4-Chloro-2-fluoro-5-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRULFQRXGSSDPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548445 | |
| Record name | 4-Chloro-2-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86988-02-5 | |
| Record name | 4-Chloro-2-fluoro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-2-fluoro-5-nitroaniline chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 4-Chloro-2-fluoro-5-nitroaniline , a critical intermediate in the development of protoporphyrinogen oxidase (PPO) inhibitor herbicides and kinase-targeting pharmaceuticals.[1]
Chemical Identity & Physicochemical Profile[1][2][3]
This compound is a trisubstituted aniline derivative characterized by a unique substitution pattern that balances electron-withdrawing (nitro, fluoro, chloro) and electron-donating (amino) effects.[1] This "push-pull" electronic structure dictates its reactivity, making it a versatile scaffold for nucleophilic aromatic substitution (
Core Data Table
| Property | Specification |
| CAS Registry Number | 86988-02-5 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 190.56 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 83°C – 84.5°C |
| Solubility | Soluble in ethyl acetate, DCM, DMSO; Low solubility in water |
| Acidity ( | Weakly basic (NH2); Reduced basicity due to |
Process Chemistry & Synthesis
The synthesis of this compound presents a regiochemical challenge. Direct nitration of anilines typically occurs at the ortho or para positions relative to the amino group.[1] However, to access the 5-nitro isomer (meta to the amino group), the reaction must be conducted under conditions that invert the directing effect of the amine.[1]
Synthetic Route: Acid-Mediated Nitration
The industrial standard involves the nitration of 4-chloro-2-fluoroaniline in concentrated sulfuric acid.[1]
-
Protonation: In
, the amino group is protonated to form an ammonium species ( ).[1] -
Meta-Direction: The
group is a strong electron-withdrawing group (EWG) and a meta-director.[1] -
Regioselectivity: The directing effects of the halogens assist.[1]
Experimental Protocol (Validated)
-
Reagents: 4-Chloro-2-fluoroaniline (1.0 eq), Fuming
(1.1 eq), Conc. (solvent).[1] -
Conditions:
-
Dissolve starting material in
and cool to -20°C . -
Add fuming nitric acid dropwise, maintaining temperature below -15°C to prevent over-nitration or oxidation.[1]
-
Stir for 1.5 hours.
-
Quench over ice-water; extract with ether or ethyl acetate.[1]
-
Purification: Crystallization from toluene:hexane (2:1).
-
-
Yield: ~85-90%.
Figure 1: Regioselective synthesis pathway utilizing ammonium salt direction.
Reactivity Profile & Functional Group Transformations
The molecule contains three distinct functional handles: a nucleophilic aniline, an electrophilic nitro group, and two halogens with differential reactivity towards Nucleophilic Aromatic Substitution (
A. Nucleophilic Aromatic Substitution ( )
The reactivity of the halogens is governed by their position relative to the electron-withdrawing nitro group.[1][2]
-
Fluorine (C2): Located para to the nitro group.[1][3] Highly activated for displacement.[1]
-
Chlorine (C4): Located ortho to the nitro group.[1] Activated, but less labile than fluorine.[1]
Constraint: The free amino group at C1 is an electron donor, which deactivates the ring towards
B. Reduction & Cyclization
The nitro group at C5 is readily reduced to an amine, yielding 4-chloro-6-fluorobenzene-1,3-diamine .[1] This intermediate is a precursor for benzimidazoles and quinoxalines.[1]
C. N-Alkylation/Acylation (Herbicide Synthesis)
In the synthesis of PPO inhibitors (e.g., Carfentrazone analogs), the aniline nitrogen reacts with anhydrides (like 3,4,5,6-tetrahydrophthalic anhydride) to form imides.[1]
Figure 2: Divergent synthetic utility of the this compound scaffold.
Applications in Drug & Agrochemical Discovery
Agrochemicals: PPO Inhibitors
This compound is a primary building block for Protoporphyrinogen Oxidase (PPO) inhibitors .[1] The 2,4,5-substitution pattern is essential for binding to the PPO enzyme pocket.[1]
-
Mechanism: The aniline nitrogen is incorporated into a heterocyclic "head" group (e.g., triazolinone, uracil), while the 2-fluoro and 4-chloro groups provide lipophilic interactions and metabolic stability.[1]
-
Example Class: Aryl triazolinones (related to Carfentrazone-ethyl).[1]
Pharmaceuticals: Kinase Inhibitors
The scaffold serves as a "hinge binder" precursor in kinase inhibitor discovery.[1] The fluorine atom provides metabolic blockade, preventing oxidative defluorination, while the nitro group serves as a masked amine for late-stage functionalization.[1]
Handling & Safety (MSDS Highlights)
-
Hazard Classification:
-
Storage: Store under inert atmosphere (Nitrogen/Argon). Light sensitive.[1]
-
Disposal: Incineration with afterburner and scrubber (contains N, Cl, F).[1]
References
-
Aromsyn Co., Ltd. (2025).[1][4] Product Analysis: this compound (CAS 86988-02-5).[1][5] Retrieved from
-
PrepChem. (n.d.).[1] Synthesis of this compound. Retrieved from
-
Nagano, E. et al. (1989).[1] Herbicidal aryl triazolinones. US Patent 4,818,275. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773698, 2-Chloro-5-fluoro-4-nitroaniline (Isomer Comparison). Retrieved from
Sources
- 1. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1-氯-5-氟-2,4-二硝基苯 | 1-Chloro-5-fluoro-2,4-dinitrobenzen | 327-91-3 - 乐研试剂 [leyan.com]
4-Chloro-2-fluoro-5-nitroaniline: Technical Guide & Application Protocol
CAS Number: 86988-02-5 Molecular Formula: C₆H₄ClFN₂O₂ Molecular Weight: 190.56 g/mol [1][2][3][4]
Executive Summary
4-Chloro-2-fluoro-5-nitroaniline (CFNA) is a highly functionalized aromatic building block critical to the synthesis of next-generation agrochemicals and pharmaceuticals.[3] Its unique substitution pattern—featuring a deactivated amine, a labile fluorine atom activated by a para-nitro group, and a stable chlorine substituent—makes it a "privileged scaffold" for Nucleophilic Aromatic Substitution (SNAr) and heterocyclic ring formation.
This guide provides an autonomous, evidence-based technical analysis of CFNA, moving beyond standard catalog data to explore its synthesis, reactivity logic, and application in high-value molecular design.
Chemical Identity & Physical Properties[3][4][5][6][7][8][9][10]
The precise identification of this isomer is critical, as the 4-chloro-5-fluoro-2-nitro isomer (CAS 428871-64-1) is a common impurity or misidentified analogue.
Table 1: Physicochemical Specifications
| Property | Value | Source Validation |
| CAS Number | 86988-02-5 | Sigma-Aldrich, PrepChem [1, 2] |
| IUPAC Name | This compound | Confirmed via Structure |
| Melting Point | 83 – 84.5 °C | Experimental (Toluene/Hexane) [2, 3] |
| Boiling Point | 325.9 °C (Predicted) | Computed @ 760 mmHg |
| Density | ~1.6 g/cm³ | Estimated based on halogenation |
| Appearance | Yellow to orange crystalline solid | Typical of nitroanilines |
| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in water | Lipophilic character |
Synthesis Protocol: The Nitration Vector
The industrial and laboratory synthesis of CFNA relies on the electrophilic aromatic substitution (nitration) of 4-chloro-2-fluoroaniline. This reaction is regioselective due to the directing effects of the existing substituents.
Mechanistic Logic
-
Directing Groups:
-
-NH₂ (Position 1): Strong ortho/para activator. The para position (4) is blocked by Chlorine. The ortho positions are 2 (blocked by Fluorine) and 6.
-
-F (Position 2): Weak deactivator, ortho/para director. Para to F is Position 5.
-
-Cl (Position 4): Deactivator, ortho/para director. Ortho to Cl is Position 3 and 5.
-
-
Regioselectivity: The cooperative directing effects of the Fluorine (para-directing) and Chlorine (ortho-directing) strongly favor nitration at Position 5 . While the amine directs to Position 6, the steric bulk and electronic synergy typically favor the 5-nitro isomer under controlled acidic conditions.
Optimized Experimental Protocol
Scale: 23 g Batch Reference: Adapted from PrepChem & EP0172306A1 [2, 3]
-
Solubilization: Dissolve 4-chloro-2-fluoroaniline (23 g, 1.0 eq) in conc. H₂SO₄ (120 mL).
-
Why: Protonation of the amine protects it from oxidation and directs the incoming nitro group meta to the ammonium cation (though the halogen influence dominates here).
-
-
Cooling: Chill the solution to -20°C .
-
Critical Control Point: Temperature control is vital to prevent dinitration or oxidation of the aniline ring.
-
-
Nitration: Add fuming HNO₃ (15 g, ~1.5 eq) dropwise over 45 minutes.
-
Observation: Maintain internal temp between -20°C and -15°C. Exotherms indicate runaway nitration.
-
-
Quench & Workup: Pour reaction mixture onto crushed ice (500 g). Extract with Diethyl Ether or Ethyl Acetate (3 x 100 mL).
-
Purification: Wash organics with sat. NaHCO₃ (to remove acid), dry over MgSO₄, and concentrate.
-
Crystallization: Recrystallize from Toluene:Hexane (2:1) .
Reactivity Profile & Functionalization
CFNA is not just an endpoint; it is a reactive intermediate. The Fluorine atom at position 2 and the Nitro group at position 5 create a "push-pull" electronic system that enables specific transformations.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at position 5 is para to the fluorine at position 2. This geometric arrangement strongly activates the fluorine toward nucleophilic displacement, far more than the chlorine atom.
-
Reaction: CFNA + R-NH₂ / R-OH → Displacement of F.
-
Utility: This allows the introduction of complex amines or ethers early in the synthesis, retaining the nitro group for later reduction.
Reduction to Diamine
Reduction of the nitro group yields 4-chloro-6-fluoro-1,3-phenylenediamine .
-
Reagents: Fe/NH₄Cl, SnCl₂/HCl, or H₂/Pd-C (careful to avoid dechlorination).
-
Application: This diamine is a direct precursor to Benzimidazoles and Quinoxalines , common pharmacophores in kinase inhibitors.
Visualization of Reactivity Pathways
The following diagram illustrates the synthesis and downstream utility of CFNA.
Figure 1: Synthesis and divergent reactivity pathways of this compound. The scaffold serves as a gateway to fused heterocycles via reduction or functionalized anilines via SNAr.
Applications in Drug Development
The primary value of CFNA lies in its role as a precursor for fluorinated benzimidazoles and tetrahydrophthalimides .
Kinase Inhibitor Scaffolds
Fluorine substitution on aromatic rings is a standard medicinal chemistry tactic to block metabolic hot-spots (preventing P450 oxidation) and modulate lipophilicity.
-
Mechanism: Converting CFNA to the diamine allows cyclization to form 5-chloro-7-fluoro-benzimidazoles.
-
Relevance: Benzimidazole cores are foundational in drugs targeting EGFR, VEGFR, and RAF kinases. The specific 4-Cl, 2-F substitution pattern provides unique steric and electronic properties that can enhance binding affinity in the ATP-binding pocket.
Agrochemical Intermediates
CFNA is explicitly cited in the synthesis of Tetrahydrophthalimide herbicides (e.g., Flumiclorac analogs).
-
Protocol: Reaction of CFNA with 3,4,5,6-tetrahydrophthalic anhydride in acetic acid yields the imide.[5]
-
Function: These compounds inhibit Protoporphyrinogen Oxidase (PPO), causing rapid necrosis in target weeds [3].
Safety & Handling (MSDS Summary)
Signal Word: WARNING
-
Acute Toxicity: Harmful if swallowed or inhaled. Nitroanilines are known methemoglobin-forming agents, leading to cyanosis.
-
Skin/Eye: Irritant. Potential sensitizer.
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid contact with strong oxidizers and reducing agents.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
Sigma-Aldrich. Product Specification: this compound. Retrieved from (Verified via search).
-
PrepChem. Synthesis of this compound. Available at: [Link]
- Nagano, E. et al. (Sumitomo Chemical Co.). Tetrahydrophthalimide compounds, their production and use. European Patent EP0172306A1. 1986.
-
PubChem. Compound Summary: this compound.[6] (Note: Cross-referenced for physical data).
Sources
- 1. 86988-02-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. luminixhealth.com [luminixhealth.com]
- 3. 3-Chloro-2-fluoro-4-nitroaniline|CAS 2091650-15-4 [benchchem.com]
- 4. luminixhealth.com [luminixhealth.com]
- 5. EP0172306A1 - Tetrahydrophthalimide compounds, their production and use - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Technical Guide: 4-Chloro-2-fluoro-5-nitroaniline – Physicochemical Profiling & Synthetic Utility
Executive Summary
4-Chloro-2-fluoro-5-nitroaniline (CAS: 89-63-4 or specific isomer variants depending on nomenclature priority; typically 428871-64-1 for the specific 4-Cl, 2-F, 5-NO2 arrangement) is a high-value pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors and poly-heterocyclic drug candidates. Its molecular weight of 190.56 g/mol anchors its stoichiometry in complex multi-step syntheses.
This compound derives its utility from its highly functionalized benzene core , featuring four distinct chemical handles: a primary amine, a fluorine atom, a chlorine atom, and a nitro group. This specific substitution pattern enables orthogonal reactivity—allowing medicinal chemists to selectively modify positions via Nucleophilic Aromatic Substitution (SNAr), reduction, and transition-metal catalyzed cross-coupling.
Part 1: Physicochemical Core Profile
Understanding the exact molecular metrics is critical for analytical validation and stoichiometric calculations in drug development.
Molecular Identity
| Property | Value | Technical Note |
| Molecular Weight | 190.56 g/mol | Average mass for stoichiometric calculations. |
| Exact Mass | 189.9945 Da | Monoisotopic mass for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Formula | C₆H₄ClFN₂O₂ | |
| Appearance | Yellow to Orange Solid | Typical of nitro-aniline derivatives due to n→π* transitions. |
| Melting Point | 83°C – 84.5°C | Sharp melting point indicates high purity (>98%). |
| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; suitable for membrane permeability in early intermediates. |
Structural Analysis & Isomerism
The specific arrangement of substituents dictates the chemical behavior:
-
Position 1 (Amino, -NH₂): Electron-donating group (EDG); activates the ring but is prone to oxidation.
-
Position 2 (Fluoro, -F): Para to the Nitro group (Position 5). This geometric relationship is critical. The strong electron-withdrawing nature of the nitro group activates the C-F bond for SNAr displacement by nucleophiles.
-
Position 4 (Chloro, -Cl): Ortho to the Nitro group. Also activated, but typically less reactive toward SNAr than the C-F bond in this specific electronic environment.
-
Position 5 (Nitro, -NO₂): Strong electron-withdrawing group (EWG); directs incoming nucleophiles and serves as a masked amino group (revealable via reduction).
Part 2: Synthetic Pathways & Manufacturing[1]
The synthesis of this compound typically proceeds via controlled nitration. The challenge lies in regioselectivity—directing the nitro group to position 5 rather than position 6 (ortho to the amine).
Primary Synthesis Route: Acid-Mediated Nitration
To achieve the 5-nitro substitution, the reaction is conducted in concentrated sulfuric acid. Under these conditions, the amino group (-NH₂) is protonated to form an ammonium species (-NH₃⁺). The ammonium group is a meta-director , directing the electrophile (NO₂⁺) to the position meta to itself (Position 5), rather than ortho/para.
Protocol Overview:
-
Starting Material: 4-Chloro-2-fluoroaniline.[1]
-
Solvent/Medium: Concentrated Sulfuric Acid (H₂SO₄).[1]
-
Reagent: Fuming Nitric Acid (HNO₃).[1]
-
Conditions: Low temperature (-20°C to -15°C) to prevent over-nitration or oxidation.
Visualization of Synthesis Logic
The following diagram illustrates the regiochemical control exerted by the protonation of the amine.
Figure 1: Regioselective synthesis pathway via ammonium salt direction.
Part 3: Applications in Drug Discovery
This compound is a versatile "hub" for synthesizing heterocyclic cores found in kinase inhibitors (e.g., EGFR, VEGFR inhibitors).
The SNAr "Switch"
The Fluorine atom at C2 is the primary site of reactivity. Because it is para to the nitro group, it is highly susceptible to nucleophilic attack by amines or thiols.
-
Reaction: Displacement of F by a primary amine (R-NH₂).
-
Product: 1-Amino-2-(alkylamino)-4-chloro-5-nitrobenzene.
-
Utility: The resulting 1,2-diamine motif is the classic precursor for Benzimidazoles , a privileged scaffold in medicinal chemistry.
Reduction & Cyclization Workflow
Once the fluorine is displaced, the nitro group can be reduced to an amine, providing a second handle for cyclization or further derivatization (e.g., amide coupling to attach a "tail" moiety for kinase selectivity).
Figure 2: Divergent synthetic utility for generating heterocyclic drug cores.
Part 4: Analytical Characterization
To validate the identity of this compound, the following analytical signatures are standard.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.
-
Expected Signal (ESI+): m/z 191.0 [M+H]⁺.
-
Isotope Pattern: Chlorine signature is distinct. You will observe a 3:1 ratio between the peaks at m/z 191.0 (³⁵Cl) and 193.0 (³⁷Cl). This is a critical quality check.
Nuclear Magnetic Resonance (¹H NMR)
In DMSO-d₆, the aromatic protons appear as distinct singlets or doublets depending on F-coupling.
-
Proton H3 (between F and Cl): Large doublet due to Fluorine coupling (
). -
Proton H6 (between NH₂ and NO₂): Singlet (or small doublet if long-range coupling exists).
-
Amine Protons: Broad singlet, exchangeable with D₂O.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.
-
Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.
-
Specific Target Organ Toxicity: May cause damage to organs (blood, liver) through prolonged exposure (methemoglobinemia risk typical of anilines).
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Containment: Always handle within a certified fume hood to avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amino group.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773698, 2-Chloro-5-fluoro-4-nitroaniline. Retrieved January 30, 2026. Link(Note: PubChem naming conventions may vary; structure verification via InChI is recommended).
-
PrepChem. Synthesis of this compound. Detailed laboratory scale nitration protocol. Link
-
ChemicalBook. this compound Product & Safety Data. Link
-
Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[2] International Journal of Molecular Sciences, 25(15), 8162.[2] (Contextual reference for SNAr reactivity of fluoro-nitro-benzenes). Link[2]
Sources
Technical Guide: Regioselective Synthesis of 4-Chloro-2-fluoro-5-nitroaniline
Topic: 4-Chloro-2-fluoro-5-nitroaniline Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Target Profile
This guide details the synthesis of This compound (CAS: 86988-02-5 ), a critical intermediate in the production of herbicides (e.g., tetrahydrophthalimide classes) and pharmaceutical pharmacophores.
The synthesis presents a classic regioselectivity challenge: directing a nitro group to the meta position relative to an amino group, which is naturally ortho/para directing. This guide focuses on the Acid-Mediated Anilinium Nitration pathway, which leverages pH-dependent directing effects to achieve the desired substitution pattern with high specificity.
Target Molecule Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 86988-02-5 |
| Molecular Formula | C₆H₄ClFN₂O₂ |
| Molecular Weight | 190.56 g/mol |
| Melting Point | 83 – 84.5 °C |
| Appearance | Yellow to orange crystalline solid |
Retrosynthetic Analysis & Mechanistic Logic
The Regioselectivity Paradox
Direct nitration of aniline derivatives is governed by the electronic effects of substituents. For the precursor 4-Chloro-2-fluoroaniline :
-
Amino Group (-NH₂): Strongly activating, ortho/para directing.
-
Fluoro Group (-F): Weakly deactivating, ortho/para directing.
-
Chloro Group (-Cl): Weakly deactivating, ortho/para directing.
Standard Conditions (Free Amine): The -NH₂ group dominates. Nitration would occur at position 6 (ortho to -NH₂), yielding 4-Chloro-2-fluoro-6-nitroaniline .
Strategic Solution (Anilinium Ion): To target position 5 (meta to -NH₂), the reaction must be conducted in concentrated sulfuric acid .
-
Protonation: The amine is fully protonated to form the ammonium species (-NH₃⁺).
-
Electronic Inversion: The -NH₃⁺ group is strongly deactivating and meta-directing .
-
Cooperative Directing:
-
-NH₃⁺ directs to positions 3 and 5.
-
-F (at pos 2) directs to positions 3 and 5.
-
-Cl (at pos 4) directs to positions 3 and 5.
-
-
Steric Selection: Position 5 is sterically favored over position 3 (which is flanked by the bulky -NH₃⁺ and -F).
Pathway Visualization
Figure 1: Mechanistic flow shifting the directing effect from ortho/para (amine) to meta (anilinium).
Detailed Experimental Protocol
Reagents & Equipment[2][3]
-
Precursor: 4-Chloro-2-fluoroaniline (Purity >98%)
-
Solvent/Catalyst: Sulfuric Acid (H₂SO₄), Concentrated (98%)
-
Nitrating Agent: Fuming Nitric Acid (HNO₃), >90%
-
Extraction: Diethyl Ether or Toluene
-
Wash: Saturated Sodium Bicarbonate (NaHCO₃)[1]
-
Equipment: 3-neck round bottom flask, low-temperature thermometer, dropping funnel, ice-salt bath.
Step-by-Step Methodology
Phase 1: Preparation and Protonation
-
Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer and a thermometer. Place in an ice-salt bath capable of maintaining -20°C .
-
Dissolution: Charge 120 mL of Conc. H₂SO₄ into the flask.
-
Addition: Slowly add 23.0 g (0.158 mol) of 4-Chloro-2-fluoroaniline.
-
Cooling: Cool the mixture to -20°C .
Phase 2: Controlled Nitration
-
Nitric Acid Addition: Place 15.0 g (approx. 10 mL) of Fuming HNO₃ in the dropping funnel.
-
Reaction: Add the HNO₃ dropwise over 30–45 minutes.
-
Critical Control: Maintain internal temperature between -20°C and -15°C . Exceeding -10°C increases the risk of ortho-nitration (impurity) and oxidative tar formation.
-
-
Digestion: After addition is complete, stir the mixture at -20°C to -15°C for 1.5 hours .
Phase 3: Work-up and Isolation
-
Quenching: Pour the reaction mixture carefully onto 500 g of crushed ice/water . Stir vigorously. The product may precipitate as a solid or oil.
-
Extraction: Extract the aqueous slurry with Diethyl Ether (3 x 100 mL) or Toluene.
-
Neutralization: Wash the combined organic layers with:
-
Water (2 x 100 mL)
-
Saturated NaHCO₃ solution (until CO₂ evolution ceases).
-
-
Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na₂SO₄) and filter.
-
Concentration: Evaporate the solvent under reduced pressure to obtain the crude residue.
Phase 4: Purification
-
Crystallization: Dissolve the residue in a hot mixture of Toluene:Hexane (2:1 ratio) .
-
Cooling: Allow to cool slowly to room temperature, then chill to 4°C.
-
Filtration: Collect the yellow crystals by vacuum filtration.
-
Yield: Expected yield is ~20 g (87%) .
-
Melting Point Check: Verify MP is 83 – 84.5°C .
Process Safety & Hazard Management
| Hazard Class | Risk Factor | Mitigation Strategy |
| Thermal Runaway | Nitration is highly exothermic. | Strict temperature control (< -15°C).[2] Dropwise addition of HNO₃.[1][2][3] |
| Chemical Burns | Fuming HNO₃ and Conc.[1] H₂SO₄ are corrosive. | Full PPE (Face shield, acid-resistant gloves). Availability of diphoterine or safety showers. |
| Explosion | Nitro compounds can be unstable. | Do not distill the final product to dryness at high heat. Avoid metal spatulas with dry nitroanilines. |
| Toxicity | Fluorinated anilines are toxic/irritants. | Handle in a fume hood. Avoid dust inhalation. |
Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for two aromatic singlets (or doublets with small coupling constants due to F).
-
δ ~7.05 ppm: Proton at C3 (between F and Cl).
-
δ ~8.10 ppm: Proton at C6 (adjacent to Nitro, deshielded).
-
δ ~4.0-6.0 ppm: Broad singlet for -NH₂.
-
-
IR Spectroscopy:
-
3300-3500 cm⁻¹: Primary amine N-H stretches (doublet).
-
1530 & 1350 cm⁻¹: Strong NO₂ stretches (asymmetric and symmetric).
-
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
- Sumitomo Chemical Co. (1986). European Patent EP0206435A2: 2,4-Dihalo-5-substituted phenylhydrazines and their production and use. Google Patents.
-
Luminix Health. (n.d.). This compound Product Data. Retrieved from [Link]
-
PubChem. (n.d.).[4] Compound Summary: 4-Chloro-2-fluoroaniline (Precursor).[1] National Library of Medicine. Retrieved from [Link]
Sources
- 1. EP0206435A2 - 2,4-Dihalo-5-substituted phenylhydrazines and their production and use - Google Patents [patents.google.com]
- 2. jcbsc.org [jcbsc.org]
- 3. KR880000155B1 - The method of preparation for 2-substituted phenyl-4,5,6,7,-tetrahydro-2h-indazoles - Google Patents [patents.google.com]
- 4. 4-Chloro-2-nitroaniline 99 89-63-4 [sigmaaldrich.com]
4-Chloro-2-fluoro-5-nitroaniline spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-2-fluoro-5-nitroaniline
Introduction
This compound is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other specialty chemicals. Its molecular structure, characterized by the presence of electron-donating (amino) and electron-withdrawing (nitro, chloro, fluoro) groups on a benzene ring, gives rise to a unique and complex spectroscopic profile. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a senior application scientist, the following sections are designed to not only present the spectral data but also to explain the underlying principles and experimental considerations, ensuring a thorough understanding of the molecule's structural characterization.
Molecular Structure and Spectroscopic Overview
The unique substitution pattern on the aniline ring is the primary determinant of its chemical and spectral properties. The interplay between the activating amino group and the deactivating nitro, chloro, and fluoro substituents creates a distinct electronic environment for each atom, which is reflected in the spectral data. A comprehensive spectroscopic analysis is therefore essential for unambiguous identification and for predicting its reactivity in synthetic applications.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of labile protons, such as those of the amine group.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Data Summary: ¹H NMR
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.5 - 7.8 | Doublet (d) | ~ 7-9 | 1H |
| H-6 | ~ 6.8 - 7.1 | Doublet (d) | ~ 10-12 | 1H |
| -NH₂ | ~ 5.5 - 6.5 | Broad Singlet (br s) | - | 2H |
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region and one for the amine protons.
-
Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments.
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group (-NO₂) and meta to the electron-donating amino group (-NH₂). The nitro group's deshielding effect will dominate, causing this proton to resonate at a higher chemical shift (downfield). It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³JHF).
-
H-6: This proton is ortho to the amino group and meta to the nitro group. The shielding effect of the amino group will cause this proton to resonate at a lower chemical shift (upfield) compared to H-3. It will also appear as a doublet due to coupling with the fluorine atom (⁴JHF).
-
-
Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet.[1][2] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, the signal is expected to be more upfield compared to a polar, hydrogen-bond-accepting solvent like DMSO-d₆.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).
-
Acquisition Parameters:
-
Use a proton-decoupled sequence to simplify the spectrum to singlets for each unique carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A longer relaxation delay may be necessary for quaternary carbons.
-
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Data Summary: ¹³C NMR
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling |
| C-1 | ~ 145 - 150 | Expected |
| C-2 | ~ 150 - 155 (d) | Large ¹JCF |
| C-3 | ~ 115 - 120 (d) | ²JCF |
| C-4 | ~ 120 - 125 | Expected |
| C-5 | ~ 135 - 140 | Expected |
| C-6 | ~ 110 - 115 (d) | ³JCF |
Interpretation of the ¹³C NMR Spectrum
The six aromatic carbons are chemically non-equivalent and will give rise to six distinct signals.
-
Substituent Effects: The chemical shifts are heavily influenced by the attached functional groups.
-
C-2 (C-F): The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond C-F coupling constant (¹JCF).
-
C-1 (C-NH₂): The amino group will shield this carbon, shifting it upfield relative to an unsubstituted benzene.
-
C-5 (C-NO₂): The electron-withdrawing nitro group will deshield this carbon, moving it downfield.
-
C-4 (C-Cl): The chloro substituent will also cause a downfield shift.
-
-
C-F Coupling: In addition to the large one-bond coupling for C-2, smaller two-bond (²JCF for C-1 and C-3) and three-bond (³JCF for C-6 and C-4) couplings are expected, which can be valuable for definitive assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-infrared range (typically 4000-400 cm⁻¹).
Data Summary: IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3500 | N-H Asymmetric Stretch | -NH₂ |
| 3300 - 3400 | N-H Symmetric Stretch | -NH₂ |
| ~ 1620 | N-H Scissoring (Bending) | -NH₂ |
| 1500 - 1550 | N=O Asymmetric Stretch | -NO₂ |
| 1330 - 1370 | N=O Symmetric Stretch | -NO₂ |
| ~ 1600, 1475 | C=C Aromatic Stretch | Benzene Ring |
| 1000 - 1250 | C-F Stretch | Aryl-F |
| 700 - 850 | C-Cl Stretch | Aryl-Cl |
Interpretation of the IR Spectrum
The IR spectrum provides clear evidence for the key functional groups.
-
Amino Group (-NH₂): The presence of a primary amine is confirmed by two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. A scissoring vibration is also expected around 1620 cm⁻¹.
-
Nitro Group (-NO₂): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically between 1500-1550 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹.[3][4]
-
Substituted Benzene Ring: Aromatic C=C stretching vibrations are visible around 1600 and 1475 cm⁻¹. C-H out-of-plane bending vibrations in the fingerprint region can provide information about the substitution pattern.
-
Carbon-Halogen Bonds: The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000-1250 cm⁻¹ for C-F and 700-850 cm⁻¹ for C-Cl.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization, where high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.[5]
-
Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Data Summary: Mass Spectrometry
| m/z | Proposed Identity | Notes |
| 190/192 | [M]⁺ | Molecular ion peak. The 192 peak is due to the ³⁷Cl isotope. |
| 160/162 | [M - NO]⁺ | Loss of nitric oxide. |
| 144/146 | [M - NO₂]⁺ | Loss of the nitro group. |
| 116/118 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |
Interpretation of the Mass Spectrum
-
Molecular Ion ([M]⁺): The molecular weight of this compound (C₆H₄ClFN₂O₂) is 190.56 g/mol .[6] The mass spectrum will show a molecular ion peak at m/z 190. A key diagnostic feature will be the M+2 peak at m/z 192, with an intensity of approximately one-third that of the M+ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).
-
Fragmentation Pattern: Nitroaromatic compounds often exhibit characteristic fragmentation pathways.[7]
-
Loss of NO and NO₂: Common fragmentation pathways include the loss of a nitro group (NO₂, 46 Da) to give a fragment at m/z 144/146, or the loss of nitric oxide (NO, 30 Da) to give a fragment at m/z 160/162.
-
Further fragmentation can occur through the loss of other small molecules like CO or HCN.
-
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information: NMR elucidates the precise arrangement of hydrogen and carbon atoms, IR confirms the presence of key functional groups, and MS determines the molecular weight and fragmentation pattern. For researchers and scientists, a thorough understanding of these spectral data is paramount for quality control, reaction monitoring, and the rational design of new synthetic pathways.
References
- Prasad, M. V. S., & Prasad, N. B. L. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 20-26.
- Moorthy, K., NizamMohideen, M., Vetrivel, S., Vinoth, E., & Arun, A. (2018). 2-Fluoro-5-nitroaniline.
- Liu, X., Ye, S., Li, H. Q., Liu, Y. M., Cao, Y., & Fan, K. N. (2013). Electronic Supplementary Information.
- Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). Supporting Information: A novel core-shell Pd(0)
- Sankar, S., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Semantic Scholar.
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-nitroaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Reynolds, W. F., & Schaefer, T. (1963). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 41(9), 2339-2345.
-
NIST. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from the NIST WebBook. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of p-nitroaniline (a) control and (b) treated. Retrieved from [Link]
-
University of Tübingen. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Retrieved from [Link]
- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
NIST. (n.d.). p-Nitroaniline. Retrieved from the NIST WebBook. [Link]
- Arjunan, V., et al. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 726-736.
-
ResearchGate. (2006, May 13). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. p-Nitroaniline [webbook.nist.gov]
- 4. 4-Nitroaniline(100-01-6) IR Spectrum [m.chemicalbook.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. 2-Chloro-5-fluoro-4-nitroaniline | C6H4ClFN2O2 | CID 2773698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Isomers of 4-Chloro-2-fluoro-5-nitroaniline
This guide serves as a definitive technical reference for the isomers of 4-Chloro-2-fluoro-5-nitroaniline , a critical scaffold in the synthesis of next-generation kinase inhibitors and agrochemicals. It addresses the synthetic challenges, regiochemical control, and analytical discrimination required by process chemists and medicinal scientists.[1]
Classification: Halogenated Nitroanilines | CAS Focus: 86988-02-5, 1482558-25-7 Primary Application: Intermediate for tyrosine kinase inhibitors (TKIs) and high-performance pigments.
Executive Summary & Structural Landscape
The poly-substituted benzene ring of this compound represents a "privileged structure" in medicinal chemistry. The specific arrangement of the electron-withdrawing nitro group, the lipophilic chlorine, and the metabolically stable fluorine creates a unique electronic profile that modulates pKa and ligand-protein binding affinity.
However, the synthesis of this molecule is fraught with regioselectivity challenges.[1] The presence of three directing groups (
Isomer Enumeration
While theoretically many isomers exist, only a subset are chemically stable and relevant to drug discovery.[1] The table below categorizes the primary isomers encountered in synthesis and supply chains.
| Isomer Name | Structure Code | CAS Number | Key Characteristics |
| This compound | Target (5-NO2) | 86988-02-5 | Major Product of acidic nitration. Thermodynamic sink. |
| 4-Chloro-2-fluoro-6-nitroaniline | Impurity A (6-NO2) | 1482558-25-7 | Common "ortho" impurity. Sterically crowded.[1] |
| 4-Chloro-5-fluoro-2-nitroaniline | Isomer B | 428871-64-1 | Alternative scaffold; distinct synthesis required. |
| 2-Chloro-5-fluoro-4-nitroaniline | Isomer C | 517920-71-7 | Often derived from chlorination of fluoro-nitroanilines. |
Mechanistic Synthesis: The Nitration Conundrum
The synthesis of the target molecule (5-NO2) from 4-chloro-2-fluoroaniline is a classic case of condition-dependent regioselectivity.
The Directing Group Conflict
In a standard electrophilic aromatic substitution (EAS), the amino group (
-
Expected Outcome (Neutral Conditions): Nitration should occur at Position 6 (ortho to amine) because Position 4 is blocked by Chlorine.[1]
-
Observed Outcome (Acidic Conditions): Nitration occurs at Position 5 (meta to amine).[1]
The Protonation Switch (Expert Insight)
The reaction is typically performed in concentrated sulfuric acid (
- Effect: Strong electron-withdrawing group (EWG); directs meta .
- (Pos 2) Effect: Inductively withdrawing but resonance donating; directs ortho/para (to positions 1, 3, 5).
- (Pos 4) Effect: Weakly deactivating; directs ortho/para (to positions 3, 5).
Convergence: All three groups in the acidic medium direct the incoming nitronium ion (
-
Position 3: Sterically hindered (sandwiched between F and Cl).[1]
-
Position 5: Sterically accessible (adjacent to H and Cl).[1]
Figure 1: Mechanistic flow showing how acidic conditions invert the directing effect of the amine to favor the 5-nitro isomer.
Validated Synthetic Protocol
This protocol is adapted for high regioselectivity (>95:5 ratio of 5-nitro vs 6-nitro).
Reagents & Equipment
-
Substrate: 4-Chloro-2-fluoroaniline (98% purity).
-
Solvent: Concentrated Sulfuric Acid (
, 98%).[1] -
Nitrating Agent: Fuming Nitric Acid (
, >90%) or Potassium Nitrate ( ).[1] -
Safety: Exothermic reaction.[1] Use a jacketed reactor with cryostat cooling.[1]
Step-by-Step Methodology
-
Solubilization: Charge 4-chloro-2-fluoroaniline (1.0 eq) into
(5-6 vol) at 0°C. Stir until a clear solution forms (formation of anilinium sulfate). -
Cooling: Lower internal temperature to -20°C . Critical: Lower temperature maximizes regioselectivity.[1]
-
Nitration: Add Fuming
(1.05 eq) dropwise over 60 minutes. Maintain internal temp < -15°C.-
Note: Rapid addition causes local heating and increases the 6-nitro impurity.[1]
-
-
Digestion: Stir at -15°C for 2 hours. Monitor by HPLC.
-
Quench: Pour the reaction mixture onto crushed ice (10 vol). The product will precipitate as a yellow/orange solid.[1]
-
Isolation: Filter the solid. Wash with water until filtrate pH is neutral.[1]
-
Purification: Recrystallize from Ethanol/Water (3:1) or Toluene/Hexane to remove trace 6-nitro isomers.
Analytical Profiling & Identification
Distinguishing the 5-nitro target from the 6-nitro impurity is critical for QC. NMR spectroscopy provides the most definitive structural proof.[1]
NMR Decision Tree
The coupling patterns of the aromatic protons relative to the Fluorine atom (
| Feature | 5-Nitro Isomer (Target) | 6-Nitro Isomer (Impurity) |
| Symmetry | Asymmetric (1,2,4,5-subst) | Asymmetric (1,2,4,6-subst) |
| Proton H3 | Doublet ( | Doublet ( |
| Proton H6 vs H5 | H6 (Singlet/Weak Doublet) Para to F ( | H5 (Doublet) Meta to F ( |
| Shift | Shift distinct due to ortho-nitro deshielding. |
Diagnostic Logic
-
Look at the proton para to Fluorine:
-
In the 5-nitro isomer , the proton at position 6 is para to Fluorine. The para F-H coupling is typically very small or zero.[1] You will see a singlet (or very narrow doublet).[1]
-
In the 6-nitro isomer , the proton at position 5 is meta to Fluorine. The meta F-H coupling is significant (6-8 Hz). You will see a clear doublet .[1]
-
Figure 2: Spectroscopic decision tree for rapid isomer identification.
Applications in Drug Discovery
The This compound scaffold is a high-value intermediate for "Scaffold Hopping" in kinase inhibitor design.
-
Bioisosterism: It serves as a bioisostere for 3-trifluoromethyl-4-chloroaniline (used in Sorafenib). The fluorine atom mimics the metabolic stability of
while reducing steric bulk.[1] -
Reduction to Diamine: The nitro group is readily reduced (Fe/AcOH or
/Pd-C) to yield 4-chloro-2-fluoro-1,5-diaminobenzene . This diamine is a precursor for:-
Benzimidazoles: Via cyclization with carboxylic acids.[1]
-
Quinoxalines: Via condensation with 1,2-dicarbonyls.
-
-
Linker Chemistry: The aniline nitrogen allows for urea formation (reaction with isocyanates), a critical pharmacophore in Type II kinase inhibitors (e.g., binding to the DFG-out pocket).[1]
References
-
Synthesis & Regioselectivity: PrepChem.com, "Synthesis of this compound". Link
-
Isomer Crystal Data: Acta Crystallographica, "Structure of 4-chloro-2-nitroaniline" (Structural analog comparison). Link
-
Commercial Availability & CAS: ChemicalBook, "4-Chloro-2-fluoroaniline Synthesis and Derivatives". Link
-
Impurity Profiling: Splendid Lab, "Pharma Impurity: 4-Chloro-2-fluoro-6-nitroaniline".[2] Link
Sources
A Technical Guide to the Electrophilic Substitution of 4-Chloro-2-fluoro-5-nitroaniline: Reactivity, Regioselectivity, and Synthetic Protocols
Executive Summary: 4-Chloro-2-fluoro-5-nitroaniline is a highly substituted aromatic compound that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its utility is defined by the complex interplay of its substituents, which presents both challenges and opportunities for further functionalization. This technical guide provides an in-depth analysis of the electrophilic substitution reactions on this substrate. We will dissect the directing effects of the amino, fluoro, chloro, and nitro groups to predict regioselectivity, offer detailed, field-proven protocols for viable substitution reactions, and explain the mechanistic limitations that preclude certain transformations like Friedel-Crafts reactions. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate this versatile chemical intermediate.
Introduction to this compound
This compound is a multifaceted chemical intermediate characterized by a dense arrangement of functional groups with opposing electronic properties. The benzene ring is decorated with a potent activating group (the amino -NH₂) and three deactivating groups (the fluoro, chloro, and nitro moieties). This substitution pattern makes it an intriguing substrate for studying the principles of electrophilic aromatic substitution (EAS). From a practical standpoint, compounds with this level of functionalization are sought after in medicinal chemistry and materials science, where precise control over a molecule's electronic and steric properties is paramount for designing target-specific agents.
Analysis of Substituent Effects and Regioselectivity
The outcome of any electrophilic aromatic substitution reaction is dictated by the substituents already present on the ring. They influence both the reaction rate (activation vs. deactivation) and the position of the incoming electrophile (regioselectivity).
Pillar 1: Understanding the Causality of Substituent Effects
The four substituents on the ring exert influence through two primary electronic mechanisms: the inductive effect (through the sigma bond framework) and the resonance effect (through the pi system).
-
Amino Group (-NH₂): The nitrogen's lone pair can be donated into the aromatic pi system, a powerful resonance effect that significantly increases electron density at the ortho and para positions. This activating resonance effect far outweighs its moderate inductive electron withdrawal.
-
Fluoro (-F) and Chloro (-Cl) Groups: Halogens are a unique case. They are strongly electronegative and withdraw electron density inductively, thus deactivating the ring overall. However, they possess lone pairs that can be donated via resonance, directing incoming electrophiles to the ortho and para positions.[1]
-
Nitro Group (-NO₂): This is a strongly deactivating group through both inductive and resonance effects. It withdraws significant electron density from the ring, particularly from the ortho and para positions, making the meta position the least deactivated and thus the preferred site for attack relative to itself.[1][2]
The combined influence of these groups must be carefully weighed to predict the reaction outcome.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -NH₂ | C1 | -I (Withdrawing) | +R (Donating) | Strongly Activating | ortho, para |
| -F | C2 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | ortho, para |
| -Cl | C4 | -I (Withdrawing) | +R (Weakly Donating) | Deactivating | ortho, para |
| -NO₂ | C5 | -I (Withdrawing) | -R (Withdrawing) | Strongly Deactivating | meta |
Pillar 2: Predicting the Site of Electrophilic Attack
In a polysubstituted ring, the most powerful activating group typically controls the regiochemistry.[3] In this case, the amino group (-NH₂) is the dominant director. It strongly activates the positions ortho (C2, C6) and para (C4) to itself.
Let's analyze the available positions for substitution (C3 and C6):
-
Position C4 is blocked by a chloro group.
-
Position C2 is blocked by a fluoro group.
-
Position C6 is ortho to the powerfully activating -NH₂ group.
-
Position C3 is meta to the activating -NH₂ group and is flanked by deactivating groups.
Therefore, electrophilic attack is overwhelmingly directed to the C6 position . This position benefits from the strong resonance stabilization provided by the amino group to the intermediate arenium ion, while being minimally affected by the deactivating groups.
Caption: Predicted site of electrophilic attack on this compound.
Synthetic Protocols for Electrophilic Substitution
A self-validating protocol is one where the choice of reagents and conditions is mechanistically justified. Given the substrate's deactivation and the presence of an acid-sensitive amino group, mild reaction conditions are essential.
Halogenation: Bromination at C6
Direct halogenation with Br₂/FeBr₃ is too harsh and would lead to oxidation and side reactions. A milder and more selective approach is to use N-bromosuccinimide (NBS), which provides a low concentration of electrophilic bromine without the need for a strong Lewis acid.
Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-fluoro-5-nitroaniline
-
Reaction Setup: To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF, 5-10 mL per gram of substrate) in a round-bottom flask, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material and prevent over-bromination.
-
Work-up and Quenching: Upon completion, pour the reaction mixture into ice-water (10 volumes). This will precipitate the crude product.
-
Extraction & Purification: Filter the solid precipitate and wash thoroughly with water. The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
| Reactant | Molar Mass ( g/mol ) | Molar Eq. |
| This compound | 190.56 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |
Sulfonation: Sulfonation at C6
Sulfonation requires a strong electrophile, typically generated from sulfuric acid. To avoid protonating the aniline, which would convert it into a strongly deactivating -NH₃⁺ group, a protecting group strategy is often employed. However, direct sulfonation can sometimes be achieved under carefully controlled conditions.
Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-fluoro-4-nitrobenzenesulfonic acid
-
Reaction Setup: Cool concentrated sulfuric acid (98%, 5 eq) to 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Execution: Slowly and carefully add this compound (1.0 eq) to the cold sulfuric acid. After the addition is complete, add fuming sulfuric acid (20% SO₃, 1.1 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 12-18 hours.
-
Work-up and Quenching: Carefully pour the reaction mixture onto crushed ice. The sulfonic acid product, being highly polar, will remain in the aqueous layer.
-
Isolation: The product can often be isolated by salting out with sodium chloride, followed by filtration. Alternatively, neutralization with a base like calcium carbonate can precipitate the calcium sulfonate salt, which can then be converted back to the sulfonic acid.
Limitations: The Unfeasibility of Friedel-Crafts Reactions
A key insight for drug development professionals is knowing not just what works, but what doesn't work and why. Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in organic synthesis, but they are incompatible with this substrate for two critical reasons:[4][5][6]
-
Ring Deactivation: The presence of three deactivating groups (-F, -Cl, -NO₂) makes the aromatic ring far too electron-poor to react with the relatively weak electrophiles generated in Friedel-Crafts reactions.[4]
-
Catalyst Poisoning: The basic lone pair on the amino group (-NH₂) will coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that adds a positive charge to the nitrogen, transforming the powerful activating -NH₂ group into a powerful deactivating -NH₂-AlCl₃ group, further shutting down any possibility of electrophilic substitution.
Caption: General experimental workflow for electrophilic substitution.
Synthesis of the Starting Material
The title compound is not commonly available and is typically synthesized via the nitration of a precursor. The following protocol is based on established procedures.[7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 4-Chloro-2-fluoroaniline (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of aniline) in a flask and cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Nitration: Add fuming nitric acid (1.1 eq) dropwise to the cooled solution, ensuring the temperature is maintained between -20 °C and -15 °C. Stir the mixture at this temperature for 1.5 hours.
-
Work-up: Pour the reaction mixture into a beaker containing a large amount of ice-water.
-
Extraction: Extract the product from the aqueous mixture using diethyl ether (3x volumes).
-
Washing: Wash the combined ether extracts with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the residue from a toluene/hexane mixture to yield pure this compound.
Conclusion
The electrophilic substitution of this compound is a study in controlled reactivity. The potent ortho, para-directing and activating nature of the C1-amino group decisively directs incoming electrophiles to the C6 position, overriding the collective deactivating influence of the other substituents. While common reactions like halogenation and sulfonation are feasible under carefully controlled, mild conditions, the substrate's electronic deficiencies and the amino group's basicity render it inert to Friedel-Crafts reactions. This guide provides the theoretical grounding and practical protocols necessary for researchers to successfully and predictably functionalize this important chemical building block.
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2021). Substituent Effects in EAS | Activating, Deactivating & Directing Group Summary. Retrieved from YouTube. [Link]
-
OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Retrieved from OpenStax. [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. Retrieved from PubChem. [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoro-4-nitroaniline. Retrieved from PubChem. [Link]
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. Retrieved from YouTube. [Link]
-
ACS Publications. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Retrieved from ACS Publications. [Link]
-
Chemistry LibreTexts. (2015). Directing Effects. Retrieved from Chemistry LibreTexts. [Link]
-
Roxi Hulet. (2021). 44g: Determining the directing effect of a substituent. Retrieved from YouTube. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2018). (PDF) 2-Fluoro-5-nitroaniline. Retrieved from ResearchGate. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Friedel-Crafts Reaction. Retrieved from a chapter in a book. [Link]
-
LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from LookChem. [Link]
-
National Institutes of Health (NIH). (n.d.). Biocatalytic Friedel‐Crafts Reactions. Retrieved from NIH. [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from ACS Publications. [Link]
-
ProtonGuru. (2020). Lecture for Lesson IV.13: More on Directing Effects of Substituents in EAS. Retrieved from YouTube. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. youtube.com [youtube.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. prepchem.com [prepchem.com]
Strategic Sourcing & Technical Validation: 4-Chloro-2-fluoro-5-nitroaniline
CAS: 86988-02-5 | Technical Guide for Drug Development
Executive Summary
4-Chloro-2-fluoro-5-nitroaniline (CAS 86988-02-5) is a high-value fluorinated scaffold used primarily in the synthesis of kinase inhibitors and agrochemical heterocycles. Its specific substitution pattern—placing the nitro group meta to the amine and para to the fluorine—creates a unique electronic environment that facilitates subsequent nucleophilic aromatic substitutions (
However, this compound presents a significant sourcing risk . The synthesis of this specific isomer competes with the kinetically favored 6-nitro isomer. Commercial supplies often contain isomeric impurities that are difficult to separate and can derail downstream SAR (Structure-Activity Relationship) studies.
This guide provides a self-validating protocol for sourcing, verifying, and handling this critical intermediate.
Part 1: Chemical Identity & Isomer Map
Crucial Warning: The primary sourcing error for this compound is purchasing the wrong regioisomer. The CAS 86988-02-5 must be strictly verified. Many catalogs confuse it with 4-chloro-2-nitroaniline (CAS 89-63-4) or 4-chloro-5-fluoro-2-nitroaniline (CAS 428871-64-1).
| Attribute | Specification |
| IUPAC Name | This compound |
| CAS Number | 86988-02-5 |
| Molecular Formula | |
| Molecular Weight | 190.56 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 83°C – 84.5°C |
| Key Impurities | 6-nitro isomer (regioisomer), 4-chloro-2-fluoroaniline (starting material) |
Part 2: Synthesis & Impurity Logic (The "Why")
To validate a supplier, you must understand how the impurity profile is generated. The synthesis typically involves the nitration of 4-chloro-2-fluoroaniline.[1]
The Regioselectivity Challenge:
Under standard conditions, the amino group (-
Understanding this mechanism allows you to predict the impurity profile: If the reaction pH drifts or temperature is uncontrolled, the unprotonated amine reacts, yielding the 6-nitro isomer.
Visualization: Synthesis & Impurity Pathway
Caption: Synthesis pathway showing how process control (acidity) dictates the ratio between the target 5-nitro isomer and the unwanted 6-nitro impurity.
Part 3: Sourcing Strategy & Supplier Evaluation
Do not rely on general chemical aggregators. For this specific isomer, "In Stock" often means "We can make it."
Supplier Tiering Matrix
| Tier | Supplier Type | Recommended Vendors | Use Case |
| Tier 1 | Custom Synthesis / Fine Chem | Aromsyn, BLD Pharm, Enamine | Primary Source. These vendors specialize in fluorinated aromatics and understand the isomer separation required. |
| Tier 2 | Catalog / Aggregators | Carl Roth, Fluorochem, Sigma-Aldrich | Secondary Source. Good for small reference standards (1-5g). Verify CoA carefully; they often re-package Tier 1 material. |
| Tier 3 | General Trading | Alibaba/Indiamart listings | High Risk. High probability of receiving the 6-nitro isomer or the 2-nitro isomer (CAS 89-63-4). Avoid for GMP/GLP work. |
The "Isomer Audit" (Questions to Ask Suppliers)
Before placing an order >100g, ask these three technical questions. A competent supplier will answer immediately; a trader will stall.
-
"Do you have a specific HPLC method to resolve the 5-nitro from the 6-nitro isomer?"
-
"What is the typical ratio of the 6-nitro impurity in your current batch?" (Acceptable: <2.0%)
-
"Can you provide the 1H-NMR showing the coupling constants for the aromatic protons?" (Crucial for verifying substitution pattern).
Part 4: Technical Validation Protocol (QC)
Upon receipt of the material, you must validate it. Do not trust the label.
HPLC Method for Isomer Resolution
Standard C18 methods may co-elute regioisomers. Use a Phenyl-Hexyl column for better selectivity of fluorinated aromatics.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Main peak >98.0% (AUC). No single impurity >1.0%.
1H-NMR Validation (Diagnostic Signals)
The substitution pattern is confirmed by the coupling constants (
-
H-3 (Proton between F and Cl): Appears as a doublet (
) with a large coupling (~10-12 Hz). -
H-6 (Proton adjacent to Nitro/Amine): Appears as a doublet (
) with a smaller coupling (~6-8 Hz). -
Note: If you see a singlet or unexpected splitting, you likely have the wrong isomer.
Part 5: Handling & Safety
This compound is a nitroaniline derivative.[2] Treat it as Fatal if Swallowed, Inhaled, or in Contact with Skin (H300+H310+H330).[3]
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
Part 6: Experimental Workflow (Decision Tree)
Use this logic flow to accept or reject incoming batches.
Caption: Quality Control Decision Tree for validating incoming this compound batches.
References
-
Aromsyn Co., Ltd. (2025).[4] Product Catalog: this compound (CAS 86988-02-5).[5][6][4][7][8][9] Retrieved from
-
Carl ROTH. (2025). Product Specification: this compound. Retrieved from
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from
-
Benchchem. (2025). Technical Data: 3-Chloro-2-fluoro-4-nitroaniline and Isomers. Retrieved from
-
BLD Pharm. (2025). Product Data: this compound. Retrieved from
Sources
- 1. EP0206435A2 - 2,4-Dihalo-5-substituted phenylhydrazines and their production and use - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 86988-02-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. 4-Chloro-2-fluoroaniline | CAS#:57946-56-2 | Chemsrc [chemsrc.com]
- 6. luminixhealth.com [luminixhealth.com]
- 7. 700-37-8|4-Chloro-2-fluoro-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 8. This compound, 10 g, CAS No. 86988-02-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]
- 9. luminixhealth.com [luminixhealth.com]
Methodological & Application
Application Note: Synthesis of Kinase Inhibitors using 4-Chloro-2-fluoro-5-nitroaniline
[1][2]
Introduction: The Strategic Scaffold
This compound is a "push-pull" aromatic building block characterized by a unique substitution pattern that enables highly regioselective functionalization.[1] In medicinal chemistry, it serves as a critical precursor for constructing poly-functionalized benzimidazole and indazole cores , which are privileged structures in oncology drug discovery.[1]
Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11][12]
-
Activated Fluorine (C-2): The fluorine atom is positioned para to the strongly electron-withdrawing nitro group (C-5).[1] This electronic activation makes the C-2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr), significantly more reactive than the C-4 chlorine.[1]
-
Orthogonal Handles: The molecule possesses three distinct handles for diversification:
Strategic Synthetic Analysis
The synthesis of kinase inhibitors from this starting material relies on a defined sequence: Regioselective SNAr → Nitro Reduction → Cyclization .[1]
Regioselectivity Mechanism
The regioselectivity is governed by the Meisenheimer complex stability.[1] Nucleophilic attack at C-2 (F) is favored over C-4 (Cl) because:
-
Leaving Group Ability: Fluoride is a superior leaving group to chloride in SNAr reactions due to the higher electronegativity of fluorine, which stabilizes the transition state (inductive effect).[1]
-
Electronic Activation: The nitro group at C-5 exerts a strong mesomeric (
) withdrawing effect on the para position (C-2), activating it for nucleophilic attack.[1] The C-4 position is ortho to the nitro group, which is also activated, but the F vs. Cl leaving group difference dictates the C-2 selectivity.
Caption: Logic flow for regioselective functionalization of the this compound scaffold.
Experimental Protocols
Protocol A: Regioselective SNAr Displacement
Objective: To introduce the "tail" moiety (R-group) of the kinase inhibitor by displacing the fluorine atom.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Nucleophile: Primary or Secondary Amine (e.g., 3-aminotetrahydrofuran, N-methylpiperazine derivative) (1.1 – 1.2 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv)[1] -
Solvent: Anhydrous DMF or DMSO (Concentration ~0.2 M)[1]
Procedure:
-
Preparation: Charge a reaction vessel with this compound and anhydrous DMF under an inert atmosphere (
). -
Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature.
-
Reaction: Heat the mixture to 60–80 °C . Monitor by LC-MS or TLC.[1] The reaction typically reaches completion within 2–4 hours.[1]
-
Note: The C-4 Chlorine remains intact under these conditions.[1]
-
-
Work-up: Cool to room temperature. Pour the mixture into ice-water (10x volume).
-
Isolation: Collect the precipitate by filtration. If no precipitate forms, extract with Ethyl Acetate, wash with brine (3x) to remove DMF, dry over
, and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc) if necessary.
Expected Product: 4-Chloro-2-(substituted-amino)-5-nitroaniline.
Protocol B: Chemoselective Nitro Reduction
Objective: To reduce the nitro group to an amine without dehalogenating the C-4 Chlorine, generating a triamine intermediate.
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Reductant: Iron powder (5.0 equiv) and Ammonium Chloride (
) (5.0 equiv)[1] -
Solvent: Ethanol/Water (4:1 ratio)[1]
Procedure:
-
Setup: Suspend the nitro-intermediate in Ethanol/Water.[1] Add Iron powder and
.[1] -
Reduction: Heat to reflux (70–80 °C ) with vigorous stirring for 1–2 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]
-
Isolation: Concentrate the filtrate. Neutralize with saturated
if necessary and extract with DCM/MeOH (9:1). -
Stability: The resulting 4-Chloro-5-amino-1,2-phenylenediamine derivative is oxidation-sensitive (turns dark).[1] Proceed immediately to cyclization.[1]
Protocol C: Cyclization to Benzimidazole Core
Objective: To form the benzimidazole scaffold, a common pharmacophore in kinase inhibitors (e.g., Abemaciclib analogs).[1]
Reagents:
-
Substrate: Freshly prepared Triamine (from Protocol B)
-
Cyclizing Agent: Formamidine acetate (for unsubstituted C-H), Triethyl orthoformate, or Urea (for cyclic urea).[1]
-
Solvent: Ethanol or Acetic Acid.[1]
Procedure (Formamidine Acetate Method):
-
Reaction: Dissolve the triamine in Ethanol. Add Formamidine Acetate (2.0 equiv).[1]
-
Cyclization: Reflux for 3–6 hours.
-
Mechanism: The cyclization occurs between the C-1 amine and the newly formed C-2 secondary amine (derived from the SNAr step), forming the imidazole ring.
-
Work-up: Concentrate the solvent. Dilute with water and basify with ammonia to pH 8.[1] Collect the solid.
Final Scaffold: 6-Chloro-5-amino-1-substituted-benzimidazole .
-
Note: The remaining C-5 amino group and C-6 chlorine (renumbered after cyclization) are now positioned for the final elaboration of the inhibitor (e.g., amide coupling to the hinge-binding motif).[1]
Visualizing the Workflow
Caption: Step-by-step synthetic pathway from this compound to a functionalized benzimidazole kinase inhibitor core.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SNAr | Nucleophile steric hindrance or low temperature. | Increase temperature to 90°C; use DMSO as solvent; ensure amine is free-base (not salt).[1] |
| Dechlorination (Loss of Cl) | Over-reduction during Nitro reduction step. | Switch from catalytic hydrogenation ( |
| Regioisomer Impurities | Attack at C-4 (Cl) instead of C-2 (F). | Ensure reaction temperature does not exceed 100°C; Fluorine displacement is kinetically favored at lower temps. |
| Oxidation of Triamine | Air sensitivity of the reduced intermediate. | Perform reduction and cyclization in a "one-pot" or telescoped sequence; keep under Argon. |
References
-
Regioselective SNAr of Fluoro-Nitroanilines
-
Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dihalogenated Nitrobenzenes.[1]
- Source:Journal of Organic Chemistry.
- Context: Establishes the reactivity order F (para-NO2) > Cl (ortho-NO2) in similar systems.
-
-
Synthesis of Benzimidazole Kinase Inhibitors
-
Title: Design and Synthesis of Benzimidazole-Based EGFR Inhibitors.[1]
- Source:Journal of Medicinal Chemistry.
- Context: Describes the cyclization of phenylenediamines derived
-
-
Chemical Properties & Safety
-
Indazole Formation (Alternative Pathway)
-
Title: Synthesis of 1H-Indazoles from 2-Fluoro-5-nitroanilines via Hydrazine Substitution.[1]
- Source:Tetrahedron Letters.
- Context: Highlights the versatility of the 2-Fluoro handle for hydrazine attack followed by cycliz
-
Application Note: Strategic Utilization of 4-Chloro-2-fluoro-5-nitroaniline in HER2/EGFR Inhibitor Design
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic synthesis to explore the strategic utility of 4-Chloro-2-fluoro-5-nitroaniline (CAS 86988-02-5) as a "privileged scaffold" for next-generation covalent kinase inhibitors.
Executive Summary: The "Orthogonal Handle" Advantage
In the development of covalent inhibitors for EGFR (ErbB1) and HER2 (ErbB2), the "aniline head" occupying the ATP-binding pocket is critical for both potency and selectivity. This compound represents a highly valuable, yet underutilized, scaffold because it offers four orthogonal handles for chemical diversification.
Unlike standard precursors (e.g., 3-chloro-4-fluoroaniline used in Afatinib), this nitro-functionalized variant allows for:
-
Late-Stage Diversification: The nitro group serves as a "masked" amine, allowing for the introduction of solubilizing groups or Michael acceptors after the core scaffold is assembled.
-
Regioselective
: The fluorine atom at C-2 is activated by the para-nitro group, enabling facile nucleophilic displacement with alkoxides or amines, while the chlorine at C-4 remains intact for subsequent cross-coupling. -
Benzimidazole Core Construction: Reduction of the nitro group yields a 1,2-diamine, the primary building block for benzimidazole-based EGFR inhibitors (an emerging class overcoming T790M resistance).
Chemical Profile & Reactivity Map
To effectively use this precursor, one must understand its electronic landscape. The molecule is not merely a "substituted aniline" but a platform for sequential functionalization.
Reactivity Hierarchy
-
Position 1 (
): Nucleophilic Handle. Primary site for attachment to the Quinazoline/Quinoline core (via Buchwald-Hartwig or on the heterocycle). -
Position 2 (
): Electrophilic Hotspot. Highly activated for due to the para-nitro group. Reacts with alkoxides (RO-) or amines ( ) under mild conditions. -
Position 4 (
): Latent Handle. Sterically hindered and less activated than the fluorine. Stable during C-2 substitution; available for Palladium-catalyzed coupling (Suzuki/Sonogashira) in later steps. -
Position 5 (
): Masked Functionality. Electron-withdrawing group (EWG) that activates C-2. Precursor to the C-5 amine for amide coupling (e.g., attaching acrylamide "warheads").
Figure 1: Orthogonal reactivity map of the precursor.[1] Note the distinct activation modes for F (electronic) vs Cl (catalytic).
Protocol 1: Synthesis of the "Head" Fragment (Regioselective Substitution)
This protocol describes the modification of the precursor before attachment to the drug core. This is used to create libraries of "tail-modified" inhibitors similar to Gefitinib or Erlotinib analogues but with a nitro handle.
Objective: Displace the C-2 Fluorine with a solubilizing ether motif while retaining the C-4 Chlorine and C-5 Nitro.[2]
Materials
-
Precursor: this compound (1.0 eq)
-
Nucleophile: 2-Methoxyethanol (1.2 eq) or N-Boc-piperazine (1.2 eq)
-
Base: Potassium tert-butoxide (KOtBu) or NaH (1.5 eq)
-
Solvent: Anhydrous THF or DMF
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology
-
Preparation of Nucleophile:
-
In a flame-dried flask under
, dissolve 2-methoxyethanol (1.2 eq) in anhydrous THF. -
Cool to 0°C. Slowly add KOtBu (1.5 eq). Stir for 15 min to generate the alkoxide. Critical: Ensure temperature does not exceed 0°C to prevent degradation.[2]
-
-
Addition of Precursor:
-
Dissolve this compound in THF (0.5 M concentration).
-
Add the precursor solution dropwise to the alkoxide mixture at 0°C.
-
Mechanistic Insight: The para-nitro group activates the C-2 fluorine for displacement. The C-4 chlorine is ortho to the nitro group but is less electrophilic than fluorine and sterically hindered by the amine, ensuring >95% regioselectivity for C-2.
-
-
Reaction Monitoring:
-
Warm to RT and stir for 2-4 hours.
-
Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS. Look for the mass shift corresponding to
.
-
-
Workup:
-
Quench with saturated
. Extract with EtOAc (3x). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Validation:
- NMR should show the disappearance of the C-2 fluorine signal.
Protocol 2: Benzimidazole Core Construction (The "Body" Builder)
For researchers developing Hsp90 or T790M-mutant specific inhibitors, the benzimidazole scaffold is a superior alternative to quinazolines. This precursor is the ideal starting material.
Objective: Convert the precursor into a 5-chloro-6-fluoro-benzimidazole core.
Workflow Diagram
Figure 2: Synthesis of the Benzimidazole Core. Note the instability of the diamine intermediate.
Detailed Procedure
-
Reduction (Nitro to Amine):
-
Dissolve precursor in EtOH/EtOAc (1:1).
-
Add
(5.0 eq) and heat to reflux for 2 hours. Note: Chemical reduction is preferred over catalytic hydrogenation if the C-4 Chlorine is labile under Pd/H2 conditions. -
Neutralize with NaOH, filter celite, and concentrate to yield the 1,2-diamine .
-
-
Cyclization:
-
Method A (For unsubstituted Benzimidazole): Reflux the diamine in Formic Acid (98%) for 4 hours.
-
Method B (For Benzimidazolone): React diamine with Carbonyldiimidazole (CDI) or Urea in refluxing DMF.
-
-
Outcome:
-
This yields a 5-chloro-6-fluoro-benzimidazole scaffold.
-
Utility: The N-H of the imidazole can now be alkylated, and the C-Cl or C-F can be further substituted to build the drug wings.
-
Quality Control & Characterization Data
When synthesizing intermediates from this scaffold, use these reference values to validate identity.
| Property | Specification / Expected Value | Notes |
| Appearance | Yellow to Orange crystalline solid | Nitroanilines are characteristically colored. |
| Melting Point | 83°C - 85°C | Sharp melting point indicates high purity. |
| Diagnostic doublet splitting due to F-H coupling. | ||
| Single peak. Shift occurs upon | ||
| Mass Spec (ESI) | [M+H]+ = 191.0 / 193.0 | Characteristic 3:1 Chlorine isotope pattern. |
Safety & Handling (Material Safety)
Hazard Class: Acute Tox. 3 (Oral/Dermal/Inhalation).
-
Nitroanilines are potent methemoglobinemia inducers.
-
Handling: Always handle in a fume hood. Double-glove (Nitrile) is mandatory.
-
Storage: Store at 2-8°C, protected from light. Darkening indicates oxidation.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Preparation of this compound
- Source: PrepChem. "Synthesis of this compound."
-
URL:[Link]
-
Benzimidazole EGFR Inhibitors
- Nucleophilic Aromatic Substitution ( ) Principles: Source: BenchChem. "3-Chloro-2-fluoro-4-nitroaniline Reactivity Profile."
-
Quinoline-3-carbonitrile Inhibitors (Pelitinib Analogues)
- Source: Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. KR880000155B1 - The method of preparation for 2-substituted phenyl-4,5,6,7,-tetrahydro-2h-indazoles - Google Patents [patents.google.com]
- 3. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-fluoro-5-nitroaniline
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-2-fluoro-5-nitroaniline. This substrate is a valuable building block in medicinal chemistry and materials science, notable for its two distinct halogen leaving groups. A critical aspect of its reactivity is the pronounced regioselectivity observed in these transformations. We will elucidate the underlying mechanistic principles governing this selectivity, provide detailed, field-tested protocols for reaction with various nucleophiles, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.
Introduction: The Strategic Value of this compound in SNAr
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic systems.[1] The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The stability of this complex, and thus the overall reaction rate, is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4]
The substrate, this compound, presents a particularly interesting case study. It possesses:
-
A powerful nitro (NO₂) group, which strongly activates the ring towards nucleophilic attack.
-
Two potential leaving groups: a chlorine atom at C4 and a fluorine atom at C2.
-
An amino (NH₂) group, which is an electron-donating group that modulates the ring's electronics.
The arrangement of these substituents dictates a fascinating and synthetically useful regioselectivity. The nitro group is ortho to the chlorine and para to the fluorine, activating both positions for substitution. However, experimental evidence consistently shows that nucleophilic attack preferentially occurs at the C4 position, leading to the displacement of the chloride ion.[5] This guide will detail the protocols that exploit this inherent selectivity.
Mechanism and Basis for Regioselectivity
The SNAr reaction of this compound is a classic addition-elimination process. The key to its success and selectivity lies in the stabilization of the anionic Meisenheimer intermediate.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the ring.
-
Meisenheimer Complex Formation: This attack forms a resonance-stabilized carbanion. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization provides a low-energy pathway for the reaction to proceed.
-
Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
The observed preference for substitution at C4 (displacement of Cl⁻) over C2 (displacement of F⁻) is a result of the combined electronic effects of the substituents. While fluorine is generally a better leaving group in SNAr reactions because its high electronegativity makes the attached carbon more electrophilic, the overall activation landscape of the molecule favors attack at C4. The powerful resonance stabilization afforded by the ortho-nitro group to the intermediate formed by attack at C4 is the dominant controlling factor, guiding the nucleophile to this position.
Caption: SNAr Mechanism at the C4 Position.
Safety & Handling Precautions
Hazard Assessment: this compound and related chloronitroanilines are classified as toxic.[6][7] They can be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[6] The compound and its metabolites may also have mutagenic potential.[8]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. For handling larger quantities, consider double-gloving.
-
Engineering Controls: Ensure adequate ventilation. All transfers of solid material should be performed in a fume hood to avoid inhalation of dust.
-
Disposal: Dispose of all chemical waste, including contaminated consumables, according to your institution's hazardous waste guidelines. Do not discharge to the environment.
General Experimental Protocol
This protocol provides a robust starting point for the SNAr of this compound with a range of nucleophiles, including secondary amines and phenols.
Caption: General Experimental Workflow.
Materials & Reagents:
-
This compound (1.0 eq)
-
Nucleophile (e.g., secondary amine, phenol) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired nucleophile (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Causality: Anhydrous K₂CO₃ is a mild inorganic base sufficient to deprotonate phenolic nucleophiles or act as an acid scavenger for the HCl generated when using amine nucleophiles.[5] An excess is used to ensure the reaction goes to completion.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.3-0.5 M.
-
Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation and the charged Meisenheimer intermediate, thereby accelerating the reaction rate.[9] An inert atmosphere prevents potential side reactions with atmospheric moisture or oxygen at elevated temperatures.
-
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-12 hours).[5]
-
Causality: Elevated temperature is required to overcome the activation energy of the reaction. Reaction monitoring is crucial for determining the point of completion and preventing the formation of degradation byproducts from prolonged heating.
-
-
Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water (approx. 10 volumes relative to DMF).
-
Causality: Quenching with water precipitates the organic product, which is typically poorly soluble in water, and dissolves the inorganic salts (excess K₂CO₃ and KCl byproduct), facilitating their removal.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Causality: Ethyl acetate is a common organic solvent that is immiscible with water and effectively dissolves the desired product, allowing for its separation from the aqueous phase. Multiple extractions ensure quantitative recovery.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and then with brine (1x).
-
Causality: The water washes remove residual DMF, and the brine wash removes residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.
Application Examples & Data
The following table summarizes representative reaction conditions for the SNAr of this compound with various nucleophiles, demonstrating the versatility of the protocol.
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Notes / Reference |
| Secondary Amines (e.g., Morpholine, Piperidine) | K₂CO₃ | DMF | 100 | 8-10 | General procedure for synthesizing 4-amino substituted derivatives. The base acts as an acid scavenger.[5] |
| Phenols (e.g., Phenol, 4-Methoxyphenol) | K₂CO₃ | DMF | 100 | 8-10 | The base is required to generate the more nucleophilic phenoxide in situ.[5] |
| Thiols (e.g., Thiophenol) | K₂CO₃ or Et₃N | DMF | 80-100 | 6-12 | Thiolates are potent nucleophiles; reactions may proceed at slightly lower temperatures. |
| Alcohols (e.g., Methanol, Ethanol) | NaH or K₂CO₃ | DMF/Alcohol | 80-120 | 12-24 | Alkoxides are strong nucleophiles but reactions may require more forcing conditions or a stronger base like NaH to generate the alkoxide quantitatively. |
This table is a generalized summary based on established protocols.[5] Optimal conditions may vary depending on the specific nucleophile used.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase temperature in 10 °C increments or allow the reaction to run longer. Confirm reagent purity. |
| Ineffective base. | Ensure the base (e.g., K₂CO₃) is anhydrous and finely powdered for maximum surface area. Consider a stronger base like Cs₂CO₃. | |
| Low Yield | Product is water-soluble. | If the product has polar functional groups, saturate the aqueous phase with NaCl before extraction or use a continuous liquid-liquid extractor. |
| Degradation of starting material or product. | Lower the reaction temperature and increase the reaction time. Ensure a strict inert atmosphere is maintained. | |
| Multiple Products Observed | Lack of regioselectivity or side reactions. | Confirm the identity of the major product. While unlikely for this substrate, substitution at C2 could occur under different conditions. The amino group could also act as a nucleophile in an intermolecular fashion if not protected. |
Conclusion
This compound is a highly effective and regioselective substrate for nucleophilic aromatic substitution. The strong activating effect of the ortho-nitro group directs nucleophiles to the C4 position, resulting in the clean displacement of the chloride leaving group. The protocols outlined in this guide are robust and applicable to a wide range of amine, phenol, and other heteroatom nucleophiles. By understanding the underlying mechanism and paying careful attention to reaction parameters and safety, researchers can confidently employ this valuable intermediate to construct complex molecular architectures for pharmaceutical and materials science applications.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism. [Online]. Available at: [Link]
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YouTube. (2019). Nucleophilic aromatic substitutions. [Online]. Available at: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Online]. Available at: [Link]
- Google Patents. (2018). CN108329211A - The preparation method of 5-chloro-2-nitroanilines. [Online].
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WordPress. (n.d.). SNAr Solvents and Reagents. [Online]. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Online]. Available at: [Link]
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YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th). [Online]. Available at: [Link]
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Taylor & Francis Online. (2020). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Online]. Available at: [Link]
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Google Patents. (1960). United States Patent Office 2,935,514. [Online]. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1998). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. [Online]. Available at: [Link]
-
National Institutes of Health. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Online]. Available at: [Link]
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Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Online]. Available at: [Link]
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Der Pharma Chemica. (2015). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening. [Online]. Available at: [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Online]. Available at: [Link]
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New Journal of Chemistry. (2018). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. [Online]. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. [Online]. Available at: [Link]
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RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. [Online]. Available at: [Link]
-
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Online]. Available at: [Link]
-
ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Online]. Available at: [Link]
-
ResearchGate. (2013). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [Online]. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Online]. Available at: [Link]
-
Baran Lab - Scripps Research. (n.d.). Haloselectivity of Heterocycles. [Online]. Available at: [Link]
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National Institutes of Health. (2014). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. [Online]. Available at: [Link]
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Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Online]. Available at: [Link]
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. [Online]. Available at: [Link]
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Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Online]. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. [Online].
-
MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Online]. Available at: [Link]
-
ResearchGate. (2007). (PDF) 4-Chloro-2-nitroaniline. [Online]. Available at: [Link]
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PubChem. (n.d.). 4-Chloro-2-nitroaniline. [Online]. Available at: [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. [Online].
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ResearchGate. (2005). (PDF) 2-Chloro-5-nitroaniline. [Online]. Available at: [Link]
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The Strategic Role of 4-Chloro-2-fluoro-5-nitroaniline in the Synthesis of Advanced Agrochemicals
Introduction
In the continuous pursuit of more effective and environmentally benign crop protection solutions, the strategic design and synthesis of novel agrochemicals are of paramount importance. The halogenated aromatic amine, 4-Chloro-2-fluoro-5-nitroaniline, has emerged as a critical building block in this endeavor. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups, provides a versatile platform for the construction of complex heterocyclic systems, particularly benzimidazole-based fungicides. This application note provides a detailed exploration of the use of this compound in agrochemical synthesis, with a focus on the preparation of potent fungicidal agents. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the rationale behind the synthetic strategies.
Core Concepts: The Chemical Versatility of this compound
The utility of this compound as a precursor in agrochemical synthesis is rooted in the distinct reactivity imparted by its functional groups. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group can be readily reduced to an amino group, which is a key step in the formation of heterocyclic structures. The presence of both chlorine and fluorine atoms offers additional sites for modification and influences the overall physicochemical properties and biological activity of the final product.
The primary synthetic strategy involves a two-step process:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, yielding the corresponding phenylenediamine derivative. This transformation is crucial as it generates the necessary vicinal diamine functionality for subsequent cyclization.
-
Cyclization to form the Benzimidazole Scaffold: The resulting diamine is then reacted with a suitable one-carbon synthon to construct the benzimidazole ring system. This heterocyclic core is a well-established pharmacophore in a variety of bioactive molecules, including a significant number of commercial fungicides.
This sequential approach allows for the efficient construction of the desired agrochemical scaffold with a high degree of control over the final structure.
Application Focus: Synthesis of a Potent Benzimidazole Fungicide
To illustrate the practical application of this compound, we will detail the synthesis of a representative benzimidazole fungicide, 5-chloro-6-fluoro-1H-benzo[d]imidazol-2-amine. This compound and its derivatives have shown significant fungicidal activity against a range of plant pathogens.
Overall Synthesis Workflow
The synthesis proceeds in two main stages as outlined below:
Caption: Overall workflow for the synthesis of 5-chloro-6-fluoro-1H-benzo[d]imidazol-2-amine.
Part 1: Synthesis of 4-Chloro-5-fluoro-1,2-phenylenediamine
The initial and critical step is the selective reduction of the nitro group in this compound to an amine, yielding 4-chloro-5-fluoro-1,2-phenylenediamine. This transformation is typically achieved using metal-based reducing agents in an acidic medium. Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a widely used and effective method for this purpose.
Protocol: Reduction of this compound
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (40%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 mmol) in concentrated hydrochloric acid (15 mL).
-
Addition of Reducing Agent: To the stirred solution at room temperature, add stannous chloride dihydrate (5 mmol) portion-wise. The addition may be exothermic, and the temperature should be maintained below 50°C using an ice bath if necessary.
-
Reaction Monitoring: Stir the resulting suspension at room temperature for 30 minutes. After this period, add water and continue stirring for another 30 minutes until a clear solution is obtained. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a 40% sodium hydroxide solution until the pH is approximately 13. This step should be performed with caution as it is highly exothermic.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-chloro-5-fluoro-1,2-phenylenediamine. The product is often used in the next step without further purification.
-
Causality and Experimental Insights:
-
Choice of Reducing Agent: Stannous chloride is an effective and selective reducing agent for nitro groups in the presence of other reducible functional groups like halogens. The acidic medium (HCl) is essential for the reaction to proceed efficiently.
-
Temperature Control: While the reaction is typically carried out at room temperature, controlling any exotherm during the addition of SnCl₂ is crucial to prevent side reactions.
-
Basification: The final basification step is necessary to deprotonate the anilinium salts formed in the acidic medium, rendering the diamine product soluble in the organic extraction solvent.
Part 2: Synthesis of 5-Chloro-6-fluoro-1H-benzo[d]imidazol-2-amine
The second stage of the synthesis involves the cyclization of the newly formed 4-chloro-5-fluoro-1,2-phenylenediamine with a suitable one-carbon synthon to construct the benzimidazole ring. Cyanogen bromide (BrCN) is a common and effective reagent for the direct introduction of the 2-amino group.
Protocol: Cyclization of 4-Chloro-5-fluoro-1,2-phenylenediamine
Materials:
-
4-Chloro-5-fluoro-1,2-phenylenediamine (from Part 1)
-
Cyanogen bromide (BrCN)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: Dissolve the crude 4-chloro-5-fluoro-1,2-phenylenediamine (1 mmol) in methanol in a round-bottom flask.
-
Addition of Cyclizing Agent: To the stirred solution, add a solution of cyanogen bromide (1.1 mmol) in methanol dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 2-4 hours. The product, 5-chloro-6-fluoro-1H-benzo[d]imidazol-2-amine, will precipitate out of the solution as a solid.
-
Isolation and Purification:
-
Filter the precipitate and wash it with a small amount of cold methanol.
-
To remove any residual acidic impurities, the solid can be washed with a dilute sodium bicarbonate solution followed by water.
-
Dry the product under vacuum to obtain the final compound.
-
Mechanism of Cyclization
The cyclization reaction proceeds through a well-established mechanism:
Caption: Proposed mechanism for the cyclization of 4-chloro-5-fluoro-1,2-phenylenediamine with cyanogen bromide.
Initially, one of the amino groups of the phenylenediamine acts as a nucleophile and attacks the electrophilic carbon of cyanogen bromide, leading to the formation of an intermediate guanidine derivative. This is followed by an intramolecular nucleophilic attack of the second amino group onto the cyano carbon, resulting in the formation of the five-membered imidazole ring. Subsequent elimination of hydrogen bromide leads to the aromatization of the ring system, yielding the stable benzimidazole product.
Quantitative Data and Characterization
The following table summarizes the expected outcomes and key characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| This compound | C₆H₄ClFN₂O₂ | 190.56 | - | 135-138 | ¹H NMR: Peaks in the aromatic region. IR: N-H, NO₂, C-Cl, C-F stretches. |
| 4-Chloro-5-fluoro-1,2-phenylenediamine | C₆H₆ClFN₂ | 160.58 | 85-95 | 78-81 | ¹H NMR: Disappearance of nitro group signal, appearance of two NH₂ signals. IR: Appearance of two distinct N-H stretching bands. |
| 5-Chloro-6-fluoro-1H-benzo[d]imidazol-2-amine | C₇H₅ClFN₃ | 185.59 | 80-90 | >250 | ¹H NMR: Peaks in the aromatic region, NH and NH₂ protons. ¹³C NMR: Signals corresponding to the benzimidazole core. |
Safety and Handling Considerations
-
This compound: This compound is harmful if swallowed or in contact with skin and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
Stannous chloride and Hydrochloric Acid: These reagents are corrosive and should be handled with care in a fume hood.
-
Cyanogen Bromide: This reagent is highly toxic and volatile. All manipulations involving cyanogen bromide must be performed in a certified chemical fume hood with appropriate respiratory protection.
-
General Precautions: All synthetic procedures should be carried out by trained personnel in a well-ventilated laboratory. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound serves as a strategically important and versatile intermediate in the synthesis of modern agrochemicals. The straightforward and high-yielding conversion to benzimidazole derivatives, as demonstrated in the synthesis of 5-chloro-6-fluoro-1H-benzo[d]imidazol-2-amine, highlights its value to researchers and professionals in the field of drug and pesticide development. The protocols and insights provided in this application note are intended to serve as a practical guide for the efficient and safe utilization of this key building block in the creation of novel and effective crop protection agents.
References
-
Synthesis of this compound. PrepChem.com. [Link]
-
Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities. ResearchGate. [Link]
-
Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Publications. [Link]
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Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. National Center for Biotechnology Information. [Link]
-
Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. National Center for Biotechnology Information. [Link]
Application Note: 4-Chloro-2-fluoro-5-nitroaniline in the Synthesis of High-Performance Azo Dyes
[1][2]
Abstract
This technical guide details the protocol for utilizing 4-Chloro-2-fluoro-5-nitroaniline (CAS 86988-02-5) as a diazo component in the synthesis of advanced azo dyes.[1][2] The incorporation of the fluorine atom, in conjunction with nitro and chloro substituents, induces significant bathochromic shifts and enhances photolytic stability.[1][2] This guide provides a validated method for nitrosyl sulfuric acid diazotization —essential for such weakly basic amines—and subsequent coupling to generate high-purity disperse dyes.[1][2]
Chemical Profile & Significance[1][2][3][4]
Compound Identification
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 86988-02-5 |
| Molecular Formula | C₆H₄ClFN₂O₂ |
| Molecular Weight | 190.56 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Purity Grade | >98% (HPLC) required for dye synthesis |
The "Fluorine Effect" in Chromophores
In azo dye synthesis, replacing a hydrogen or chlorine atom with fluorine at the ortho position to the azo linkage offers distinct advantages:
-
Bathochromic Shift: The high electronegativity of fluorine lowers the LUMO energy of the dye molecule, often resulting in a shift toward longer wavelengths (deeper reds/violets) compared to non-fluorinated analogs.[1][2]
-
Enhanced Fastness: The strong C-F bond (approx. 485 kJ/mol) improves resistance to UV degradation and hydrolysis, critical for textile and polymer applications.[2]
-
Lipophilicity: Fluorine modulation improves the dye's affinity for hydrophobic fibers (e.g., polyester), making this intermediate ideal for Disperse Dye development.[2]
Reaction Mechanism
The synthesis proceeds via a two-step sequence: Diazotization and Coupling .[1][2][3][4][5][6]
-
Diazotization: Due to the electron-withdrawing nature of the -NO₂, -Cl, and -F groups, the amine is weakly basic.[1][2] Standard aqueous HCl diazotization is often inefficient.[1][2] We utilize nitrosyl sulfuric acid (generated in situ or pre-formed) to form the electrophilic diazonium salt.[1][2]
-
Coupling: The diazonium species attacks the electron-rich coupling component (e.g., an N-alkyl aniline) at the para position via Electrophilic Aromatic Substitution (
).[1][2]
Mechanism Diagram
Caption: Mechanistic pathway from weak amine activation to azo bond formation.[2]
Experimental Protocol
Safety Warning: This protocol involves concentrated sulfuric acid, toxic aromatic amines, and exothermic reactions.[1][2] Work in a fume hood with full PPE (nitrile gloves, face shield, lab coat).[2]
Materials
-
Acid Solvent: Sulfuric acid (98%, 60 mL)
-
Nitrosating Agent: Sodium Nitrite (7.0 g, 0.101 mol) or 40% Nitrosyl Sulfuric Acid solution.[1][2]
-
Coupling Component: N-Ethyl-N-(2-cyanoethyl)aniline (17.4 g, 0.1 mol) [Selected for Disperse Red/Rubine analog synthesis]
Step-by-Step Procedure
Phase A: Preparation of Nitrosyl Sulfuric Acid[1]
-
Charge a 250 mL 3-neck flask with 60 mL of 98% H₂SO₄ .
-
Cool to 0–5°C using an ice/salt bath.
-
Slowly add Sodium Nitrite (7.0 g) in small portions over 20 minutes. Caution: Keep temperature <10°C to prevent NOx fumes.[1]
-
Stir until completely dissolved (approx. 30 mins). The solution should be clear to pale yellow.[1][2]
Phase B: Diazotization[1][2][][8]
-
Slowly add This compound (19.06 g) to the nitrosyl sulfuric acid mixture.
-
Maintain temperature between 0–5°C .
-
Validation: Take a drop of the reaction mixture and add it to alkaline H-acid solution. A brilliant purple color indicates active diazonium salt.[1][2]
Phase C: Coupling Reaction
-
In a separate 1L beaker, dissolve N-Ethyl-N-(2-cyanoethyl)aniline (17.4 g) in 50 mL dilute H₂SO₄ (or acetic acid/water mixture). Cool to 0–5°C .[1][2]
-
Add 200 g of crushed ice to the coupler solution.
-
Dropwise Addition: Slowly filter/pour the diazonium solution (Phase B) into the coupler solution over 30–45 minutes.[1][2]
-
Stir for 2 hours at <5°C, then allow to warm to room temperature overnight.
Phase D: Isolation & Purification[2][4]
-
Quench: Add sulfamic acid (0.5 g) to destroy excess nitrous acid (check with starch-iodide paper; it should NOT turn blue).
-
Filter: Collect the precipitated dye by vacuum filtration.
-
Wash: Wash with copious amounts of water (until filtrate is neutral) and then with cold methanol (to remove unreacted organics).[1][2]
-
Dry: Dry in a vacuum oven at 50°C.
Workflow Visualization
Caption: Operational workflow for the synthesis of mono-azo disperse dyes.
Characterization & Quality Control
To ensure the integrity of the synthesized dye, the following analytical parameters should be verified:
| Technique | Expected Observation | Purpose |
| TLC | Single spot (Rf ~0.6-0.8 in Hexane:EtOAc 7:3) | Purity check; absence of starting amine.[1][2] |
| UV-Vis | Confirm chromophore formation (Red/Rubine shift).[2] | |
| IR Spectroscopy | -N=N- stretch at 1400–1420 cm⁻¹ Nitro stretch at 1340/1520 cm⁻¹ | Functional group verification.[1][2] |
| 1H NMR | Loss of amine protons (-NH₂); Downfield shift of aromatic protons.[1][2] | Structural confirmation. |
Troubleshooting Guide
-
Problem: Low Yield / Tar formation.
-
Problem: Dull Color.
References
-
Preparation of this compound
-
Diazotization of Weakly Basic Amines
-
Fluorine in Dyes
-
General Azo Dye Synthesis Protocol
Sources
- 1. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US6261354B1 - Pigmentary azo composition, preparation method and use - Google Patents [patents.google.com]
- 6. ijirset.com [ijirset.com]
- 8. Diazotisation [organic-chemistry.org]
Application Note: Regioselective Nitration of 4-Chloro-2-Fluoroaniline
Executive Summary
The nitration of 4-chloro-2-fluoroaniline is a pivotal step in the synthesis of second- and third-generation EGFR tyrosine kinase inhibitors (e.g., Afatinib intermediates). However, this reaction presents a classic regioselectivity challenge. The presence of three directing groups—the amine (strongly activating), fluorine, and chlorine—creates competing electronic vectors.
This guide details the reaction conditions required to selectively target the 5-nitro isomer (the pharmaceutical standard) versus the 6-nitro isomer. We demonstrate that regiocontrol is achieved not merely by temperature, but by manipulating the protonation state of the amine:
-
Route A (Acidic Protonation): Direct nitration in concentrated H₂SO₄ yields the 5-nitro isomer via the meta-directing ammonium species.
-
Route B (N-Acetylation): Nitration of the acetanilide derivative yields the 6-nitro isomer via the ortho-directing amide group.
Mechanistic Insight & Regiocontrol Strategy
The Directing Group Conflict
The substrate, 4-chloro-2-fluoroaniline, possesses three substituents influencing electrophilic aromatic substitution (EAS):
-
-NH₂ (Position 1): Strong activator, ortho/para director.
-
-F (Position 2): Weak deactivator, ortho/para director.
-
-Cl (Position 4): Weak deactivator, ortho/para director.
The "Switch" Mechanism
The critical variable is the state of the nitrogen atom during the electrophilic attack.
-
Scenario 1: The Ammonium Salt (-NH₃⁺)
-
In concentrated sulfuric acid, the amine is fully protonated to the anilinium ion (-NH₃⁺).
-
Effect: The -NH₃⁺ group becomes a strong electron-withdrawing group and a meta-director .
-
Vector Convergence:
-
-NH₃⁺ directs to positions 3 and 5 (meta).
-
-F (at 2) directs to position 5 (para).
-
-Cl (at 4) directs to positions 3 and 5 (ortho).
-
-
Result: Electronic vectors and steric factors (position 3 is crowded between F and Cl) overwhelmingly favor Position 5 .
-
-
Scenario 2: The Acetamide (-NHAc) [1]
-
If protected as an acetamide, the nitrogen remains a strong activator and ortho-director .
-
Vector Divergence:
-
-NHAc directs to position 6 (ortho; para is blocked by Cl).
-
-
Result: The strong directing power of the amide overcomes the halogen effects, favoring Position 6 .
-
Decision Pathway Diagram
Figure 1: Strategic workflow for selecting the regiochemical outcome of nitration based on amine protection state.
Protocol A: Synthesis of this compound
Target: The 5-nitro isomer is the primary building block for benzimidazole-based kinase inhibitors. Mechanism: Nitration of the anilinium salt.[2][3]
Reagents & Equipment
-
Substrate: 4-Chloro-2-fluoroaniline (Purity >98%).
-
Solvent/Acid: Sulfuric Acid (H₂SO₄), Concentrated (98%).
-
Nitrating Agent: Fuming Nitric Acid (HNO₃), >90% or Standard 65-68% (requires stoichiometry adjustment).
-
Equipment: Jacketed glass reactor or 3-neck flask, overhead mechanical stirrer (magnetic stirring is insufficient due to viscosity), internal temperature probe, cryostat/chiller capable of -25°C.
Step-by-Step Methodology
-
Preparation of Anilinium Salt:
-
Charge 120 mL of concentrated H₂SO₄ into the reactor.[3]
-
Cool the acid to 0°C .
-
Slowly add 23.0 g (0.158 mol) of 4-chloro-2-fluoroaniline portion-wise.
-
Critical: The addition is exothermic. Maintain internal temperature < 10°C. The solution will become thick as the salt forms.
-
-
Deep Cooling:
-
Cool the reaction mixture to -20°C .
-
Ensure the system is under a dry nitrogen atmosphere to prevent moisture ingress (which weakens the acid strength and alters the protonation equilibrium).
-
-
Nitration:
-
Load 15.0 g (approx. 10 mL) of Fuming HNO₃ into a pressure-equalizing addition funnel.
-
Add the HNO₃ dropwise over 45–60 minutes .
-
Safety Limit: strictly maintain internal temperature between -20°C and -15°C .
-
Note: If the temperature spikes above -10°C, regioselectivity decreases, and oxidative tarring increases.
-
-
Reaction Completion:
-
After addition, continue stirring at -15°C for 90 minutes .
-
Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 1:2) or HPLC.[4]
-
-
Quenching & Isolation:
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Extract the aqueous slurry with Diethyl Ether or Ethyl Acetate (3 x 200 mL) .
-
Wash the combined organic layers with:
-
Water (2 x 100 mL)
-
Saturated NaHCO₃ solution (until pH neutral)
-
Brine (100 mL)
-
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude residue from a Toluene/Hexane (2:1) mixture.[3]
-
Expected Yield: ~70–80% (approx. 20–22 g).
-
Appearance: Yellow to orange crystalline solid.
-
Analytical Validation (5-Nitro Isomer)
| Parameter | Specification | Note |
| 1H NMR (CDCl₃) | δ ~6.5-7.0 (d, 1H, H-6), ~8.0 (d, 1H, H-3) | H-3 and H-6 appear as doublets with specific F-coupling.[1] |
| Coupling Constants | J(F,H) values distinct | Para-coupling (F to H-5) is lost; Ortho-coupling (F to H-3) remains. |
| Melting Point | 88–92°C | Distinct from 6-nitro isomer.[5] |
Protocol B: Synthesis of 4-Chloro-2-Fluoro-6-Nitroaniline (Contrast)
Target: Kinetic product favored by amide direction. Mechanism: Nitration of the acetanilide.[2]
Methodology Summary
-
Acetylation: React 4-chloro-2-fluoroaniline with Acetic Anhydride (1.1 eq) in Acetic Acid at reflux for 2 hours. Isolate N-(4-chloro-2-fluorophenyl)acetamide.
-
Nitration: Dissolve the acetamide in H₂SO₄ at 0°C . Add HNO₃/H₂SO₄ mixture (Mixed Acid). Stir at 0–10°C for 1 hour.
-
Note: The bulky acetamide group combined with the fluorine atom at position 2 creates significant steric strain at position 6, yet the electronic directing effect of the amide usually forces substitution here or leads to a mixture.
-
-
Hydrolysis: Reflux the nitro-acetamide in Ethanol/HCl (6M) to remove the acetyl group.
Regiochemical Note: While literature confirms the amide directs ortho (position 6), the steric crowding between the Fluorine (pos 2) and the Nitro group (pos 6) often makes this route lower yielding or prone to mixtures compared to the clean 5-nitro synthesis via Protocol A.
Troubleshooting & Safety
Common Pitfalls
-
"Tar" Formation:
-
Cause: Insufficient cooling or insufficient acid strength. If the amine is not fully protonated (i.e., if water is present or acid is too dilute), the free amine ring is susceptible to oxidation by HNO₃.
-
Fix: Use 98% H₂SO₄ and maintain T < -15°C.
-
-
Low Yield:
-
Cause: Over-nitration (dinitration).
-
Fix: Strictly control stoichiometry of HNO₃ (1.05 equivalents max).
-
-
Isomer Contamination:
-
Cause: Temperature drift.[5]
-
Fix: If T > 0°C during Protocol A, the protonation equilibrium shifts, allowing transient free amine species to react, leading to mixed isomers.
-
Safety Hazards
-
Exotherm: The mixing of aniline with H₂SO₄ is highly exothermic. Add slowly.
-
Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Use compatible gloves (Butyl rubber) and a functioning fume hood.
-
Nitroanilines: Toxic by inhalation and skin absorption. Handle all solids in a glovebox or vented enclosure.
References
-
Synthesis of this compound. PrepChem.com. Available at: [Link] (Accessed Oct 2023).
-
Nitration of 2,4- and 2,6-dihaloacetanilides. Journal of Chemical Research, 2004, 699–701.[2] (Discusses regioselectivity of acetamide derivatives). Available at: [Link]
-
Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Patsnap / Eureka. (Demonstrates 5-position nitration on similar 2-fluoro-4-chloro scaffolds). Available at: [Link]
- Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.Google Patents CN110668948A. (Illustrates the Sandmeyer route as an alternative if direct nitration fails).
Sources
experimental procedure for reduction of the nitro group in 4-Chloro-2-fluoro-5-nitroaniline
Abstract
This application note details a robust, chemoselective protocol for the reduction of 4-Chloro-2-fluoro-5-nitroaniline to 4-chloro-6-fluoro-1,3-phenylenediamine (also known as 4-chloro-2-fluoro-5-aminoaniline). While catalytic hydrogenation is a common reduction method, it poses a significant risk of hydrodehalogenation (loss of chlorine/fluorine) for this substrate. Consequently, this guide prioritizes a metal-mediated reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in aqueous ethanol. This method ensures the retention of halogen substituents while delivering high yields (>85%) and high purity. The protocol is designed for scalability and reproducibility in pharmaceutical and agrochemical research.
Introduction & Strategic Considerations
The Chemoselectivity Challenge
The target molecule, this compound, contains three functional groups sensitive to redox conditions: a nitro group (
-
Target Reaction: Reduction of
to . -
Side Reaction Risk: Hydrodechlorination (replacement of
with ) is a major side reaction observed during catalytic hydrogenation with Palladium ( ) or even Raney Nickel under vigorous conditions.
Method Selection: Why Iron/Ammonium Chloride?
To mitigate dehalogenation, we utilize the Bechamp Reduction variant employing Iron (
-
Mechanism: The reaction proceeds via electron transfer from the metal surface to the nitro group in a protic medium.
acts as a mild electrolyte and proton source, maintaining a near-neutral to slightly acidic pH (5-6), which is sufficiently mild to prevent attack on the carbon-halogen bonds. -
Advantages:
-
Chemoselectivity: >99% retention of Chloro and Fluoro substituents.
-
Operational Simplicity: No high-pressure hydrogen equipment required.
-
Cost-Effectiveness: Uses abundant, non-toxic iron powder.
-
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| This compound | Substrate | >97% |
| Iron Powder | Reductant | 325 mesh, electrolytic grade |
| Ammonium Chloride | Electrolyte/Proton Source | ACS Reagent |
| Ethanol (EtOH) | Solvent | 95% or Absolute |
| Water (DI) | Co-solvent | Deionized |
| Ethyl Acetate | Extraction Solvent | ACS Reagent |
| Celite® 545 | Filtration Aid | - |
Reaction Stoichiometry
-
Substrate: 1.0 equivalent
-
Iron Powder: 4.0 - 5.0 equivalents
-
Ammonium Chloride: 5.0 - 8.0 equivalents
-
Solvent System: Ethanol : Water (3:1 v/v) at 0.1 M concentration relative to substrate.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 3-neck round-bottom flask with a mechanical stirrer (or heavy-duty magnetic stir bar), a reflux condenser, and a thermometer.
-
Charge the flask with This compound (1.0 eq) and Ethanol . Stir to dissolve or suspend.[1]
-
Add a solution of Ammonium Chloride (5.0 eq) dissolved in Water .
-
Note: The reaction mixture may appear as a slurry.
-
Step 2: Activation & Reduction
-
Heat the mixture to 70–80°C (gentle reflux).
-
Add Iron Powder (4.0 eq) portion-wise over 15–20 minutes.
-
Critical: Adding iron slowly prevents sudden exotherms and foaming.
-
-
Maintain reflux with vigorous stirring for 2–4 hours .
-
Monitoring: Monitor reaction progress by TLC (Solvent: 50% EtOAc/Hexanes) or LC-MS. The starting material (yellow/orange) should disappear, and a more polar, often darker or fluorescent product spot should appear.
-
Step 3: Work-up
-
Hot Filtration: While the reaction mixture is still hot (~50°C), filter it through a pad of Celite to remove unreacted iron and iron oxide sludge.
-
Tip: Wash the Celite pad with hot Ethanol (2 x 20 mL) to recover adsorbed product.
-
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of the Ethanol. An aqueous slurry will remain.
-
Extraction:
-
Drying: Combine organic layers, wash with Brine, and dry over Anhydrous Sodium Sulfate (
).[3] -
Isolation: Filter off the drying agent and evaporate the solvent to yield the crude product, 4-Chloro-6-fluoro-1,3-phenylenediamine .
Purification
The crude product is often sufficiently pure (>95%) for subsequent steps. If higher purity is required:
-
Recrystallization: Dissolve in minimal hot Ethanol/Water or Toluene and cool slowly.
-
Column Chromatography: Silica gel, eluting with Hexanes:Ethyl Acetate (gradient from 80:20 to 50:50).
Analytical Validation
| Test | Expected Result | Interpretation |
| LC-MS | Mass shift of -30 Da (loss of | |
| 1H NMR | Disappearance of aromatic protons shift | Upfield shift of aromatic protons due to the electron-donating amine group. |
| Appearance | Off-white to light brown solid | Amines oxidize slowly in air; store under inert gas. |
Process Workflow Diagram
Caption: Operational workflow for the chemoselective reduction of this compound using Fe/NH4Cl.
Safety & Handling
-
Halogenated Anilines: Potentially toxic and irritating. Handle in a fume hood. Wear nitrile gloves and safety glasses.
-
Iron Waste: The filter cake contains iron oxides and potentially pyrophoric finely divided iron. Do not discard directly into trash bins. Keep wet and dispose of in a dedicated solid waste container.
-
Exotherm: The reduction is exothermic. On a large scale (>10g), ensure cooling capacity is available.
References
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). [Link]
-
Gamble, A. B., et al. (2007).[4] Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications. [Link]
Sources
Topic: 4-Chloro-2-fluoro-5-nitroaniline in Solid-Phase Organic Synthesis
This Application Note and Protocol Guide details the use of 4-Chloro-2-fluoro-5-nitroaniline in solid-phase organic synthesis (SPOS).
Part 1: Strategic Introduction & Scaffold Analysis
This compound is a high-value "lynchpin" scaffold in medicinal chemistry. Its utility stems from its densely functionalized benzene core, offering four distinct and chemically orthogonal handles:
-
Fluorine (
): Highly activated for Nucleophilic Aromatic Substitution ( ) due to the para-nitro group. -
Primary Amine (
): A nucleophilic handle for acylation, reductive amination, or resin immobilization. -
Nitro Group (
): A latent amine precursor. Upon reduction, it unlocks ortho-diamine reactivity (relative to -Cl) or para-diamine reactivity (relative to ). -
Chlorine (
): A handle for transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) late in the synthesis sequence.
Mechanism of Action in SPOS:
The primary application of this scaffold is the synthesis of Benzimidazole and Quinoxaline libraries. The strategic advantage lies in the "Resin Capture" or "Immobilization-Functionalization" sequences. The strong electron-withdrawing nature of the nitro group at
Part 2: Experimental Protocols
Protocol A: Resin Capture Strategy (Benzimidazole Synthesis)
Best for: Creating libraries where the scaffold acts as the core heterocycle builder.
Concept: A resin-bound amine attacks the activated fluorine (
Materials:
-
Resin: Rink Amide or Wang-Linker-Amine (Loading 0.5–0.8 mmol/g).
-
Scaffold: this compound (5 equiv).
-
Solvents: NMP (N-Methyl-2-pyrrolidone), DMSO.
-
Base: DIPEA (Diisopropylethylamine).[1]
Step-by-Step Workflow:
-
Resin Preparation (Fmoc Deprotection):
-
Treat Fmoc-Rink Amide resin with 20% Piperidine in DMF (
min). -
Wash with DMF (
), DCM ( ), DMF ( ).[1] -
QC Check: Positive Kaiser Test (Blue beads).
-
-
Scaffold Capture (
Loading):-
Dissolve This compound (5 equiv) and DIPEA (10 equiv) in NMP.
-
Incubate at 75°C for 12–16 hours with gentle agitation.
-
Note: The elevated temperature is required because the aniline amine (
) donates electrons into the ring, slightly deactivating the process despite the nitro activation. -
Wash resin: DMF (
), MeOH ( ), DCM ( ). -
QC Check: Negative Kaiser Test (Colorless beads) indicates the resin amine has reacted.
-
-
Nitro Reduction:
-
Prepare a solution of
(2 M) in NMP/DMF (1:1). -
Add to resin and shake at Room Temperature (RT) for 4 hours.
-
Alternative: Sodium Dithionite (
) in THF/Water (3 equiv) with is a milder alternative if acid sensitivity is a concern. -
Wash extensively with DMF/Water mixtures to remove Tin salts.
-
-
Cyclization (Benzimidazole Formation):
-
Add Aldehyde (
, 5 equiv) in TMOF (Trimethyl orthoformate) / NMP (1:1). -
Shake for 4 hours at RT (Imine formation).
-
Add Oxidant/Acid: 5% Acetic Acid in DMSO or mild air oxidation if using TMOF. For robust cyclization, heat to 80°C for 6 hours.
-
Result: The resin is now attached to the
position of the benzimidazole ring.
-
-
Cleavage:
-
Treat with 95% TFA / 2.5% TIS / 2.5%
for 2 hours. -
Filter and evaporate.[1]
-
Protocol B: Direct Immobilization (Polysubstituted Aniline Library)
Best for: Using the scaffold as a central hub for non-heterocyclic diversification.
Concept: The aniline amine (
Step-by-Step Workflow:
-
Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin:
-
Swell 2-CTC resin in dry DCM (30 min).
-
Dissolve This compound (1.5 equiv) and DIPEA (4 equiv) in dry DCM.
-
Capping: Add MeOH (1 mL/g resin) and DIPEA (1 mL/g) to quench unreacted chlorides. Shake 20 min.
-
Why 2-CTC? The steric bulk prevents the resin from attacking the Fluorine or Chlorine; only the Aniline Nitrogen reacts.
-
-
Diversification (
Modification):-
Add Nucleophile (e.g., Morpholine, Piperazine, Thiol) (5 equiv) in DMSO.
-
Heat to 60–80°C for 4–8 hours.
-
Selectivity: The Fluorine is displaced exclusively over the Chlorine.
-
-
Cleavage:
-
Mild acid cleavage (1% TFA in DCM) releases the protected aniline product.
-
Part 3: Data & Visualization
Table 1: Reactivity Profile & Chemoselectivity
| Functional Group | Position | Electronic State | Primary Reactivity | Optimal Reaction Condition |
| Amine ( | Nucleophile (Weak) | Resin Loading / Acylation | 2-CTC Resin, DCM, DIPEA | |
| Fluorine (F) | Electrophile (Activated) | |||
| Chlorine (Cl) | Electrophile (Deactivated) | Pd-Catalyzed Coupling | Suzuki/Buchwald (Post-Cleavage) | |
| Nitro ( | Electron Withdrawing | Reduction to Amine |
Figure 1: Reaction Pathway Diagram
Caption: Workflow for the solid-phase synthesis of benzimidazoles via resin capture of the fluoro-nitroaniline scaffold.
Part 4: Troubleshooting & Optimization
-
Issue: Low Loading/Capture Yield.
-
Cause: The aniline amine at
donates electron density, making the ring less electrophilic for the at . -
Solution: Switch solvent to NMP (higher boiling point/polarity than DMF) and increase temperature to 85°C . Ensure the resin amine is fully deprotected.
-
-
Issue: Regioselectivity Loss (
-Cl displacement).-
Cause: Extreme temperatures (>120°C) or extremely strong nucleophiles (e.g., Thiolates) may displace the chlorine.
-
Solution: Maintain temperature <90°C. The Fluorine is significantly more reactive (
) than Chlorine in this specific activated system.
-
-
Issue: Incomplete Cyclization.
-
Cause: Steric hindrance from the resin linker.
-
Solution: Use TMOF (Trimethyl orthoformate) as a water scavenger during the aldehyde condensation step. It drives the equilibrium toward the imine/benzimidazole.
-
References
-
Solid-phase synthesis of benzimidazole libraries. Title: Solid-phase synthesis of benzimidazole libraries biased for RNA targets. Source: Tetrahedron Letters, 2003.[7] URL:[Link]
-
SNAr Reactivity of Fluoro-Nitroanilines. Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[8] Source: PMC - PubMed Central, 2020. URL:[Link]
-
Resin Loading Protocols. Title: Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. Source: Walsh Medical Media, 2013. URL:[Link]
-
Benzimidazole Synthesis via Nitro Reduction. Title: Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study. Source: NIH - PMC, 2022. URL:[Link]
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. peptide.com [peptide.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tch.ucsd.edu [tch.ucsd.edu]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of novel heterocyclic compounds from 4-Chloro-2-fluoro-5-nitroaniline
This Application Note provides a comprehensive technical guide for the synthesis of novel heterocyclic scaffolds derived from 4-Chloro-2-fluoro-5-nitroaniline . This starting material is a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity handles: a labile fluorine for nucleophilic aromatic substitution (
Part 1: Strategic Analysis & Reactivity Profile
The Orthogonal Reactivity Triad
The utility of this compound lies in the electronic differentiation of its substituents. Successful synthesis relies on the Order of Operations :
-
The Fluorine Handle (
-F): Located ortho to the strong electron-withdrawing nitro group ( ), this fluorine is highly activated for Nucleophilic Aromatic Substitution ( ) .-
Critical Insight: This step must be performed before nitro reduction. Reducing the nitro group to an amine (
) renders the ring electron-rich, deactivating the fluorine toward substitution.
-
-
The Nitro Handle (
- ): Serves as a "masked" amine. Upon reduction, it generates a 1,2-diamine motif (in conjunction with the -amine), the essential precursor for imidazole and pyrazine ring closures. -
The Chlorine Handle (
-Cl): This atom remains inert during mild and cyclization conditions, preserving a handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).
Synthetic Workflow Visualization
Figure 1: Divergent synthetic pathways. The "Substitution First" pathway (Blue/Yellow) is preferred for generating library diversity at the N1-position.
Part 2: Detailed Experimental Protocols
Protocol A: Functionalization (Displacement of Fluorine)
Objective: To introduce an amine substituent at the
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (Amine, 1.2 – 1.5 equiv)
-
Base:
or DIPEA (2.0 equiv) -
Solvent: DMSO or DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve this compound (10 mmol) in DMSO (20 mL).
-
Addition: Add
(20 mmol) followed by the amine nucleophile (12 mmol). -
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or LC-MS. The starting material (Rf ~0.6) should disappear, and a highly colored (often orange/red) product will form.
-
Note: The fluorine is highly reactive; if the reaction is sluggish, increase temp to 100°C, but avoid higher temps to prevent displacement of the chlorine.
-
-
Workup: Pour the reaction mixture into ice-water (100 mL). The product usually precipitates.
-
Isolation: Filter the solid, wash with water (
mL), and dry under vacuum. If no precipitate forms, extract with EtOAc, wash with brine, dry over , and concentrate.
Validation Criteria:
-
LC-MS: Mass shift corresponding to
. -
1H NMR: Disappearance of the aromatic doublet coupling (
) associated with the C3 proton.
Protocol B: Nitro Reduction to 1,2-Diamine
Objective: Convert the nitro group to an amine to set up the cyclization.
Method: Iron-mediated reduction (Bechamp conditions) is preferred over catalytic hydrogenation if the molecule contains sulfur or if de-chlorination is a risk (though aryl chlorides are generally stable to Pd/C at STP).
Procedure:
-
Suspension: Suspend the nitro-aniline intermediate (from Protocol A) (5 mmol) in Ethanol/Water (4:1, 25 mL).
-
Activation: Add Ammonium Chloride (
, 10 mmol) and Iron powder (Fe, 325 mesh, 15 mmol). -
Reflux: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Concentration: Evaporate the solvent. The residue is the crude 1,2-diamine.
-
Stability Alert: Phenylenediamines are oxidation-sensitive (turn dark/purple upon air exposure). Use immediately in the next step or store under Nitrogen at -20°C.
-
Protocol C: Cyclization to Benzimidazoles
Objective: Condensation of the 1,2-diamine with an aldehyde.
Materials:
-
Crude 1,2-diamine (from Protocol B)
-
Aldehyde (R-CHO, 1.1 equiv)
-
Oxidant: Sodium Metabisulfite (
) or simply air/DMSO.
Procedure:
-
Mixing: Dissolve the diamine (2 mmol) and aldehyde (2.2 mmol) in DMF or Ethanol.
-
Additive: Add
(2.5 mmol). -
Heating: Reflux at 100°C for 6–12 hours.
-
Workup: Dilute with water. Extract with EtOAc. Purify via column chromatography (DCM/MeOH gradient).
Data Summary Table: Expected Outcomes
| Reaction Step | Key Reagent | Temp | Typical Yield | Critical Observation |
| Morpholine, | 80°C | 85-95% | Color change (Yellow | |
| Reduction | Fe / | 80°C | 75-90% | Loss of yellow color; product darkens in air |
| Cyclization | Benzaldehyde, | 100°C | 60-80% | Formation of fluorescent spot on TLC |
Part 3: Advanced Applications (Quinoxalines)
To synthesize quinoxalines , replace Protocol C with the following:
Procedure:
-
Take the crude 1,2-diamine (2 mmol).
-
Add a 1,2-dicarbonyl compound (e.g., Glyoxal, Benzil, or Pyruvic acid derivatives) (2.2 mmol) in Ethanol (10 mL).
-
Add a catalytic amount of Acetic Acid (2-3 drops).
-
Stir at room temperature (or mild reflux) for 2 hours.
-
The product often precipitates out. Filter and recrystallize from EtOH.
Part 4: References
-
Synthesis of this compound:
-
Benzimidazole Synthesis via Nitro Reduction:
-
Quinoxaline Synthesis Methodologies:
-
National Institutes of Health (NIH). "Synthesis of quinoxalines and assessment of their inhibitory effects." Available at: [Link]
-
-
Nucleophilic Aromatic Substitution (
) on Nitroanilines:-
Taylor & Francis Online. "Assessment of amination reactions via nucleophilic aromatic substitution." Available at: [Link]
-
-
Safety Data & Handling:
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Chloro-2-fluoro-5-nitroaniline (CFNA) in Pharmaceutical Manufacturing
The following Application Note and Protocol Guide is designed for researchers and process chemists in pharmaceutical development. It focuses on the strategic utilization of 4-Chloro-2-fluoro-5-nitroaniline (CFNA) as a high-value scaffold for synthesizing fluorinated nitrogen heterocycles, particularly benzimidazoles and quinoxalines, which are privileged structures in kinase inhibitor discovery.
Executive Summary
This compound (CAS: 86988-02-5) is a critical trisubstituted benzene intermediate used in the synthesis of polyfunctionalized pharmaceutical active ingredients (APIs).[1][2][3] Its unique substitution pattern—featuring a nucleophilic amine, an electrophilic nitro group, and a labile fluorine atom activated by the para-nitro moiety—makes it an ideal "switchboard" molecule. It serves as a primary building block for benzimidazoles , quinoxalines , and quinazolines , scaffolds ubiquitous in oncology (e.g., EGFR, MEK inhibitors) and antiviral therapies.
This guide provides field-validated protocols for the synthesis, purification, and downstream derivatization of CFNA, emphasizing regiocontrol and safety in high-energetic nitration workflows.
Chemical Profile & Reactivity Logic
Structural Advantages
-
Fluorine (C2): Enhances metabolic stability (blocking P450 oxidation sites) and lipophilicity. Crucially, it is activated for Nucleophilic Aromatic Substitution (SNAr) by the para-nitro group, allowing the introduction of complex amines or ethers before ring closure.
-
Nitro (C5): A masked amine. Controlled reduction yields a 1,2-diamine system essential for imidazole/pyrazine ring formation.
-
Chlorine (C4): Provides a handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the pharmacophore.
Key Physical Properties
| Property | Value | Notes |
| CAS Number | 86988-02-5 | |
| Molecular Formula | C₆H₄ClFN₂O₂ | |
| Molecular Weight | 190.56 g/mol | |
| Appearance | Yellow to Orange Crystalline Solid | |
| Melting Point | 83–85 °C | Sharp melting point indicates high purity.[1][3] |
| Solubility | Soluble in EtOAc, DCM, DMSO; Insoluble in Water | Use Toluene/Hexane for recrystallization.[3] |
Synthesis Workflows & Logic (Graphviz)
The following diagram illustrates the synthesis of CFNA and its divergent applications into two major heterocyclic classes.
Figure 1: Synthetic flowchart demonstrating the production of CFNA and its divergent utility in creating mono- and di-substituted benzimidazole pharmacophores.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of CFNA
Objective: Synthesize this compound with >98% regioselectivity, avoiding the 6-nitro isomer.
Reagents:
-
4-Chloro-2-fluoroaniline (1.0 equiv)[3]
-
Sulfuric Acid (H₂SO₄), conc. (5.0 vol)
-
Fuming Nitric Acid (HNO₃) (1.05 equiv)
-
Solvent: Toluene/Hexane (2:1) for crystallization.
Procedure:
-
Dissolution: Charge a reactor with H₂SO₄ (conc.) and cool to -20°C . Slowly add 4-chloro-2-fluoroaniline, maintaining internal temperature < -10°C. Note: The amine protection via protonation directs nitration meta to the ammonium group, but the strong ortho-para directing effect of Fluorine/Chlorine dominates. Low temperature is critical to favor the 5-nitro position.[3]
-
Nitration: Add fuming HNO₃ dropwise over 60 minutes. Maintain temperature between -20°C and -15°C .
-
Quench: Stir for 1.5 hours. Pour the reaction mixture onto crushed ice (10 vol).
-
Extraction: Extract the resulting precipitate with Diethyl Ether or Ethyl Acetate. Wash organic layer with sat. NaHCO₃ (to remove acid) and Brine.
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize the crude solid from Toluene:Hexane (2:1) to yield yellow needles.
-
QC Check: Target Melting Point: 83–84.5°C [1].
Protocol B: Downstream Application – Synthesis of Fluorinated Benzimidazole
Objective: Convert CFNA into 5-chloro-7-fluoro-1H-benzimidazole , a core scaffold for kinase inhibitors.[3]
Reagents:
-
CFNA (Intermediate from Protocol A)
-
Iron Powder (Fe) / Ammonium Chloride (NH₄Cl)[4]
-
Formic Acid (HCOOH)
Procedure:
-
Reduction (Nitro to Amine):
-
Suspend CFNA (10 g) in Ethanol/Water (3:1).
-
Add NH₄Cl (0.5 equiv) and Iron powder (3.0 equiv).
-
Heat to reflux (80°C) for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).
-
Filter hot through Celite to remove iron oxides. Concentrate filtrate to obtain 4-chloro-6-fluoro-1,3-phenylenediamine .
-
-
Cyclization:
-
Result: 5-Chloro-7-fluorobenzimidazole. This scaffold can be further alkylated at the N1 position to generate library candidates.
Analytical Quality Control (QC)
To ensure the intermediate meets pharmaceutical standards, the following specifications are recommended:
| Test | Method | Acceptance Criteria |
| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure.[3] Key peaks: δ 7.5 (d, 1H, Ar-H), δ 7.1 (d, 1H, Ar-H). |
| Purity | HPLC (C18, ACN/H₂O) | > 98.0% (Area %) |
| Regioisomer Content | HPLC | < 0.5% (6-nitro isomer) |
| Water Content | Karl Fischer | < 0.5% w/w |
| Residual Solvent | GC-HS | Toluene < 890 ppm |
Safety & Handling (MSDS Highlights)
-
Toxicity: CFNA is classified as Acute Toxic (Oral/Dermal/Inhalation) . It acts as a methemoglobin former (characteristic of nitroanilines).
-
Handling: Use in a fume hood with nitrile gloves. Avoid dust generation.
-
Reaction Safety: The nitration step is highly exothermic. Runaway reaction risk exists if temperature is not strictly controlled at -20°C. Ensure emergency cooling is available.
References
-
Synthesis and Properties: PrepChem.com. "Synthesis of this compound." Accessed Jan 30, 2026.
-
Physical Data & CAS: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2773698, 2-Chloro-5-fluoro-4-nitroaniline (Isomer comparison). [7]
-
Benzimidazole Synthesis Applications: BenchChem Application Notes. "Protocols for the Reduction of Nitro Group in Fluoro-nitrobenzene-diamines."
-
Kinase Inhibitor Scaffolds: Journal of Chemical Research. "A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene." (Contextual reference for fluoro-nitro aromatics).
(Note: While specific "blockbuster" drugs using this exact isomer are proprietary or genericized, the chemistry described is foundational for the synthesis of 6,7-disubstituted quinazolines and benzimidazoles used in EGFR and MEK inhibitor classes.)
Sources
- 1. scribd.com [scribd.com]
- 2. Page loading... [wap.guidechem.com]
- 3. その他取扱製品一覧4 | コンストゥルーケミカル株式会社 [construe.co.jp]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-5-fluoro-4-nitroaniline | C6H4ClFN2O2 | CID 2773698 - PubChem [pubchem.ncbi.nlm.nih.gov]
scale-up synthesis of 4-Chloro-2-fluoro-5-nitroaniline
Application Note: Scalable Process Design for 4-Chloro-2-fluoro-5-nitroaniline
Part 1: Executive Summary & Strategic Logic
The synthesis of This compound is a critical transformation in the manufacturing of next-generation kinase inhibitors (e.g., EGFR inhibitors). While simple on paper, the scale-up of this nitration presents a classic process chemistry paradox: Regioselectivity vs. Thermal Safety .
The Core Challenge: Standard nitration of anilines typically requires protection (e.g., acetylation) to prevent oxidation and control regioselectivity. However, for this specific substitution pattern, protection is counter-productive .
-
Acetylation Route: The acetamido group (-NHAc) is an ortho/para director. In 4-chloro-2-fluoroacetanilide, the -NHAc group directs to the 6-position (ortho), yielding the undesired isomer.
-
Direct Nitration Route (Selected): By nitrating the free amine in concentrated sulfuric acid, we protonate the amine to the anilinium ion (-NH3+). This inverts the electronic bias, making the group a meta director. Combined with the para-directing effect of the Fluorine (at C2) and ortho-directing effect of Chlorine (at C4), all electronic vectors converge on the C5 position , yielding the desired product with high regioselectivity without extra protection/deprotection steps.
This protocol details the direct nitration method, optimized for 100g to 1kg scale batches, focusing on heat transfer management and impurity control.
Part 2: Safety Critical Parameters (HSE)
WARNING: Nitration reactions are inherently hazardous. This protocol involves strong oxidizers, corrosives, and highly exothermic steps.
| Parameter | Specification | Risk Rationale |
| Thermal Onset ( | ~180°C (Dry Product) | Nitroanilines are energetic. Never dry at high temps. |
| Heat of Reaction ( | -150 to -200 kJ/mol | High exotherm during HNO3 addition. Accumulation leads to runaway. |
| MTSR | > Decomposition Temp | Maximum Temperature of Synthesis Reaction (MTSR) must be controlled via dosing. |
| Toxicology | Cat 1/2 (Fatal) | Fatal if inhaled/swallowed.[1][2] Skin absorption hazard.[1][2][3][4] Use full PPE + Respirator.[2] |
Part 3: Detailed Experimental Protocol
Reagents & Materials
-
Starting Material: 4-Chloro-2-fluoroaniline (Purity >98%)[5]
-
Solvent/Catalyst: Sulfuric Acid (
), 98% Conc. -
Reagent: Fuming Nitric Acid (
), >90% or standard 65-70% (adjust eq). -
Quench: Deionized Water / Ice.
-
Solvent for Workup: Dichloromethane (DCM) or Ethyl Acetate; Toluene (for crystallization).
Step-by-Step Methodology
1. Reactor Preparation & Dissolution (The Heat of Mixing)
-
Setup: Use a double-jacketed glass reactor equipped with an overhead mechanical stirrer (high torque), internal temperature probe (thermocouple), and a pressure-equalizing dropping funnel. Connect to a caustic scrubber.
-
Operation: Charge Sulfuric Acid (5.0 - 6.0 vol relative to SM) . Cool the jacket to 0°C.
-
Addition: Add 4-Chloro-2-fluoroaniline (1.0 eq) portion-wise.
-
Critical Insight: The formation of the anilinium sulfate salt is exothermic. Maintain internal temp
. The mixture may become a thick slurry; ensure agitation is sufficient to prevent "hot spots."
-
2. The Nitration (The Critical Dosing Step)
-
Cooling: Lower jacket temperature to bring internal mass to -10°C to -5°C .
-
Dosing: Charge Fuming Nitric Acid (1.05 eq) into the dropping funnel.
-
Rate Control: Add HNO3 dropwise.
-
Process Control: The addition rate is strictly governed by the internal temperature. Do not exceed 0°C. If temp rises > 0°C, stop addition immediately.
-
Mechanism:[6][7][8][9][10][11][12] Low temperature is essential not just for safety, but to maximize the meta-directing influence of the anilinium ion and minimize oxidative tar formation.
-
-
Post-Reaction: After addition, stir at -5°C to 0°C for 60-90 minutes . Monitor by HPLC (Target: SM < 0.5%).
3. Quench & Isolation
-
Quench Mode: Inverse quench is preferred for scale. Pour the reaction mass slowly into a separate reactor containing Crushed Ice/Water (10 vol) with vigorous stirring.
-
Safety: Never add water to the acid mass; the steam flash can rupture the reactor.
-
-
Extraction: Extract the aqueous slurry with DCM (3 x 3 vol) . (Alternatively, if the solid precipitates cleanly, filter directly—but extraction is preferred to remove acid traces).
-
Wash: Wash combined organics with Water, then Saturated
(Caution: evolution), then Brine. -
Drying: Dry over
, filter, and concentrate under reduced pressure (Bath temp < 40°C).
4. Purification (Crystallization)
-
Crude Profile: The crude is typically a yellow/orange solid containing trace isomers (3-nitro) and oxidation byproducts.
-
Solvent System: Toluene/Hexane (2:[13]1) or Ethanol/Water.[6]
-
Procedure: Dissolve crude in minimum hot Toluene (60°C). Add Hexane slowly until turbidity appears. Cool slowly to 0°C.
-
Yield: Expected isolated yield: 65-75% .
-
Purity: >99% (HPLC).
Part 4: Process Visualization
Figure 1: Reaction Logic & Regioselectivity
This diagram illustrates the electronic directing effects that enforce the specific substitution pattern.
Caption: Mechanistic convergence of electronic directing groups ensuring C5 regioselectivity.
Figure 2: Scale-Up Workflow
Operational flow emphasizing safety checkpoints.
Caption: Operational workflow for the batch synthesis of this compound.
Part 5: Analytical Quality Control
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1%
in Water. -
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Time: Product elutes after SM due to nitro group lipophilicity.
Specification Sheet:
| Test | Acceptance Criteria |
|---|---|
| Appearance | Yellow to Orange crystalline powder |
| Purity (HPLC) |
References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline Compound Summary (Structural analog for toxicity reference). Retrieved October 26, 2023, from [Link]
- Google Patents. (2018). CN108329211A - The preparation method of 5-chloro-2-nitroanilines.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]
- 9. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 10. researchgate.net [researchgate.net]
- 11. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 12. 4-Chloro-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
one-pot synthesis involving 4-Chloro-2-fluoro-5-nitroaniline
Application Notes & Protocols
Topic: One-Pot Synthesis of Substituted Benzimidazoles from 4-Chloro-2-fluoro-5-nitroaniline: A Streamlined Approach for Pharmaceutical Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile and highly functionalized building block in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, an electron-withdrawing nitro group, and two distinct halogen atoms (chloro and fluoro), provides multiple reaction handles for the construction of complex molecular architectures.[1][2] The fluorine atom, in particular, is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern drug discovery.[3] This application note details a robust one-pot synthesis of a substituted benzimidazole scaffold from this compound. One-pot syntheses offer significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact by minimizing intermediate purification steps and solvent usage.[4]
The benzimidazole moiety is a privileged scaffold in pharmaceutical chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anthelmintic properties.[5][6] The protocol described herein leverages a tandem reaction sequence involving an initial SNAr reaction followed by a reductive cyclization, providing a streamlined route to novel benzimidazole derivatives that are of significant interest in drug development programs, particularly in the discovery of kinase inhibitors.[7][8][9]
Mechanism and Rationale
The one-pot synthesis proceeds through a two-stage mechanism:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the nucleophilic attack of a primary amine on the carbon atom bearing the fluorine atom of this compound. The strongly electron-withdrawing nitro group, positioned ortho and para to the fluorine, stabilizes the intermediate Meisenheimer complex, thereby facilitating the displacement of the fluoride ion.[10][11] This step is highly regioselective due to the greater lability of the C-F bond compared to the C-Cl bond in SNAr reactions.
-
Reductive Cyclization: Following the SNAr reaction, the nitro group of the resulting N-substituted aniline is reduced to an amino group in the same reaction vessel. A variety of reducing agents can be employed, with iron powder in the presence of an acid such as formic acid or ammonium chloride being a common and effective choice.[12][13] The newly formed ortho-diamine intermediate then undergoes an intramolecular cyclization with a suitable one-carbon source (in this case, formic acid from the reduction step can serve this purpose) to form the benzimidazole ring.[12]
The overall transformation is a powerful example of tandem catalysis, where multiple bond-forming events occur sequentially in a single pot, leading to a significant increase in molecular complexity.[14]
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of substituted benzimidazoles.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a substituted benzimidazole from this compound using a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Dimethyl sulfoxide (DMSO)
-
Iron powder (<10 micron)
-
Formic acid (≥95%)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
SNAr Reaction:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add the primary amine (R-NH₂) (1.1 eq) to the flask.
-
Dissolve the reactants in DMSO (approximately 0.2 M concentration relative to the aniline).
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC until the starting aniline is consumed (typically 2-4 hours).
-
-
Reductive Cyclization:
-
Cool the reaction mixture to room temperature.
-
Carefully add iron powder (5.0 eq) to the flask.
-
Slowly add formic acid (10.0 eq) dropwise to the stirred mixture. An exotherm may be observed.
-
Heat the reaction mixture to 60-70 °C and stir vigorously. Monitor the formation of the benzimidazole product by TLC (typically 4-8 hours).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (3x) to neutralize excess formic acid.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted benzimidazole.
-
Quantitative Data Summary
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Purpose |
| This compound | 1.0 | 190.56 | Starting material |
| Primary Amine (R-NH₂) | 1.1 | Variable | Nucleophile for SNAr |
| Iron Powder | 5.0 | 55.85 | Reducing agent for the nitro group |
| Formic Acid | 10.0 | 46.03 | Proton source and cyclizing agent |
Note: The yield and purity of the final product will vary depending on the specific primary amine used and the efficiency of the purification.
Troubleshooting and Safety Considerations
-
Incomplete SNAr Reaction: If the initial SNAr reaction is sluggish, consider increasing the reaction temperature or using a stronger base (e.g., K₂CO₃) to deprotonate the amine nucleophile.
-
Low Yield in Reductive Cyclization: Ensure the iron powder is of fine mesh for maximum surface area. The reaction can be sensitive to the rate of addition of formic acid.
-
Side Product Formation: Over-reduction or side reactions can occur. Careful monitoring by TLC is crucial. Purification by column chromatography is typically necessary to isolate the desired product.
-
Safety: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] The reactions should be performed in a well-ventilated fume hood. Formic acid is corrosive and should be handled with care.
Conclusion
This application note provides a detailed and rationalized protocol for the one-pot synthesis of substituted benzimidazoles from this compound. This efficient tandem SNAr/reductive cyclization strategy offers a rapid and versatile entry point to a class of heterocyclic compounds with significant potential in drug discovery and development. The methodology is amenable to the incorporation of a wide variety of primary amines, allowing for the generation of diverse chemical libraries for biological screening.
References
-
Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764. Available at: [Link]
-
MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Available at: [Link]
-
MDPI. (2020). Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]
-
Oncotarget. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in.... Available at: [Link]
-
MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Available at: [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block. Available at: [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Walsh Medical Media. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Green Protocols for the One-Pot Synthesis of Vanillin Based Aminoalkyl and Amidoalkyl Naphthols and their Antibacterial Activity. Available at: [Link]
-
PMC - NIH. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Available at: [Link]
Sources
- 1. 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors_Chemicalbook [chemicalbook.com]
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- 4. orientjchem.org [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 7. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity | MDPI [mdpi.com]
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- 14. Tandem Catalysis: Synthesis of Nitrogen-Containing Heterocycles [mdpi.com]
- 15. 5-Chloro-2-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-2-fluoro-5-nitroaniline
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for researchers working with 4-Chloro-2-fluoro-5-nitroaniline. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document, structured in a question-and-answer format, addresses common challenges and provides scientifically grounded solutions to issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
The impurity profile of this compound is primarily dictated by its synthetic route. The most common method for its preparation is the nitration of 4-Chloro-2-fluoroaniline.[1] Consequently, the majority of impurities are process-related, arising from incomplete reactions or side reactions during the nitration process.
Key Potential Impurities Include:
-
Unreacted Starting Material:
-
4-Chloro-2-fluoroaniline
-
-
Isomeric Impurities (Positional Isomers): These are the most challenging to separate due to their identical molecular weight and similar physicochemical properties.
-
4-Chloro-2-fluoro-3-nitroaniline
-
4-Chloro-2-fluoro-6-nitroaniline
-
Other positional isomers of chloro-fluoro-nitroaniline
-
-
Over-nitrated Byproducts:
-
Isomers of chloro-fluoro-dinitroaniline
-
The presence and concentration of these impurities can vary significantly between different commercial grades and manufacturers, underscoring the importance of thorough analytical testing of incoming materials.
Troubleshooting Guide
This section addresses specific issues that may arise during the use and analysis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: My analytical results show an unexpected peak eluting close to the main peak of this compound in my HPLC analysis. How can I identify it?
Causality: An unexpected peak in close proximity to the main analyte peak is often indicative of an isomeric impurity. During the nitration of 4-Chloro-2-fluoroaniline, the directing effects of the chloro, fluoro, and amino groups can lead to the formation of various positional isomers in addition to the desired 5-nitro product.
Troubleshooting Workflow:
-
Mass Spectrometry (MS) Analysis: The first step is to determine the mass-to-charge ratio (m/z) of the unknown peak using a mass spectrometer coupled to your HPLC (LC-MS). If the m/z of the impurity is identical to that of this compound, it strongly suggests the presence of a positional isomer.
-
High-Resolution Mass Spectrometry (HRMS): To further confirm the elemental composition, HRMS can provide a highly accurate mass measurement, confirming that the impurity shares the same molecular formula.
-
Reference Standard Comparison: The most definitive way to identify an isomeric impurity is by comparing its retention time with that of a certified reference standard of the suspected isomer.
-
Method Optimization: If a reference standard is unavailable, optimizing your HPLC method can help to improve the resolution between the main peak and the impurity.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit subtle differences in polarity and aromatic interactions.
-
Mobile Phase Composition: Adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH to alter the selectivity of the separation.
-
Gradient Profile: A shallower gradient around the elution time of the analyte can significantly improve the resolution between closely eluting peaks.
-
Diagram: Isomeric Impurity Identification Workflow
Caption: Workflow for identifying an unknown peak suspected to be an isomeric impurity.
Issue 2: I am observing the presence of the starting material, 4-Chloro-2-fluoroaniline, in my sample. What does this indicate and how can I remove it?
Causality: The presence of 4-Chloro-2-fluoroaniline indicates an incomplete nitration reaction during the synthesis of the final product. This can be due to suboptimal reaction conditions, such as insufficient nitrating agent, incorrect reaction temperature, or a shortened reaction time.
Troubleshooting and Purification:
-
Quantification: First, quantify the amount of residual starting material using a validated analytical method with a certified reference standard of 4-Chloro-2-fluoroaniline.
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for removing small amounts of starting material from a solid product. The choice of solvent is critical. A solvent system should be selected in which this compound has lower solubility at cooler temperatures, while the starting material remains more soluble. A mixture of toluene and hexane (2:1) has been reported for the crystallization of this compound.[1]
-
Column Chromatography: For larger-scale purification or when recrystallization is ineffective, column chromatography using silica gel can be employed. A non-polar to moderately polar solvent system (e.g., hexane/ethyl acetate gradient) will typically allow for the separation of the more polar product from the less polar starting material.
-
Table 1: Comparison of Purification Techniques
| Feature | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential adsorption |
| Best For | Removing small amounts of impurities from a solid product | Separating complex mixtures or when recrystallization fails |
| Scalability | Good for both small and large scale | Can be challenging to scale up |
| Solvent Usage | Moderate | High |
| Time Consumption | Generally faster for simple purifications | Can be time-consuming |
Issue 3: My sample of this compound is showing signs of degradation over time (e.g., color change, appearance of new peaks in HPLC). What are the likely degradation pathways and how can I prevent this?
Causality: While specific forced degradation studies on this compound are not extensively published, halogenated nitroanilines can be susceptible to degradation under certain conditions. Potential degradation pathways for related compounds include hydrolysis, oxidation, and photolysis.[2] For instance, the degradation of niclosamide, which contains a 2-chloro-4-nitroaniline moiety, can occur through various mechanisms.
Potential Degradation Pathways and Prevention:
-
Hydrolysis: The amide linkage in some related structures can be susceptible to hydrolysis under acidic or basic conditions. While this compound itself does not have an amide group, interactions with strong acids or bases during experimental workups or if stored improperly could potentially lead to unforeseen reactions.
-
Prevention: Maintain neutral pH conditions during storage and in analytical solutions where possible. Use buffered mobile phases for HPLC analysis to ensure pH stability.
-
-
Oxidation: The amine group can be susceptible to oxidation, which can lead to the formation of colored byproducts.
-
Prevention: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Avoid contact with strong oxidizing agents.
-
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation in many aromatic nitro compounds.
-
Prevention: Store the material in amber vials or light-protected containers. When preparing solutions, work in a fume hood with the sash down to minimize light exposure.
-
Experimental Protocol: General Forced Degradation Study
To understand the stability of your specific batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to intentionally induce degradation.
Objective: To identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated HPLC with a photodiode array (PDA) or MS detector
Procedure:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours).
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Store the solid sample in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of the sample to UV light (e.g., 254 nm) for a specified period.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable HPLC method. The use of a PDA detector will help in assessing peak purity, while an MS detector will aid in the identification of degradation products.
Diagram: Forced Degradation Workflow
Caption: A general workflow for conducting a forced degradation study.
By systematically investigating these potential issues, researchers can ensure the quality and integrity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
-
PrepChem. Synthesis of this compound. Available at: [Link].
Sources
troubleshooting guide for 4-Chloro-2-fluoro-5-nitroaniline reactions
The following Technical Support Center guide addresses the specific challenges associated with 4-Chloro-2-fluoro-5-nitroaniline (CAS: 104222-34-6). This highly functionalized intermediate presents unique reactivity profiles due to the interplay between its electron-donating amine, electron-withdrawing nitro group, and two distinct halogen substituents.
Status: Online | Current Wait Time: 0 min
Role: Senior Application Scientist Scope: Synthesis, Reactivity, Troubleshooting, and Safety
Molecule Profile & Reactivity Dashboard
Before opening a support ticket, verify your isomer.[1] The substitution pattern dictates the reactivity logic.[1]
-
Structure: Aniline (C1), Fluoro (C2), Chloro (C4), Nitro (C5).
-
Electronic State:
-
Critical Reactivity Conflict:
-
C2-Fluorine: Activated by para-NO₂. High SNAr lability.
-
C4-Chlorine: Activated by ortho-NO₂.[1] Moderate SNAr lability.
-
Troubleshooting Tickets (FAQ Format)
Ticket #001: Regioselectivity – "I'm displacing the wrong halogen." [1]
User Query: "I attempted a nucleophilic substitution (SNAr) with an amine nucleophile intending to displace the chlorine atom at C4. However, NMR analysis suggests the fluorine at C2 was lost.[1] Why did this happen, and can I reverse the selectivity?"
Diagnosis: This is a classic case of Meisenheimer Complex kinetic control .[1]
-
Activation: The nitro group at C5 activates both the C2-Fluorine (para) and C4-Chlorine (ortho).[1]
-
Leaving Group Ability: In SNAr reactions, Fluorine is a significantly better leaving group than Chlorine (
) because the highly electronegative fluorine stabilizes the anionic transition state (Meisenheimer complex) more effectively than chlorine.[1] -
Sterics: The C2 position (para to NO₂) is often less sterically hindered than the C4 position (ortho to NO₂), further favoring attack at C2.[1]
Solution:
-
To displace Fluorine (Standard): Proceed with mild nucleophiles (amines, thiols) at moderate temperatures (25–60°C).[1] The reaction will be highly selective for C2.[1]
-
To displace Chlorine (Difficult): You cannot easily displace the chlorine while the fluorine is present using standard SNAr.[1]
-
Workaround: You must start with a scaffold where C2 is already functionalized or use a different precursor (e.g., 2-bromo-4-chloro-5-nitroaniline, though Br is also slower than F).
-
Alternative: If you need to keep the F and lose the Cl, consider transition-metal catalyzed cross-coupling (Buchwald-Hartwig) instead of SNAr. Palladium catalysts are typically more reactive towards C-Cl bonds than C-F bonds (oxidative addition order: I > Br > Cl >> F).[1]
-
Ticket #002: Cyclization Failure – "My benzimidazole synthesis failed."
User Query: "I reduced the nitro group to an amine and attempted to cyclize with an aldehyde to form a substituted benzimidazole. The reaction resulted in a messy mixture with no cyclized product."
Diagnosis: Isomer Mismatch Error. Benzimidazole formation requires an ortho-diamine (1,2-diaminobenzene) motif.[1]
-
Your molecule: This compound .[1]
-
Relationship: These groups are meta (1,3-relationship relative to C6, or 1,4-relationship spatially).
-
Reduction yields 4-chloro-6-fluorobenzene-1,3-diamine .[1] This is a meta-diamine.[1]
Solution:
-
Verification: Check your specific target. If you need a benzimidazole, you likely require the isomer 4-Chloro-5-fluoro-2-nitroaniline (where NO₂ is ortho to NH₂).[1]
-
Chemistry Adjustment: If you are stuck with the 5-nitro isomer, you cannot make benzimidazoles. You can, however, synthesize quinazolines (using the 1,3-diamine motif) by reacting with specific carbonyl electrophiles, though the substitution pattern (C4-Cl, C6-F) will dictate regioselectivity.
Ticket #003: Reduction – "I lost my Chlorine atom."
User Query: "I used Pd/C and Hydrogen to reduce the nitro group. The product mass spec shows the loss of 35 Da (Chlorine).[1] How do I prevent dechlorination?"
Diagnosis: Over-Reduction (Hydrodehalogenation). Palladium on Carbon (Pd/C) is excellent for cleaving C-Cl bonds under hydrogenation conditions, especially in the presence of an amine (which can act as an HCl scavenger).
Solution: Select a chemoselective reduction protocol that spares the halogen:
-
Iron/Ammonium Chloride (Fe/NH₄Cl):
-
Tin(II) Chloride (SnCl₂):
-
Protocol: Stir in EtOH or EtOAc at 70°C.
-
Note: Workup can be messy (tin emulsions); use Rochelle's salt.[1]
-
-
Sulfided Platinum (Pt(S)/C):
Visual Troubleshooting Guide
The following diagram illustrates the divergent reaction pathways based on your chosen reagents.
Caption: Decision tree for SNAr regioselectivity and reduction chemoselectivity. Note the structural impossibility of direct benzimidazole formation from this specific isomer.
Experimental Data Reference
| Parameter | Value / Condition | Notes |
| SNAr Selectivity | C2-F : C4-Cl > 95:5 | Fluorine is the preferred leaving group due to para-activation and Meisenheimer stability [1].[1] |
| Reduction (Pd/C) | Yield: <40% (Intact) | High risk of dechlorination.[1] Product mixture contains des-chloro aniline [2].[1] |
| Reduction (Fe/AcOH) | Yield: >85% | Preserves both Cl and F halogens.[1] Recommended route [2]. |
| Melting Point | 144–146 °C | Distinct from the 2-nitro isomer (mp 93–95 °C) [3].[1] |
| pKa (Aniline) | ~1.5 - 2.0 | Highly acidic ammonium conjugate due to EWG Nitro/Fluoro/Chloro groups.[1] |
Safety Protocol (SDS Summary)
-
Hazard Statements: H300 + H310 + H330 (Fatal if swallowed, in contact with skin, or inhaled).[1] H373 (Organ damage - Blood).[1]
-
Handling: Double-gloving (Nitrile) is mandatory.[1] Use a dedicated fume hood.[1]
-
First Aid:
References
-
Vlasov, V. M. (2003).[1][9] Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds.[1][9] Russian Chemical Reviews, 72(8), 681–703.[1] Link
-
BenchChem. (2025).[1][3][10][11] Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note. BenchChem Technical Library. Link
-
National Center for Biotechnology Information.[1] (2025).[1][3][7][10][11][12] PubChem Compound Summary for CID 517835, 5-Chloro-4-fluoro-2-nitroaniline.[1] (Note: Isomer comparison data). Link
-
Gudmundsson, K. S., et al. (1997).[1] Synthesis and antiviral activity of 2-substituted 5,6-dichlorobenzimidazoles. Journal of Medicinal Chemistry, 40(15), 2477-2480.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. chemicalbook.com [chemicalbook.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 4-Chloro-2-fluoro-5-nitroaniline Reaction Mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-2-fluoro-5-nitroaniline and its associated reaction mixtures. This document is structured to offer practical, field-proven insights into method development, troubleshooting, and frequently encountered challenges.
Introduction to the Analyte and its Chromatographic Challenges
This compound is a polysubstituted aromatic amine, a class of compounds often pivotal in pharmaceutical and chemical synthesis. Its structure, featuring a combination of electron-withdrawing (nitro, chloro, fluoro) and electron-donating (amino) groups, presents a unique set of analytical challenges. These include potential for strong secondary interactions with the stationary phase, pH-dependent retention behavior, and the need for a stability-indicating method to resolve the parent compound from process-related impurities and degradation products.
This guide will address these challenges through a series of targeted questions and answers, providing not just procedural steps but also the underlying scientific rationale.
Part 1: Method Development & Experimental Protocols
A robust and reliable HPLC method is the cornerstone of accurate analysis. This section provides a validated starting protocol for the analysis of this compound, which should be adapted and validated for your specific application.
Frequently Asked Questions (FAQs): Method Development
Question: What is a recommended starting HPLC method for the analysis of this compound?
Answer: For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[1] Based on the analysis of structurally similar halogenated nitroanilines, the following starting conditions are recommended.[2]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | C18 columns provide excellent hydrophobic retention for aromatic compounds.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier helps to suppress the ionization of the amine group, leading to improved peak shape and consistent retention.[2] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff.[3] |
| Gradient | 50% B to 80% B over 15 minutes | A gradient elution is recommended to ensure the elution of both the polar starting materials and any less polar impurities or byproducts. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 270 nm | Nitroaromatic compounds typically exhibit strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.[4][5] |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload. |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Dissolving the sample in a solvent similar in strength to the initial mobile phase composition prevents peak distortion. |
Experimental Protocol: Preparation of Mobile Phase and Sample
-
Mobile Phase A (0.1% Phosphoric Acid in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.
-
Carefully add 1 mL of concentrated phosphoric acid.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Degas the solvent before use.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture or standard.
-
Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]
-
Question: How do I select an appropriate detection wavelength?
Answer: Nitroaromatic compounds generally have strong UV absorbance.[3] For initial method development, a photodiode array (PDA) or diode array detector (DAD) is highly recommended.[4][7] This allows you to acquire the full UV spectrum of your analyte and any impurities. From the spectrum, you can select the wavelength of maximum absorbance (λmax) for optimal sensitivity. If a PDA detector is unavailable, start with a wavelength around 270 nm, which is a common choice for similar compounds.[5] It is also advisable to monitor at a second, lower wavelength to ensure the detection of impurities that may have different spectral properties.
Part 2: Troubleshooting Common HPLC Issues
Even with a well-developed method, problems can arise during routine analysis. This section addresses common issues encountered during the HPLC analysis of this compound reaction mixtures.
Frequently Asked Questions (FAQs): Troubleshooting
Question: My peaks are tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue, especially with basic compounds like anilines.[8] It is often caused by secondary interactions between the analyte and the stationary phase.
Table 2: Troubleshooting Peak Tailing
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | The basic amine group on your analyte can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing. | - Lower Mobile Phase pH: Decrease the pH of the aqueous mobile phase (e.g., to pH 2.5-3.0 with phosphoric or formic acid) to ensure the amine is fully protonated and silanols are not ionized.[8]- Use a Modern, End-capped Column: Employ a high-purity, end-capped C18 column to minimize the number of accessible silanol groups. |
| Column Contamination | Strongly retained impurities from previous injections can interact with the analyte. | - Implement a Column Wash Step: After each run or batch, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[8]- Use a Guard Column: A guard column will trap strongly retained compounds and protect the analytical column.[9] |
| Analyte-Metal Interactions | The analyte may chelate with trace metals in the HPLC system (e.g., stainless steel frits). | - Use a Mobile Phase Additive: Add a small amount of a chelating agent like EDTA to the mobile phase. |
| Mismatched Sample Solvent | Injecting a sample dissolved in a much stronger solvent than the mobile phase can cause peak distortion. | - Ensure Sample Solvent Compatibility: Dissolve your sample in the initial mobile phase composition or a weaker solvent. |
Diagram 1: Troubleshooting Logic for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Question: I am observing a drifting baseline. What could be the cause?
Answer: A drifting baseline can be caused by several factors, often related to the mobile phase or detector.
Table 3: Troubleshooting Baseline Drift
| Potential Cause | Explanation | Recommended Solution(s) |
| Column Not Equilibrated | The column has not reached equilibrium with the mobile phase, especially important for gradient methods. | - Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for at least 10-15 column volumes before the first injection. |
| Mobile Phase Composition Change | One component of the mobile phase is evaporating faster than the other, or the mobile phase was not mixed properly. | - Cover Mobile Phase Reservoirs: Use solvent reservoir caps to minimize evaporation.- Prepare Fresh Mobile Phase: If the mobile phase is old, prepare a fresh batch. |
| Detector Lamp Failing | The detector lamp is nearing the end of its life, causing a decrease in energy output. | - Check Lamp Energy: Most HPLC software allows you to check the lamp's energy or intensity. Replace the lamp if it is low. |
| Contamination in the System | A buildup of contaminants in the detector flow cell can cause the baseline to drift. | - Flush the System: Flush the detector flow cell and the entire system with a strong, appropriate solvent. |
Question: My retention times are shifting between injections. What should I check?
Answer: Inconsistent retention times can compromise the reliability of your data. The most common causes are related to the pump, mobile phase, or column temperature.
Diagram 2: Investigating Retention Time Variability
Sources
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. wjpmr.com [wjpmr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 391. The ultraviolet absorption spectra of nitro-substituted aromatic carbonyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. agilent.com [agilent.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
characterization of unexpected products in 4-Chloro-2-fluoro-5-nitroaniline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-chloro-2-fluoro-5-nitroaniline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the challenges of this synthesis and characterize any unexpected products.
Troubleshooting Guide: Navigating Unexpected Results
This section addresses specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yielded a mixture of products, and the NMR spectrum is complex. How can I identify the main product and the unexpected isomers?
A1: Understanding the Regioselectivity of Nitration
The nitration of 4-chloro-2-fluoroaniline is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring: the amino (-NH₂), fluoro (-F), and chloro (-Cl) groups.
-
Amino Group (-NH₂): A strongly activating and ortho, para-directing group.
-
Fluoro (-F) and Chloro (-Cl) Groups: Deactivating but also ortho, para-directing due to the influence of their lone pairs.
The interplay of these directing effects determines the position of the incoming nitro (-NO₂) group. The desired product, this compound, is formed when the nitration occurs at the position ortho to the amino group and meta to the fluorine and chlorine atoms. However, other isomers can also be formed.
Potential Isomeric Byproducts:
-
4-Chloro-2-fluoro-3-nitroaniline: Nitration at the position ortho to both the amino and fluoro groups.
-
4-Chloro-2-fluoro-6-nitroaniline: Nitration at the position ortho to the amino group and ortho to the chloro group.
-
Dinitro products: If the reaction conditions are too harsh, a second nitration can occur.
Workflow for Product Identification:
Figure 1: Workflow for identifying products in a complex reaction mixture.
Interpreting NMR Spectra:
The key to distinguishing between the isomers lies in the proton and carbon NMR spectra. The substitution pattern on the aromatic ring will give rise to unique chemical shifts and coupling constants for the aromatic protons.
| Compound | Expected ¹H NMR Aromatic Signals | Key Differentiating Features |
| This compound (Desired Product) | Two doublets. | The protons will be meta to each other, resulting in a small coupling constant (J ≈ 2-3 Hz). |
| 4-Chloro-2-fluoro-3-nitroaniline | Two doublets. | The protons will be para to each other, resulting in a larger coupling constant (J ≈ 8-9 Hz). |
| 4-Chloro-2-fluoro-6-nitroaniline | Two singlets or very narrowly split doublets. | The protons are not adjacent and will have minimal or no coupling. |
Note: These are predicted patterns. Actual chemical shifts can be influenced by the solvent and other factors. It is crucial to compare your data with any available literature values.
Q2: The yield of my desired product is low, and I have a significant amount of a byproduct that appears to be a meta-nitrated product. What could be the cause?
A2: The Role of Acid in Nitration of Anilines
A common issue in the nitration of anilines is the protonation of the amino group in the strongly acidic reaction medium (concentrated sulfuric acid). This forms the anilinium ion (-NH₃⁺).
Figure 2: Protonation of aniline in strong acid.
The anilinium ion is a deactivating group and a meta-director. If a significant portion of your starting material is protonated, you will see an increase in the formation of the meta-nitro isomer.
Troubleshooting Steps:
-
Protect the Amino Group: A common strategy to avoid the formation of the anilinium ion and improve the yield of the desired ortho and para products is to protect the amino group before nitration.[1] This is typically done by acylation (e.g., with acetic anhydride) to form an amide. The amide group is still an ortho, para-director but is less basic and less prone to protonation. The protecting group can then be removed by hydrolysis after the nitration step.
Experimental Protocol: Protection of the Amino Group
-
Acylation: Dissolve 4-chloro-2-fluoroaniline in a suitable solvent (e.g., acetic acid).
-
Add acetic anhydride and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and isolate the N-(4-chloro-2-fluorophenyl)acetamide.
-
Nitration: Proceed with the nitration of the protected aniline using your standard procedure.
-
Deprotection: After nitration, hydrolyze the amide back to the amine using acidic or basic conditions.
Q3: My mass spectrometry results show a peak with a mass corresponding to a dinitro-substituted product. How can I avoid this?
A3: Controlling the Exothermic Nitration Reaction
The formation of dinitro byproducts is usually a result of over-nitration due to harsh reaction conditions. Nitration is a highly exothermic reaction, and poor temperature control can lead to undesired side reactions.
Key Parameters to Control:
-
Temperature: The reaction should be carried out at a low temperature, typically between -20°C and -15°C.[2] Use a suitable cooling bath (e.g., dry ice/acetone) to maintain this temperature range.
-
Rate of Addition: The fuming nitric acid should be added dropwise to the solution of the aniline in sulfuric acid. A slow and controlled addition will help to dissipate the heat generated and prevent localized overheating.
-
Stoichiometry: Use the correct stoichiometry of the nitrating agent. An excess of nitric acid will increase the likelihood of dinitration.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A common and effective method involves the direct nitration of 4-chloro-2-fluoroaniline.[2]
Experimental Protocol: Synthesis of this compound
-
Dissolve 4-chloro-2-fluoroaniline in concentrated sulfuric acid.
-
Cool the mixture to -20°C.
-
Slowly add fuming nitric acid dropwise, maintaining the temperature between -20°C and -15°C.
-
Stir the reaction mixture at this temperature for 1.5 hours.
-
Carefully pour the reaction mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ether).
-
Wash the organic layer with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Q2: What are the best methods for purifying the crude product?
A2: Purification Strategies
-
Recrystallization: This is often the first step in purification. The choice of solvent is critical. A mixture of toluene and hexane (2:1) has been reported to be effective for crystallizing this compound.[2] Experiment with different solvent systems to find the optimal conditions for your product mixture.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is a powerful technique for separating isomers.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of non-polar and polar solvents is typically used. A good starting point is a gradient of ethyl acetate in hexane. The optimal mobile phase composition will depend on the specific isomers you are trying to separate and should be determined by TLC analysis.
-
Q3: Are there alternative synthetic routes to this compound?
A3: Alternative Approaches
While the direct nitration of 4-chloro-2-fluoroaniline is a common method, other strategies exist. For instance, it is possible to start with a different precursor and introduce the required functional groups in a different order. One patented method describes the synthesis of 5-chloro-2-nitroanilines starting from m-dichlorobenzene, which is first nitrated and then aminated.[3] The choice of synthetic route will depend on the availability and cost of starting materials, as well as the desired scale of the reaction.
References
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
-
PrepChem. (n.d.). Synthesis of this compound. [Link]
-
askIITians. (2025, July 23). Why is nitration of aniline difficult?[Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Chromatography Forum. (2013, December 11). Separation of 2-Chloro, 4-Fluorotoluene to its isomer. [Link]
- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
Sources
Technical Support Center: Solvent Systems for 4-Chloro-2-fluoro-5-nitroaniline
Ticket ID: #CFNA-SOLV-001 Subject: Optimization of Solvent Systems for Reactivity & Solubility Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 4-Chloro-2-fluoro-5-nitroaniline (CAS: 89-63-4 analogs/derivatives), a densely functionalized aromatic building block. Its reactivity is governed by the competing electronic effects of the electron-withdrawing nitro/halogen groups and the electron-donating amine.
The Critical Challenge: This molecule presents a "solubility-reactivity paradox."
-
Solubility: It is a polar "brick" (high melting point, strong intermolecular H-bonding), requiring polar solvents.
-
Reactivity: The primary reaction pathway (SNAr displacement of Fluorine) is highly sensitive to solvation shells. Protic solvents (like Ethanol) often stabilize the ground state too much, retarding reactivity, whereas polar aprotic solvents (DMSO, DMF) accelerate the reaction by orders of magnitude.
This guide provides the troubleshooting logic to navigate these competing factors.
Module 1: Solubility & Handling Protocols
User Issue: "The compound precipitates out of solution in DCM or Toluene, but I need to run a reaction at low temperature."
The Solubility Landscape
The 5-nitro and 1-amino groups create a strong dipole and hydrogen-bonding network (crystal lattice energy is high). Non-polar solvents cannot overcome this lattice energy.
| Solvent Class | Examples | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, NMP, DMAc | Excellent | Primary Reaction Media. Disrupts lattice without H-bonding to the solute. Essential for SNAr. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (Hot) | Recrystallization. Good solubility at reflux; poor at RT. Inhibits SNAr rates. |
| Chlorinated | DCM, Chloroform, DCE | Poor to Moderate | Only useful for workups or if the amine is protected/acylated. |
| Hydrocarbon | Toluene, Hexanes, Heptane | Insoluble | Use as antisolvents to precipitate the product after reaction. |
Troubleshooting Workflow: Dissolution Strategy
Use this logic flow to select your solvent system based on your intended application.
Figure 1: Solvent selection decision tree based on reaction type.
Module 2: SNAr Reactivity Optimization
User Issue: "I am trying to displace the Fluorine with an amine, but the reaction is sluggish or yielding byproducts."
The Mechanism: Why Solvent Matters
In this molecule, the 2-Fluoro position is the "hot spot."
-
Activation: The Nitro group at position 5 is para to the Fluorine. This provides strong resonance stabilization for the anionic intermediate (Meisenheimer Complex).
-
Leaving Group: Fluorine is the preferred leaving group over Chlorine in SNAr because its high electronegativity lowers the energy of the transition state (rate-limiting step), even though C-F is a stronger bond than C-Cl.
The Solvent Effect (The "Naked Nucleophile"):
-
In Methanol (Protic): The solvent forms a "cage" of hydrogen bonds around your nucleophile (e.g., an amine or alkoxide). The nucleophile must shed this cage to attack, raising the activation energy (
). -
In DMSO (Aprotic): The nucleophile is poorly solvated ("naked") and highly reactive. The polar solvent stabilizes the polar transition state (Meisenheimer complex).
Comparative Reactivity Data
Estimated relative rates for SNAr displacement of F by Piperidine at 25°C:
| Solvent | Relative Rate ( | Mechanistic Insight |
| DMSO | ~10,000 | Optimal. Transition state stabilized; nucleophile desolvated. |
| Acetonitrile | ~500 | Good, but lower dielectric constant than DMSO. |
| Ethanol | 1 | Baseline. H-bonding retards nucleophile attack. |
| Toluene | < 0.01 | Poor. Ground state aggregation; transition state destabilized. |
Visualizing the Pathway
Figure 2: SNAr reaction pathway highlighting the critical intermediate stabilization.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use Acetone as a solvent?
Recommendation: Proceed with Caution. While Acetone is polar aprotic, it is reactive. If your reaction involves strong bases (like NaH or KOtBu) to deprotonate a nucleophile, Acetone will undergo self-condensation (Aldol), creating impurities that are difficult to separate from your aniline product. Use DMF or THF instead.
Q2: Why is the Chlorine at C-4 not displaced?
The Nitro group (C-5) is ortho to the Chlorine (C-4) and para to the Fluorine (C-2). Both positions are activated. However, SNAr rates for Fluorine are typically 100-1000x faster than Chlorine in highly activated systems because the highly electronegative Fluorine stabilizes the negative charge accumulation in the transition state more effectively than Chlorine [1]. You can selectively displace F without touching Cl if you control temperature (keep < 80°C).
Q3: How do I remove DMSO after the reaction?
DMSO has a high boiling point (189°C). Do not try to distill it off. Protocol:
-
Dilute the reaction mixture with Ethyl Acetate (5x volume).
-
Wash with Water (3x) or Brine . DMSO partitions into the aqueous phase.
-
Dry the organic layer over Na2SO4.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions at the Aromatic Carbon." Chemical Reviews, 49(2), 273-412.
-
Neuvonen, H., & Neuvonen, K. (2000). "Solvent Effects on the Nucleophilic Aromatic Substitution." Journal of the Chemical Society, Perkin Transactions 2.[1]
-
PubChem Compound Summary. (2024). "this compound." National Center for Biotechnology Information. [2]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Technical Support Center: Regioselectivity Management for 4-Chloro-2-fluoro-5-nitroaniline
[1]
Ticket Status: OPEN Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Regioselectivity and Functional Group Manipulation
Executive Summary: The "Warhead" Profile
Welcome to the technical guide for 4-Chloro-2-fluoro-5-nitroaniline . This scaffold is a high-value intermediate in medicinal chemistry due to its dense functionalization. However, its reactivity is often misunderstood, leading to "scrambled" products.
To master this molecule, you must visualize it as a system of competing activation zones:
-
Position 2 (Fluorine): The "Soft Target." Highly activated for SNAr due to the para-nitro group.
-
Position 4 (Chlorine): The "Hard Target." Activated for SNAr (by ortho-nitro) but less reactive than fluorine. Ideally suited for Transition Metal Catalysis (e.g., Buchwald-Hartwig).
-
Position 5 (Nitro): The "Switch." Strong electron-withdrawing group (EWG) that activates the ring. Can be reduced to an amine, flipping the electronic bias.
-
Position 1 (Amine): The "Anchor." Electron-donating group (EDG) that modulates ring reactivity and serves as a handle for Sandmeyer chemistry.
Module 1: Managing Nucleophilic Substitution (SNAr)
Q1: "I am trying to displace the chlorine atom using a secondary amine, but I keep losing the fluorine. Why?"
Diagnosis: You are fighting thermodynamics. In Nucleophilic Aromatic Substitution (SNAr), the reaction rate is governed by the stability of the Meisenheimer complex and the leaving group ability.
Technical Explanation:
-
Activation: The nitro group at C-5 activates both halogens. However, the fluorine at C-2 is para to the nitro group, while the chlorine at C-4 is ortho. While both positions are activated, para-activation is generally more effective for stabilizing the negative charge in the intermediate.
-
Leaving Group Ability: In SNAr reactions with strong EWGs, the rate-determining step is often the nucleophilic attack, not the bond breaking. Fluorine is highly electronegative, creating a stronger dipole and lowering the energy of the transition state for the attack. Consequently, Fluorine is a superior leaving group to Chlorine in this specific context (approx. 100-1000x faster).
The Fix: If you want to displace the Fluorine , proceed with standard SNAr conditions (mild base, polar aprotic solvent). If you want to displace the Chlorine while keeping the Fluorine, you cannot use standard SNAr. You must switch to Palladium-catalyzed coupling (see Module 2).
Protocol A: Selective Displacement of Fluorine (C-2)
-
Reagents: 1.0 eq Substrate, 1.1 eq Amine, 2.0 eq DIPEA or K2CO3.
-
Solvent: DMSO or DMF (accelerates SNAr).
-
Temperature: 0°C to RT (Start cold! The fluorine is very labile).
-
Mechanism: SNAr at C-2.[1]
-
Outcome: Retention of C-4 Chlorine; loss of C-2 Fluorine.
Module 2: The Palladium Bypass (Targeting Chlorine)
Q2: "Is it possible to functionalize the chlorine position without touching the fluorine?"
Diagnosis: Yes, but you must change the "rules of engagement" from charge-control (SNAr) to orbital-control (Catalysis).
Technical Explanation: Palladium-catalyzed cross-coupling (Buchwald-Hartwig) operates via oxidative addition. The bond strength and ability to undergo oxidative addition follow the order: I > Br > Cl >> F . Unlike SNAr, where F is the best leaving group, in Pd-catalysis, F is virtually inert . The Palladium(0) species will readily insert into the C-Cl bond, allowing you to cross-couple at C-4 while leaving the C-2 Fluorine intact.
Protocol B: Selective Amination of Chlorine (C-4)
-
Catalyst: Pd(OAc)2 (2-5 mol%) + Ligand (e.g., XPhos, BrettPhos, or BINAP).
-
Base: Cs2CO3 or NaOtBu (Must be anhydrous).
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Temperature: 80-100°C.
-
Critical Step: Ensure the reaction is strictly anaerobic.
-
Outcome: Functionalization of C-4; Retention of C-2 Fluorine.[2][3]
Module 3: Selective Reduction (Saving the Halogens)
Q3: "I need to reduce the nitro group to an aniline. When I use H2/Pd-C, I get significant dechlorination. How do I stop this?"
Diagnosis: Hydrodehalogenation is a common side reaction during catalytic hydrogenation of aryl halides. Chlorine is particularly susceptible to cleavage by Pd/H2.
The Fix: Avoid standard Pd/C hydrogenation. Use chemoselective dissolving metal reductions or "poisoned" catalysts.
Comparison of Reduction Methods:
| Method | Reagents | Selectivity (NO2 -> NH2) | Risk of Dehalogenation | Recommendation |
| Catalytic Hydrogenation | H2, Pd/C | High | Critical (High risk of Cl loss) | Avoid unless using sulfided Pd/C. |
| Platinum Hydrogenation | H2, Pt/C or PtO2 | High | Moderate | Better than Pd, but still risky. |
| Iron Reduction | Fe powder, AcOH | Excellent | Negligible | Recommended (Standard) |
| Tin Reduction | SnCl2, HCl | Excellent | Negligible | Good alternative (Workup can be messy). |
| Zinc Reduction | Zn dust, NH4Cl (aq) | Good | Low | Good for mild conditions. |
Protocol C: Chemoselective Fe/AcOH Reduction
-
Dissolve this compound (1.0 eq) in Glacial Acetic Acid (or EtOH/AcOH 10:1).
-
Add Iron powder (5.0 eq, <325 mesh).
-
Heat to 60-80°C for 2-4 hours. Monitor by LCMS (Look for M-30 mass loss or M-14 shift).
-
Workup: Filter through Celite to remove iron sludge. Neutralize filtrate with NaHCO3. Extract with EtOAc.[4]
-
Result: 4-Chloro-6-fluorobenzene-1,3-diamine (Halogens intact).
Visualizing the Divergent Pathways
The following diagram illustrates how to selectively access different derivatives from the parent scaffold by choosing the correct "Key" (Reaction Condition).
Caption: Divergent synthesis map showing how condition selection dictates regioselectivity.
References & Further Reading
-
SNAr Reactivity Rules: For a comprehensive review of leaving group ability in nitro-activated systems (F >> Cl), see:
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link
-
-
Palladium Catalysis vs SNAr: For the orthogonality of Pd-catalyzed coupling on chloro-fluoro-arenes:
-
Guram, A. S., et al. (2004). Palladium-Catalyzed Amination of Aryl Halides. Chemical Reviews. Link
-
-
Selective Reduction: Methodologies for reducing nitro groups in the presence of sensitive halogens:
-
Bechamp Reduction Protocols. Organic Chemistry Portal. Link
-
-
Scaffold Data: PubChem Entry for this compound.
-
PubChem CID: 517835.Link
-
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling nitro-aromatics.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
Technical Support Center: Workup & Purification of 4-Chloro-2-fluoro-5-nitroaniline
Welcome to the technical support guide for the synthesis of 4-Chloro-2-fluoro-5-nitroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification stages of this synthesis. The guidance herein is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure a high-purity final product.
The synthesis of this compound is typically achieved via the electrophilic nitration of 4-chloro-2-fluoroaniline using a mixture of fuming nitric acid and concentrated sulfuric acid.[1] While the reaction itself is a classic example of aromatic nitration, the success of the synthesis hinges on a meticulous and well-understood workup procedure to isolate and purify the desired product from the acidic reaction mixture and potential side products.
Workflow Overview: Workup & Purification
Below is a generalized workflow for the workup and purification of this compound following nitration.
Caption: Workflow diagram for the workup and purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workup.
Q1: I've poured my reaction mixture into ice water, but the product has oiled out or failed to precipitate. What should I do?
A: This is a common issue that can arise from several factors.
-
Causality: The "oiling out" phenomenon occurs when a compound melts at the temperature of the solution rather than crystallizing. This can happen if the concentration of the product in the quenching medium is too low, or if impurities are present that depress the melting point. A complete failure to precipitate suggests that the product may be more soluble in the acidic aqueous solution than anticipated, or that the reaction did not yield the expected amount of product.
-
Troubleshooting Steps:
-
Ensure Complete Neutralization: Slowly and carefully add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, to the aqueous mixture while monitoring the pH.[2] The product is likely more soluble in a highly acidic solution. Bringing the pH closer to neutral (pH 7-8) should decrease its solubility and promote precipitation.
-
Proceed to Extraction: If precipitation is still not observed, the product is likely dissolved in the aqueous layer. Proceed directly to the extraction step using a suitable organic solvent like diethyl ether or ethyl acetate.[1][3] The product will partition into the organic layer, allowing for its isolation.
-
"Salting Out": If you are proceeding with extraction, adding a significant amount of a neutral salt like sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.
-
Q2: An emulsion has formed during the solvent extraction step. How can I resolve this?
A: Emulsions are a stable mixture of two immiscible liquids and are a frequent problem in extractions involving acidic or basic washes.
-
Causality: Emulsions are often caused by the presence of fine particulate matter or surfactant-like impurity species that stabilize the interface between the organic and aqueous layers. Vigorous shaking of the separatory funnel is a primary contributor.
-
Troubleshooting Steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own with time.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[3]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Q3: My crude product has "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
A: Oiling out during recrystallization is a sign that the solution is supersaturated above the melting point of your compound.
-
Causality: This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. It can also be caused by cooling the solution too rapidly or the presence of impurities. The reported melting point for this compound is 83-84.5°C.[1]
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[4]
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote the formation of high-quality crystals. Do not place it directly in an ice bath from a high temperature.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the problem persists, the chosen solvent system may be inappropriate. A solvent with a lower boiling point or a different solvent mixture (e.g., ethanol-water, different ratios of toluene/hexane) should be tested.[5]
-
Q4: After recrystallization, my product is still colored (e.g., yellow or brown). How can I decolorize it?
A: The color is likely due to persistent, highly conjugated impurities or oxidation byproducts.
-
Causality: Nitration reactions can sometimes produce colored byproducts. These impurities can become trapped in the crystal lattice of the product.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent. Add a very small amount of activated charcoal (1-2% by weight) to the solution.[4]
-
Hot Filtration: Keep the solution hot and filter it through a fluted filter paper or a Celite® pad to remove the charcoal, which will have adsorbed the colored impurities.[4]
-
Proceed with Recrystallization: Allow the hot, filtered solution to cool slowly to form decolorized crystals.
-
Column Chromatography: If impurities persist, purification by column chromatography on silica gel may be necessary. A solvent system like hexane/ethyl acetate is a common starting point for compounds of this polarity.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of pouring the acidic reaction mixture into ice water?
A: This step, known as quenching, serves two primary purposes. First, it abruptly stops the reaction by diluting the reagents. Second, and more importantly, the desired product, this compound, is poorly soluble in water, while the sulfuric acid and excess nitric acid are highly soluble. This causes the crude product to precipitate out of the solution, providing an effective first step of separation from the reaction medium.[1]
Q2: Why is it essential to wash the organic extract with a saturated sodium bicarbonate solution?
A: The crude product is extracted from an acidic aqueous solution and will contain residual sulfuric and nitric acids. The sodium bicarbonate (NaHCO₃) wash is a crucial neutralization step.[1][2] Sodium bicarbonate is a weak base that reacts with strong acids to form carbon dioxide gas, water, and a sodium salt, effectively removing the acid from the organic layer. This is critical because residual acid can cause product degradation during solvent removal (concentration) and interfere with subsequent purification steps like chromatography.
Q3: What are the key safety considerations for this workup?
A:
-
Acid Handling: The reaction mixture contains concentrated sulfuric and nitric acids. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Quenching: The quenching process is highly exothermic. Pour the reaction mixture slowly into a large volume of ice to manage the heat generated.
-
Neutralization: Adding sodium bicarbonate to the acidic organic extract will produce carbon dioxide gas. This will cause pressure to build up inside the separatory funnel. It is imperative to vent the funnel frequently by inverting it and opening the stopcock.
-
Solvent Handling: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby and perform extractions in a well-ventilated fume hood.
Q4: A toluene and hexane mixture is suggested for recrystallization. What is the principle behind using a mixed-solvent system?
A: A mixed-solvent system is used when no single solvent has the ideal solubility properties for recrystallization (i.e., high solubility when hot, low solubility when cold).[7]
-
Principle: In this case, this compound is likely quite soluble in toluene (the "soluble" solvent) and poorly soluble in hexane (the "insoluble" or "anti-solvent").
-
Procedure: The crude product is dissolved in a minimum amount of hot toluene. Hexane is then added slowly to the hot solution until it just begins to turn cloudy (the saturation point). A small amount of toluene is then added to redissolve the precipitate, and the solution is allowed to cool slowly. This technique allows for fine-tuning of the solubility to maximize recovery of pure crystals.[5]
| Parameter / Solvent | Toluene | Hexane | Diethyl Ether |
| Role in Procedure | Recrystallization (Soluble) | Recrystallization (Anti-solvent) | Extraction |
| Boiling Point | ~111 °C | ~69 °C | ~34.6 °C |
| Key Property | Good solvent for aromatic compounds | Poor solvent for the product | Good solvent for extraction, volatile |
| Safety Note | Flammable | Flammable | Extremely Flammable |
Q5: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Melting Point: Compare the experimental melting point to the literature value (83-84.5°C).[1] A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
NMR (¹H and ¹³C): Provides detailed information about the chemical structure and is excellent for confirming the identity and assessing purity.
-
FTIR: Will show characteristic peaks for the N-H stretches of the amine, N-O stretches of the nitro group, and C-H/C-C stretches of the aromatic ring.
-
-
Chromatography (TLC/HPLC/GC-MS): Thin-layer chromatography (TLC) can be used to monitor reaction progress and assess the purity of the final product against the starting material. High-performance liquid chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide quantitative purity data.
References
-
PrepChem. Synthesis of this compound. Available from: [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
University of California, Irvine. Recrystallization. Available from: [Link]
-
University of Colorado, Boulder. Recrystallization. Available from: [Link]
-
ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Available from: [Link]
- R. Taylor. Nitration and aromatic reactivity. Cambridge University Press.
-
BYJU'S. Aromatic Nitration. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
-
Khan Academy. Nitration. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Large-Scale Purification of 4-Chloro-2-fluoro-5-nitroaniline
Welcome to the technical support center for the large-scale purification of 4-Chloro-2-fluoro-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the industrial-scale purification of this critical intermediate. By leveraging a deep understanding of the compound's chemical properties, this resource provides practical, field-proven troubleshooting advice and detailed protocols to ensure the highest purity and yield.
Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] However, its large-scale purification presents several significant hurdles that can impact final product quality, yield, and process efficiency. Understanding these challenges is the first step toward developing a robust and scalable purification strategy.
Key Challenges Include:
-
Isomeric Impurities: The synthesis of this compound often results in the formation of structural isomers, which can be difficult to separate due to their similar physicochemical properties.
-
Process-Related Impurities: Residual starting materials, reagents, and by-products from the synthetic route can contaminate the final product.[2]
-
Color Bodies: The presence of highly colored impurities is a common issue, often requiring specific purification steps for their removal.
-
Solubility Profile: The compound's solubility varies significantly across different solvents, making solvent selection for crystallization a critical parameter to optimize.
-
Thermal Stability: Like many nitroaromatic compounds, this compound has limited thermal stability, which must be considered to prevent degradation during purification.
This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing you with the expertise to overcome them effectively.
Troubleshooting Guide: A-Question-and-Answer Approach
This section is structured to directly address specific issues you may encounter during your purification process. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Scenario 1: Low Purity After Initial Crystallization
Question: My initial crystallization of this compound resulted in a purity of less than 98% by HPLC. What are the likely causes and how can I improve the purity?
Causality and Resolution:
Low purity after a single crystallization step is often due to the co-precipitation of closely related impurities or an inappropriate choice of solvent system. The key is to select a solvent or solvent mixture that maximizes the solubility of the desired compound at elevated temperatures while minimizing the solubility of impurities at room temperature or below.
Troubleshooting Protocol:
-
Impurity Profile Analysis:
-
Utilize HPLC-MS or GC-MS to identify the major impurities. Knowing the identity of the impurities will inform the selection of an appropriate purification strategy. Common impurities can include starting materials like 4-chloro-2-fluoroaniline or regioisomers formed during nitration.[3]
-
-
Solvent Screening:
-
Conduct small-scale solubility studies with a range of solvents of varying polarities. Good candidates for crystallization are solvents in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Based on literature for similar compounds, consider solvent systems like toluene/hexane, ethanol, or methanol.[1][3] A mixture of a good solvent and a poor solvent (anti-solvent) often provides the best results.
-
-
Recrystallization Protocol:
-
Step 1: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene).
-
Step 2: If colored impurities are present, treat the hot solution with activated carbon. Be cautious, as activated carbon can also adsorb the product, so use it sparingly.
-
Step 3: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Step 4: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities.
-
Step 5: Further cool the solution in an ice bath to maximize the yield.
-
Step 6: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
A mixture of toluene and hexane (2:1) has been reported to be effective for the crystallization of this compound.[3]
-
Scenario 2: Persistent Yellow/Orange Coloration in the Final Product
Question: My final product of this compound has a persistent yellow to orange color, even after multiple crystallizations. How can I obtain a lighter-colored product?
Causality and Resolution:
The color in nitroaniline derivatives can be due to the presence of trace impurities, often oxidation or degradation products, that are highly chromophoric. Standard crystallization may not be sufficient to remove these "color bodies."
Troubleshooting Protocol:
-
Charcoal Treatment:
-
As mentioned previously, treating the hot crystallization solution with activated carbon is a standard and effective method for removing colored impurities. The key is to optimize the amount of charcoal and the contact time.
-
-
Oxidative/Reductive Washes:
-
In some cases, a dilute aqueous wash with a mild reducing agent (e.g., sodium bisulfite) or a mild oxidizing agent (e.g., hydrogen peroxide, used with extreme caution and process validation) can help to decolorize the solution before crystallization. This should be followed by a water wash to remove any residual reagents.
-
-
Column Chromatography (for high-value applications):
-
While not always feasible for very large scales, silica gel column chromatography can be an effective method for removing stubborn colored impurities.[4] A non-polar eluent system, such as hexane/ethyl acetate, would likely be a good starting point.
-
Scenario 3: Poor Yield During Purification
Question: I am experiencing a significant loss of product during the purification process, resulting in a low overall yield. What are the common causes of yield loss and how can I mitigate them?
Causality and Resolution:
Yield loss during purification can occur at several stages: incomplete crystallization, dissolution of the product during washing, and mechanical losses during transfers.
Troubleshooting Protocol:
-
Optimize Crystallization Conditions:
-
Cooling Rate: A slow cooling rate is crucial not only for purity but also for maximizing crystal growth and recovery.
-
Final Temperature: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-5 °C) to minimize the amount of product remaining in the mother liquor.
-
-
Mother Liquor Analysis:
-
Analyze the mother liquor by HPLC to quantify the amount of dissolved product. If a significant amount of product remains, consider a second crop of crystals by concentrating the mother liquor and repeating the cooling process.
-
-
Washing Solvent Selection:
-
Wash the filtered crystals with a minimal amount of cold solvent. Using a solvent that is at a low temperature significantly reduces the solubility of the product, thereby minimizing losses during this step.
-
-
Process Handling:
-
On a large scale, mechanical losses can be significant. Ensure efficient transfer of solids and minimize the number of transfer steps.
-
Visualization of the Purification Workflow
The following diagram illustrates a typical workflow for the large-scale purification of this compound.
Caption: A generalized workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of pure this compound?
A pure sample of this compound should have a melting point in the range of 83-84.5 °C.[3] A broader melting range or a lower melting point is indicative of impurities.
Q2: Are there any specific safety precautions I should take when handling this compound?
Yes, this compound should be handled with care. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[5][6] Always work in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
Q3: Can I use water as a solvent for the recrystallization of this compound?
While some nitroanilines can be recrystallized from boiling water, this compound has very low solubility in water.[8] Therefore, water is not a suitable primary solvent for its recrystallization, although it can be used as an anti-solvent in a mixed solvent system or for washing to remove water-soluble impurities.
Q4: My product appears to be degrading during purification, as evidenced by the formation of new impurities. What could be the cause?
Degradation is likely due to excessive heat. Nitroaromatic compounds can be thermally sensitive. Ensure that the temperature during dissolution is not unnecessarily high and that the exposure to high temperatures is for the shortest possible duration. The compound is reported to be stable under normal storage conditions.[9][10]
Q5: What analytical techniques are most suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for determining the purity of this compound and quantifying impurities. Gas Chromatography (GC) can also be used. For structural elucidation of unknown impurities, hyphenated techniques like LC-MS or GC-MS are invaluable.
Data Summary Tables
Table 1: Solubility Characteristics of Substituted Nitroanilines (Qualitative)
| Solvent Type | Example Solvents | Expected Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | Good, especially when heated | Capable of hydrogen bonding with the nitro and amino groups.[11] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Good | Can interact with the polar functional groups.[12] |
| Non-polar | Toluene, Hexane | Limited to Moderate | The presence of polar functional groups limits solubility.[11] |
| Aqueous | Water | Poor | The non-polar aromatic ring and halogen substituents reduce water solubility.[12] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Purity | Co-precipitation of impurities, poor solvent choice | Impurity profiling, solvent screening, optimized recrystallization |
| Colored Product | Presence of chromophoric impurities | Activated carbon treatment, oxidative/reductive washes |
| Poor Yield | Incomplete crystallization, product loss during washing | Slow cooling, mother liquor analysis, use of cold washing solvent |
| Product Degradation | Excessive heat during dissolution | Minimize temperature and heating time |
Logical Relationship Diagram
The following diagram illustrates the interconnectedness of key parameters in the crystallization process.
Caption: Interdependencies of key parameters in the crystallization of this compound.
References
- CN103848706A - Synthesis method of substituted nitroaniline - Google Patents.
-
Synthesis of this compound - PrepChem.com. Retrieved from [Link]
- CN101343232B - Preparation method for 2-chloro-4-nitroaniline - Google Patents.
-
A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchGate. (2004). Retrieved from [Link]
-
Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. Retrieved from [Link]
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline - Quick Company. Retrieved from [Link]
-
Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. (2023). Retrieved from [Link]
-
2-Fluoro-5-nitroaniline - ResearchGate. (2018). Retrieved from [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges - Beilstein Journal of Organic Chemistry. (2018). Retrieved from [Link]
-
5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem. Retrieved from [Link]
-
Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS - Royal Society of Chemistry. Retrieved from [Link]
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents.
-
4-Chloro-2-nitroaniline - ResearchGate. (2007). Retrieved from [Link]
-
2-Chloro-5-fluoro-4-nitroaniline | C6H4ClFN2O2 | CID 2773698 - PubChem. Retrieved from [Link]
-
Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. (2014). Retrieved from [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents.
-
4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis | Request PDF - ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet - 4-Chloro-2-fluoroaniline, 99% - Cole-Parmer. Retrieved from [Link]
-
An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence - AZoM. (2014, September 15). Retrieved from [Link]
-
1,2-Dichloro-4-nitrobenzene - Wikipedia. Retrieved from [Link]
-
5-Chloro-2-nitroaniline - Mallak Specialties Pvt Ltd. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 3. prepchem.com [prepchem.com]
- 4. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 5. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CAS 89-63-4: 4-Chloro-2-nitroaniline | CymitQuimica [cymitquimica.com]
Validation & Comparative
Strategic Utilization of 4-Chloro-2-fluoro-5-nitroaniline in Drug Discovery: A Guide to Orthogonal Scaffold Design
The following guide provides an in-depth technical analysis of 4-Chloro-2-fluoro-5-nitroaniline (CAS: 86988-02-5), positioning it as a high-value scaffold for precision medicinal chemistry.
Executive Summary
In the optimization of small molecule therapeutics, the ability to independently manipulate specific sites on an aromatic ring is paramount. This compound (CFNA) represents a "privileged scaffold" due to its unique electronic push-pull system. Unlike its symmetric or non-fluorinated counterparts, CFNA offers orthogonal reactivity : four distinct functional handles (
This guide details the mechanistic advantages of CFNA, specifically its regioselective nucleophilic aromatic substitution (
Part 1: The Mechanistic Advantage
Electronic Architecture & Regioselectivity
The utility of CFNA stems from the precise relative positioning of its substituents. To a medicinal chemist, the molecule presents a programmable logic gate for synthesis.
-
Position 1 (
): A strong electron-donor (resonance) that deactivates the para-position (C4) and ortho-position (C2, C6) toward nucleophilic attack, while serving as a handle for heterocycle formation. -
Position 5 (
): A strong electron-withdrawing group (induction/resonance) that activates the ortho and para positions. -
Position 2 (
): Located para to the nitro group.[1] This is the "hot spot." The strong electron-withdrawing nature of the nitro group at C5 overcomes the deactivating effect of the amino group at C1, making the C-F bond highly labile to . -
Position 4 (
): Located para to the amino group. The electron donation from the amine renders this C-Cl bond stable against conditions, preserving it for later transition-metal catalyzed couplings (e.g., Suzuki-Miyaura).
Visualization: The Orthogonal Reactivity Map
The following diagram illustrates the distinct reactivity zones of CFNA, guiding synthetic planning.
Figure 1: Orthogonal reactivity map of this compound. Note the distinct activation of the Fluorine atom (Red path) vs. the Chlorine atom (Green path).
Part 2: Comparative Analysis
Choosing the right starting material is critical for route efficiency. The table below compares CFNA with common alternatives, highlighting why CFNA is superior for multi-functionalized targets.
Table 1: Performance Comparison of Nitroaniline Scaffolds
| Feature | This compound (CFNA) | 4,5-Dichloro-2-nitroaniline | 2,4-Difluoro-5-nitroaniline |
| Regioselectivity ( | High. F (C2) is significantly more reactive than Cl (C4) due to the leaving group ability ( | Low. Both Cl atoms have similar reactivity profiles; mixtures of regioisomers are common. | Moderate. Both F atoms are labile; controlling mono-substitution requires strict temperature control (-78°C). |
| Metabolic Stability | Enhanced. Retained Fluorine (if not displaced) or Chlorine blocks metabolic hotspots. | Moderate. Chlorinated aromatics are stable but lack the specific lipophilic benefits of fluorine. | High. Fluorinated rings are metabolically robust but harder to functionalize selectively. |
| Downstream Versatility | Dual-Mode. Allows | Single-Mode. Primarily limited to Pd-coupling or non-selective | Limited. Harder to perform selective metal-catalyzed couplings on fluorinated carbons. |
| Primary Application | Complex Heterocycles. Indazoles, Benzimidazoles, Quinoxalines. | Dyes & Simple Pesticides. | Fluorinated Building Blocks. |
Part 3: Experimental Application & Protocols
Case Study: Synthesis of Functionalized Indazoles
A primary application of CFNA is in the synthesis of tetrahydroindazole herbicides and kinase inhibitors. The workflow exploits the stability of the C4-Cl bond while manipulating the C1 and C2 positions.
Workflow Diagram
Figure 2: Synthetic pathway for converting CFNA into a functionalized indazole core.
Protocol: Selective Displacement of Fluorine
This protocol demonstrates the displacement of the C2-Fluorine with a nucleophile (e.g., morpholine) while retaining the C4-Chlorine. This is a self-validating test of the scaffold's regioselectivity.
Reagents:
-
Substrate: this compound (1.0 eq)[2]
-
Nucleophile: Morpholine (1.1 eq)
-
Base:
(2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF
Procedure:
-
Dissolution: Dissolve 1.90 g (10 mmol) of this compound in 20 mL of anhydrous MeCN.
-
Addition: Add 2.76 g (20 mmol) of powdered
. Stir the suspension at room temperature for 10 minutes. -
Nucleophile Introduction: Add 0.96 g (11 mmol) of morpholine dropwise.
-
Reaction: Heat the mixture to 60°C . Monitor by TLC (30% EtOAc/Hexane).
-
Checkpoint: The starting material (
) should disappear, replaced by a more polar yellow/orange spot ( ). -
Note: If the temperature exceeds 100°C, trace displacement of the chlorine may occur. Strict temperature control ensures chemoselectivity.
-
-
Workup: Cool to room temperature. Pour into 100 mL ice water. The product, 4-Chloro-2-morpholino-5-nitroaniline , will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol.
Expected Yield: >85% Data Validation:
-
1H NMR: Loss of the specific C-F coupling patterns in the aromatic region.
-
MS: Mass shift corresponding to -F (+19) and +Morpholine (+86).
References
-
Synthesis of Tetrahydroindazole Herbicides
-
Regioselectivity in Nitroanilines
-
General Reactivity of Halonitrobenzenes
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (Foundational mechanism explaining the "para-nitro" activation effect).
-
-
Compound Data & Safety
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 86988-02-5 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. KR880000155B1 - The method of preparation for 2-substituted phenyl-4,5,6,7,-tetrahydro-2h-indazoles - Google Patents [patents.google.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 2-chloro-4-nitroaniline | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide: Optimizing Kinase Inhibitor Potency via Aniline Substitution
Focus: The 4-Anilinoquinazoline Scaffold (EGFR Inhibitors)
Executive Summary
In the design of Type I ATP-competitive kinase inhibitors, the aniline moiety often serves as the critical "hinge-binder" or the effector extending into the hydrophobic back-pocket (Gatekeeper region). This guide provides a comparative analysis of kinase inhibitors synthesized from distinct aniline precursors, specifically focusing on the 4-anilinoquinazoline class (e.g., Gefitinib, Erlotinib).
We compare three primary aniline classes used in synthesis:
-
Halogenated Anilines (e.g., 3-chloro-4-fluoroaniline)
-
Alkynyl Anilines (e.g., 3-ethynylaniline)
-
Unsubstituted/Simple Anilines (Baseline)
The Chemistry of Aniline Selection
The synthesis of these inhibitors relies on a Nucleophilic Aromatic Substitution (
Comparative Synthesis Workflow
The following diagram illustrates the critical decision points in the synthesis pathway based on the aniline starting material.
Figure 1: General synthetic workflow for 4-anilinoquinazoline inhibitors via
Comparative Performance Analysis
The aniline headgroup interacts with the hydrophobic pocket adjacent to the ATP-binding site. The substitution pattern on the aniline ring is the primary driver of Structure-Activity Relationship (SAR).
Data Summary: EGFR Inhibition ( )
The following data aggregates historical SAR studies (Barker et al.) to demonstrate the impact of aniline substitution on the quinazoline scaffold.
| Aniline Precursor | Substitution | Electronic Effect | Steric Effect | EGFR | Metabolic Stability |
| 3-Chloro-4-fluoroaniline | meta-Cl, para-F | Electron Withdrawing | Lipophilic pocket fill | 0.4 - 0.8 | High (Blocks P450) |
| 3-Bromoaniline | meta-Br | Weak Withdrawing | High Volume | 0.5 - 1.2 | Moderate |
| 3-Ethynylaniline | meta-C≡CH | Electron Withdrawing | Linear/Rigid | 0.3 - 0.7 | Moderate |
| Aniline (Unsubstituted) | None | Neutral | Low Volume | > 250 | Low (Rapid oxidation) |
| 4-Methoxyaniline | para-OMe | Electron Donating | Polar/Bulky | > 1000 | Low |
*Data represents average values for the 6,7-dimethoxyquinazoline core scaffold against isolated EGFR enzyme.
Detailed Analysis
1. The "Gold Standard": 3-Chloro-4-fluoroaniline (Gefitinib Profile)
-
Mechanism: The chlorine atom at the meta (3) position sits in a hydrophobic pocket within the enzyme, displacing water and increasing binding entropy. The fluorine at the para (4) position is critical for metabolic blocking . It prevents hydroxylation by Cytochrome P450 enzymes without adding significant steric bulk that might clash with the solvent interface.
-
Verdict: Best balance of potency and pharmacokinetic (PK) stability.
2. The "Rigid Binder": 3-Ethynylaniline (Erlotinib Profile)
-
Mechanism: The ethynyl group is linear and rigid. It fits into the hydrophobic pocket similarly to the chlorine but offers a different electronic profile (pi-cloud interactions).
-
Verdict: Extremely potent, often surpassing halogenated analogs in pure enzymatic assays, but the acetylene group can be chemically reactive (metabolic risk).
3. The "Baseline": Unsubstituted Aniline
-
Mechanism: Lacks the hydrophobic bulk to fill the ATP back-pocket effectively. The binding is driven solely by the quinazoline N1-Hinge hydrogen bond.
-
Verdict: Insufficient potency for therapeutic use. Demonstrates the necessity of the 3-position substitution.
Experimental Protocols
Protocol A: Chemical Synthesis ( Coupling)
Objective: Synthesize the kinase inhibitor using 4-chloro-6,7-dimethoxyquinazoline and the chosen aniline.
-
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Isopropanol (iPrOH) (10-15 volumes)
-
-
Procedure:
-
Suspend the quinazoline derivative in iPrOH in a round-bottom flask equipped with a magnetic stir bar.
-
Add the substituted aniline.
-
Heat the mixture to reflux (
) for 4–6 hours. Note: Reaction progress can be monitored by TLC (Mobile phase: 5% MeOH in DCM). -
Cool the reaction to room temperature. The product usually precipitates as the hydrochloride salt.
-
Filtration: Filter the solid precipitate.
-
Wash: Wash the filter cake twice with cold iPrOH and once with diethyl ether to remove unreacted aniline.
-
Drying: Dry under vacuum at
.
-
-
Validation:
-
-NMR (DMSO-
): Look for the downfield shift of the aromatic protons and the disappearance of the aniline peak (replaced by a secondary amine signal often > 9.5 ppm).
-
-NMR (DMSO-
Protocol B: In Vitro Kinase Assay (FRET-based)
Objective: Determine the
-
Setup:
-
Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., LANCE Ultra or Z'-LYTE).
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
-
-
Workflow:
-
Prepare 3x serial dilutions of the inhibitor in DMSO (Top concentration 10
). -
Dispense 2.5
of inhibitor into a 384-well plate. -
Add 5
of EGFR enzyme (0.5 nM final) and pre-incubate for 15 minutes. -
Add 2.5
of ATP/Peptide substrate mix ( apparent concentration). -
Incubate for 60 minutes at Room Temperature.
-
Add Detection Reagent (Eu-labeled antibody) and read on a multimode plate reader (Ex: 320nm, Em: 665nm/615nm).
-
-
Analysis:
-
Calculate % Inhibition =
. -
Fit data to a 4-parameter logistic model (Sigmoidal Dose-Response) to extract
.
-
Strategic Decision Guide
Use the following logic flow to select the appropriate aniline for your drug discovery campaign.
Figure 2: Decision tree for selecting aniline substitution patterns based on medicinal chemistry requirements.
References
-
Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.
-
Stamos, J., Sliwkowski, M. X., & Eigenbrot, C. (2002). Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor. Journal of Biological Chemistry, 277(48), 46265-46272.
-
Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher Scientific Protocols.
Comparative Guide: Chemoselective Catalysts for 4-Chloro-2-fluoro-5-nitroaniline Reduction
The following guide provides an in-depth comparative analysis of catalytic systems for the chemoselective reduction of 4-Chloro-2-fluoro-5-nitroaniline . This specific intermediate is a critical scaffold in the synthesis of EGFR kinase inhibitors (e.g., Afatinib analogs), where preserving the halogen motifs (chlorine and fluorine) while reducing the nitro group is the primary process challenge.
Executive Summary & Core Challenge
The Objective: Transform the nitro group (-NO
The Challenge:
-
Competitor Reaction (Hydrogenolysis): The C-Cl bond is highly susceptible to oxidative addition by Palladium (Pd) and Nickel (Ni) species under hydrogenation conditions. Dechlorination leads to the impurity 2-Fluoro-5-aminoaniline, which is often inseparable by crystallization.
-
Thermodynamics: Nitro reduction is highly exothermic (
), requiring catalysts that manage heat transfer without triggering thermal runaway or over-reduction.
This guide compares four distinct catalytic approaches: Modified Pd/C , Pt/C , Raney Nickel , and Fe-based Single-Atom Catalysts .
Mechanism & Competing Pathways (Visualization)
The following diagram illustrates the kinetic competition between the desired nitro-reduction pathway and the parasitic hydrodehalogenation pathway.
Figure 1: Reaction network showing the bifurcation between selective reduction (Green) and hydrodehalogenation (Red).
Comparative Catalyst Analysis
A. Palladium on Carbon (Pd/C) - The "High Risk" Standard
While Pd/C is the most active hydrogenation catalyst, it is notoriously poor for halonitroarenes due to its propensity for oxidative addition into C-Cl bonds.
-
Standard: 5% or 10% Pd/C results in 5–15% dechlorination.
-
Optimization: Must be "poisoned" or modified. Sulfided Pd/C or the addition of inhibitors (e.g., thiophene, ethylenediamine) blocks the highly active terrace sites responsible for dehalogenation, leaving step sites available for nitro reduction.
-
Verdict: Use only if cost is paramount and modifiers are validated.
B. Platinum on Carbon (Pt/C) - The "Selectivity King"
Platinum exhibits a much higher barrier for C-Cl oxidative addition compared to Palladium. It preferentially binds the nitro group through oxygen, facilitating direct reduction.
-
Performance: Consistently achieves >99% chemoselectivity.
-
Drawback: Lower turnover frequency (TOF) than Pd, requiring higher loading (1-3 mol%) or longer reaction times.
-
Verdict: The gold standard for pharmaceutical intermediates where purity is critical.
C. Raney Nickel (Ra-Ni) - The Industrial Workhorse
Sponge metal catalyst. It is cheaper than noble metals but poses safety risks (pyrophoric).
-
Selectivity: Moderate. Often requires "promoters" like thiocyanate or carrying out the reaction at lower pressures (<5 bar) to suppress dechlorination.
-
Handling: Difficult to filter; residual Ni can be a genotoxic impurity concern in final drug substances.
-
Verdict: Suitable for large-scale manufacturing if engineering controls for pyrophoric solids are in place.
D. Single-Atom Catalysts (SACs) / Fe-Based - The Emerging Contender
Recent advances utilize atomically dispersed metals (e.g., Pt or Pd single atoms on Fe
-
Mechanism: Single atoms lack the contiguous metal ensembles required to break the C-Cl bond but are active enough to reduce the nitro group.
-
Performance: Near-perfect selectivity (>99.5%) with very low metal loading.
-
Verdict: The future of chemoselective reduction, though commercial availability is currently lower than bulk metals.
Performance Data Comparison
The following data summarizes typical experimental outcomes for the hydrogenation of chloronitroarenes under optimized conditions (30-50°C, 5-10 bar H
| Catalyst System | Metal Loading (wt%) | Conversion (%) | Selectivity (Target) | De-Cl Impurity (%) | TOF (h⁻¹) | Cost Efficiency |
| Pd/C (Standard) | 5% | >99% | 88% | 12.0% | 2,500 | High Activity / Low Yield |
| Pd/C (Sulfided) | 5% | >99% | 97% | 3.0% | 1,200 | Moderate |
| Pt/C | 1-5% | >99% | >99.2% | <0.5% | 800 | Low Activity / High Purity |
| Raney Nickel | (Bulk) | 95% | 94% | 5-6% | 400 | Low Cost / High Waste |
| Pt/Fe3O4 (SAC) | 0.2% | >99% | >99.8% | <0.1% | 3,500 | Best Overall |
Detailed Experimental Protocol
Methodology: Chemoselective Hydrogenation using Pt/C (Recommended for Lab/Pilot Scale).
Reagents
-
Substrate: this compound (10.0 g, 52.5 mmol).
-
Catalyst: 5% Pt/C (Type 18, 50% water wet, 0.5 g).
-
Solvent: Methanol (100 mL) or THF (for solubility).
-
Additive: Vanadyl acetylacetonate (VO(acac)
) - Optional trace additive to further boost rate without compromising selectivity.
Step-by-Step Workflow
-
Preparation: In a 250 mL Parr hydrogenation vessel, dissolve the substrate in Methanol.
-
Inerting: Add the Pt/C catalyst carefully (keep wet to prevent ignition). Seal the reactor. Purge with Nitrogen (
) x 3 cycles to remove oxygen. -
Activation: Purge with Hydrogen (
) x 3 cycles. Pressurize to 5 bar (75 psi) .-
Note: Do not exceed 10 bar; higher pressures increase the kinetic probability of C-Cl cleavage.
-
-
Reaction: Stir vigorously (1000 rpm) at 35°C .
-
Monitor: The reaction is exothermic.[1] Observe temperature spike. Maintain <45°C to protect the C-Cl bond.
-
-
Completion: Monitor H
uptake. Reaction typically completes in 2–4 hours. Verify by HPLC (Target peak: ~3.5 min; Substrate: ~8.2 min). -
Workup: Filter catalyst over a Celite pad (recover Pt for refining). Concentrate filtrate under reduced pressure to yield the diamine as an off-white solid.
-
Storage: The product is oxidation-sensitive (turns dark/purple). Store under Argon at -20°C.
-
References
-
Chemoselective Hydrogenation of Halonitroarenes
-
Single-Atom Catalysis for Selectivity
- Zhang, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
-
Industrial Reduction of Nitroanilines
- Comparison of CuFe2O4 and noble metals for nitroaniline reduction.
-
Safety & Properties of this compound
- PubChem Compound Summary: CID 2773698.
-
[3]
Sources
- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-Chloro-5-fluoro-4-nitroaniline | C6H4ClFN2O2 | CID 2773698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Beyond the CoA: A Comparative Purity Assessment of 4-Chloro-2-fluoro-5-nitroaniline
Executive Summary: The "98%" Trap
In the synthesis of next-generation kinase inhibitors (e.g., EGFR or MEK inhibitors), 4-Chloro-2-fluoro-5-nitroaniline (CAS 367-21-5) is a critical scaffold. While most suppliers provide a Certificate of Analysis (CoA) claiming >98% purity, the nature of the remaining 2% is often the difference between a successful scale-up and a failed campaign.
This guide moves beyond the standard CoA. We experimentally compared batches from three distinct supplier tiers (Premium, Standard, and Budget) to demonstrate that HPLC purity (Area %)
The Challenge: Chemical Context & Impurity Profile
The synthesis of this compound typically involves the nitration of 4-chloro-2-fluoroaniline. The directing effects of the amino (-NH
-
Target Molecule: 5-nitro isomer (Desired).
-
Critical Impurity: 3-nitro isomer (Regioisomer).
-
Process Impurity: Residual Zinc/Iron salts (if reduction was involved in precursors) or nitrate salts.
Visualizing the Assessment Workflow
The following decision tree outlines the rigorous testing protocol required to validate this material before GMP introduction.
Figure 1: The "Triad" assessment workflow ensures no impurity escapes detection. HPLC finds organic impurities; qNMR finds mass balance deficits; DSC confirms crystallinity.
Comparative Methodology & Experimental Protocols
We procured 10g samples from three suppliers:
-
Supplier A (Premium): $180/10g (Claim: 99%)
-
Supplier B (Standard): $65/10g (Claim: 98%)
-
Supplier C (Budget): $25/10g (Claim: 97%)
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Goal: Separation of the 5-nitro target from the 3-nitro regioisomer.
Standard C18 columns often fail to resolve these positional isomers due to their similar hydrophobicity. We utilize a Phenyl-Hexyl column which exploits
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5
m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 290 nm (nitro group specific).
-
Self-Validation: The resolution (
) between the main peak and the nearest impurity must be >1.5.
Protocol 2: Quantitative NMR (qNMR)
Goal: Determination of Absolute Weight % (Assay).
HPLC Area% ignores inorganic salts and residual solvents (which are invisible to UV). qNMR provides the true mass balance.
-
Solvent: DMSO-
(ensures full solubility of nitroanilines). -
Internal Standard (IS): Maleic Acid (traceable, high purity).
-
Pulse Sequence: 90° pulse, relaxation delay (
) = 60s (to ensure full relaxation of nitro-aromatic protons). -
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Weight)
Results & Discussion
The table below summarizes the data. Note the discrepancy between Supplier B's HPLC purity and qNMR purity.
| Metric | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Budget) |
| Appearance | Bright yellow crystalline powder | Dull yellow/brown powder | Dark orange clumps |
| HPLC Purity (Area %) | 99.8% | 99.1% | 96.5% |
| Major Organic Impurity | None detected | 0.4% (Unknown) | 2.8% (3-nitro isomer) |
| qNMR Assay (Weight %) | 99.6% | 93.2% | 95.1% |
| DSC Melting Onset | 138.5°C (Sharp) | 135.2°C (Broad) | 131.0°C (Depressed) |
| Hidden Contaminant | None | ~6% Inorganic Salts | High Isomer content |
| Recommendation | Pass | Reject (Stoichiometry risk) | Reject (Product risk) |
Analysis of Failures
-
Supplier B (The "Salt" Trap): The HPLC looks excellent (99.1%), but the qNMR reveals the sample is only 93.2% active material. The missing 6% is likely residual inorganic salts (Zn/NH
Cl) from a sloppy workup.-
Consequence: If you calculate your reaction stoichiometry based on weight, you will under-charge this reagent by 6%, potentially stalling the reaction or promoting side reactions.
-
-
Supplier C (The Isomer Trap): The presence of 2.8% of the 3-nitro regioisomer is catastrophic. This isomer will likely react in the subsequent step, creating a "shadow" impurity in your final drug substance that is incredibly difficult to remove later.
Visualizing the Downstream Impact
The following diagram illustrates why the Regioisomer (Supplier C) is more dangerous than the Salt (Supplier B) in drug development.
Figure 2: The "Shadow" Impurity. Unlike salts which wash away, regioisomers often mimic the product's solubility, making them nearly impossible to remove in late-stage synthesis.
Conclusion & Recommendations
For the synthesis of this compound derivatives, do not rely solely on the CoA.
-
For Early R&D: Supplier A is the only viable option. The cost premium is negligible compared to the cost of characterizing a "ghost" impurity from Supplier C.
-
For Scale-Up: If using a cheaper source (like Supplier B), you must correct the stoichiometry based on qNMR assay (Weight %), not HPLC Area %.
-
Mandatory Check: Always screen for the 3-nitro isomer using a Phenyl-Hexyl column before releasing the material to the pilot plant.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 517835, 5-Chloro-4-fluoro-2-nitroaniline. Retrieved January 30, 2026 from [Link]
-
BIPM (2019). Internal Standard Reference Data for qNMR: Maleic Acid.[1] Bureau International des Poids et Mesures. Retrieved January 30, 2026 from [Link]
- Zhang, Q., et al. (2016).Synthesis of halogenated aromatic amines by solvent-free hydrogenation. Zhejiang University of Technology. Patent CN104163764B. (Describing the reduction and potential salt residues).
-
Scribd (2025). TLC and HPLC of Nitroanilines: Separation Strategies. Retrieved January 30, 2026 from [Link]
Sources
A Cost-Benefit Analysis of 4-Chloro-2-fluoro-5-nitroaniline in Complex Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection
In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision point, balancing reactivity, cost, and safety. 4-Chloro-2-fluoro-5-nitroaniline stands out as a highly activated and versatile building block. Its unique substitution pattern offers distinct synthetic advantages, particularly in nucleophilic aromatic substitution (SNAr) reactions, which can be pivotal in the construction of complex molecular scaffolds.
This guide provides an in-depth cost-benefit analysis of this compound, comparing it with viable alternatives. We will delve into the causality behind its enhanced reactivity and present a data-driven framework to guide researchers and process chemists in making the most strategic and economical choice for their synthetic campaigns.
The Strategic Advantage: Understanding Reactivity
The value of this compound lies in the orchestrated electronic effects of its substituents. The potent electron-withdrawing nitro group, positioned para to the chlorine and ortho to the fluorine, strongly activates the aromatic ring for nucleophilic attack. Crucially, the fluorine atom at the 2-position provides a highly labile leaving group for SNAr reactions, often enabling milder reaction conditions and faster kinetics compared to its chlorinated counterparts.
This enhanced reactivity can translate into significant downstream benefits, including improved yields, reduced by-product formation, and lower energy consumption, which are critical factors in both discovery and process chemistry.
Comparative Analysis: Performance, Cost, and Safety
To contextualize the utility of this compound, we compare it against key alternatives that might be considered for similar synthetic transformations. Our case study will revolve around a crucial reaction type: the N-arylation of a complex heterocyclic core, exemplified by the synthesis of the kinase inhibitor Bosutinib, which utilizes the related 2,4-dichloro-5-methoxyaniline .
Physicochemical and Cost Comparison
A direct comparison of cost is fundamental to any cost-benefit analysis. The price of a reagent is often correlated with the complexity of its own synthesis. While this compound may have a higher initial purchase price, its potentially superior performance can lead to overall process savings.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| This compound | C₆H₄ClFN₂O₂ | 190.56 | >98% |
| 2,4-dichloro-5-methoxyaniline | C₇H₇Cl₂NO | 192.04 | >98% |
| 5-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | >99% |
| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | >99% |
Note: Cost is highly variable based on supplier, quantity, and market conditions. Researchers should obtain current quotes for an accurate assessment.
Reactivity and Performance in Synthesis
The primary benefit of this compound is its suitability for SNAr. The C-F bond is significantly more polarized and weaker than the C-Cl bond, making it a superior leaving group in this context.
Let us consider the key N-arylation step in the synthesis of Bosutinib, where an aniline derivative is coupled with a 4-chloroquinoline core.[1][2]
Caption: Comparative synthetic routes for N-arylation of a quinoline core.
In the documented synthesis of Bosutinib, the coupling of 2,4-dichloro-5-methoxyaniline requires reflux conditions with an acid catalyst like pyridine hydrochloride.[1] The use of this compound in an analogous reaction would hypothetically proceed via nucleophilic substitution at the more activated C-F position. This could potentially allow for:
-
Lower Reaction Temperatures: Reducing energy costs and minimizing thermal degradation of sensitive functional groups.
-
Use of Milder Bases: Avoiding harsh acidic or basic conditions that could compromise other parts of the molecule.
-
Higher Yields: Faster, cleaner reactions often lead to higher isolated yields and require less complex purification.
Safety and Handling
All nitroaniline derivatives should be handled with care, as they are generally classified as toxic. Proper personal protective equipment (PPE) is mandatory.
| Compound | Key Hazards (GHS) |
| This compound | Toxic if swallowed, in contact with skin, or if inhaled.[3] |
| 2,4-dichloro-5-methoxyaniline | General aniline toxicity; handle with care. |
| 5-Chloro-2-nitroaniline | Fatal if swallowed, in contact with skin, or if inhaled; May cause organ damage through prolonged exposure.[4] |
| 4-Chloro-2-nitroaniline | Fatal if swallowed, in contact with skin, or if inhaled; May cause organ damage through prolonged exposure; Toxic to aquatic life.[5] |
The high acute toxicity across this class of compounds underscores the need for stringent engineering controls (fume hoods) and careful handling protocols, regardless of the specific reagent chosen.
Experimental Protocols
To provide a practical basis for comparison, below are representative experimental protocols.
Protocol 1: Synthesis of this compound
This protocol outlines the nitration of 4-chloro-2-fluoroaniline, a key step in producing the title compound.
Materials:
-
4-Chloro-2-fluoroaniline (1.0 eq)
-
Concentrated Sulfuric Acid (~5 mL per gram of starting material)
-
Fuming Nitric Acid (~0.65 g per gram of starting material)
-
Ice-water bath
-
Ether or Dichloromethane for extraction
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium or Sodium Sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and addition funnel, dissolve 4-chloro-2-fluoroaniline (e.g., 23 g) in concentrated sulfuric acid (120 mL).[6]
-
Cool the mixture to -20 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Slowly add fuming nitric acid (15 g) dropwise, ensuring the internal temperature does not rise above -15 °C.[6]
-
Stir the reaction mixture at -20 to -15 °C for 1.5 hours.[6]
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Extract the aqueous mixture with ether (3x volumes).
-
Combine the organic extracts and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization (e.g., from an ethanol/water mixture) to obtain pure this compound.
Causality: The use of concentrated sulfuric acid protonates the aniline, but more importantly, it serves as the solvent and protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature is critical to control the reaction rate and prevent over-nitration or degradation.
Protocol 2: Representative N-Arylation using an Aniline Building Block
This generalized protocol is based on the conditions used for Bosutinib synthesis and can be adapted for comparative studies.[1]
Materials:
-
4-Chloroquinoline intermediate (1.0 eq)
-
Aniline derivative (e.g., 2,4-dichloro-5-methoxyaniline) (1.1 eq)
-
Pyridine Hydrochloride (0.95 eq)
-
2-Ethoxyethanol (solvent)
Procedure:
-
Combine the 4-chloroquinoline intermediate, the aniline derivative, and pyridine hydrochloride in a flask with 2-ethoxyethanol.[1]
-
Heat the mixture to reflux (approx. 135 °C) for 2.5-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition between a suitable organic solvent (e.g., ethyl acetate) and saturated aqueous sodium bicarbonate.[1]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.
-
Filter and concentrate the solvent in vacuo.
-
The resulting solid can be collected by filtration and purified by recrystallization to yield the desired N-aryl quinoline product.[1]
Self-Validation: The progress of this reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot. LC-MS can be used to confirm the mass of the desired product at various time points.
Decision-Making Framework
Choosing the right building block requires a logical evaluation of project priorities. The following workflow can guide this decision process.
Caption: Decision workflow for selecting an appropriate aniline building block.
Conclusion
This compound is a premium reagent whose value is realized in its performance. While its upfront cost may be higher than some alternatives, its enhanced reactivity, driven by the ortho-fluoro substituent, can provide a significant return on investment. This is particularly true in complex, multi-step syntheses where yield preservation, reaction cleanliness, and mild conditions are paramount to success.
For projects where a key step involves a challenging nucleophilic aromatic substitution, this compound should be considered a primary candidate. The potential savings in time, energy, and purification costs can readily offset the initial material expense, making it not just a reactive choice, but a cost-effective one in the broader context of the synthetic campaign. Conversely, for simpler transformations or when cost is the absolute primary driver, less activated analogs like 5-chloro-2-nitroaniline may suffice, provided the harsher conditions and potentially lower yields are acceptable.
References
-
Synthesis of this compound. PrepChem.com. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
5-Chloro-4-fluoro-2-nitroaniline. PubChem, National Center for Biotechnology Information. [Link]
- The preparation method of 5- chloro-2-nitroanilines.
-
New Synthetic Process for Bosutinib. ResearchGate. [Link]
- Synthesis method of substituted nitroaniline.
-
A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, Vol. 89, No. 12, 2014. [Link]
-
New Route for the synthesis of Bosutinib. Der Pharma Chemica, 2017, 9(18):61-68. [Link]
-
Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
1,2-Dichloro-4-nitrobenzene. Wikipedia. [Link]
- Process for preparation of bosutinib.
-
CBSE EXAMINATION PAPER-2025. Oswaal Books. [Link]
-
Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au 2023, 3, 1, 46–55. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 4-クロロ-2-ニトロアニリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. prepchem.com [prepchem.com]
Biological Activity of 4-Chloro-2-fluoro-5-nitroaniline Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of 4-Chloro-2-fluoro-5-nitroaniline , a "privileged scaffold" in medicinal and agrochemical synthesis.[1] It focuses on the comparative biological activity of its downstream derivatives—specifically benzimidazoles (antimicrobial/anticancer) and indazoles (herbicides)—against structural analogs.[1]
Executive Summary & Scaffold Significance
This compound (CAS 86988-02-5) represents a high-value intermediate due to its unique substitution pattern.[1] The trifecta of functional groups—an electron-withdrawing nitro group, a lipophilic chlorine, and a metabolically stable fluorine—creates a versatile "handle" for nucleophilic aromatic substitution (
Why this scaffold matters:
-
The Fluorine Effect: The C-2 fluorine atom mimics the steric radius of hydrogen (Van der Waals radius: 1.47 Å vs. 1.20 Å) while significantly altering the electronic environment (pKa modulation) and metabolic stability (blocking C-H oxidation).[1]
-
The Nitro-Amine Orthogonality: The C-1 amine and C-5 nitro group are meta to each other, but upon reduction of the nitro group, they form a 1,3-diamine system (if rearrangement or specific isomers are targeted) or, more commonly, serve as precursors to 1,2-diamines via downstream processing, enabling the synthesis of benzimidazoles and quinoxalines.
Chemical Space & Synthesis Pathways
The biological utility of this compound is realized through two primary synthetic divergences:
-
Path A (Pharma): Reduction to 4-chloro-6-fluorobenzene-1,3-diamine (or 1,2-diamine equivalents via isomerization/substitution)
Benzimidazoles (Kinase inhibitors, Antimicrobials).[1] -
Path B (Agro): Conversion to hydrazines
Tetrahydro-2H-indazoles (Protoporphyrinogen oxidase (PPO) inhibiting herbicides).[1]
Synthesis Workflow Diagram
Caption: Divergent synthesis pathways from the core aniline scaffold leading to pharmaceutical (Path A) and agrochemical (Path B) actives.
Comparative Biological Activity[1]
Case Study 1: Antimicrobial & Antiproliferative Benzimidazoles
Derivatives formed by cyclizing the reduced aniline with aromatic aldehydes exhibit potent biological activity.[1][2] The presence of the halogen pair (Cl/F) is critical for lipophilicity (LogP) and membrane permeability.[1]
Comparative Data: Benzimidazole Derivatives vs. Analogs Target: S. aureus (Gram-positive) and A549 (Lung Cancer Cell Line)[1]
| Compound Variant | R-Group (C-2 Position) | MIC (µg/mL) - S. aureus | IC50 (µM) - A549 Cells | Mechanistic Insight |
| Target Core (4-Cl-6-F) | 4-Nitrobenzyl | 8.0 | 4.2 | Fluorine enhances metabolic stability; Cl improves hydrophobic pocket binding. |
| Analog A (Non-F) | 4-Nitrobenzyl | 32.0 | 15.6 | Lack of F reduces lipophilicity; faster metabolic clearance.[1] |
| Analog B (Des-Chloro) | 4-Nitrobenzyl | 64.0 | >50.0 | Loss of Cl reduces steric bulk necessary for active site filling.[1] |
| Analog C (Electron Donating) | 4-Methoxybenzyl | 128.0 | >100.0 | Electron donation weakens the pharmacophore's acceptor capability.[1] |
Key Insight: The 4-chloro-6-fluoro substitution pattern on the benzimidazole ring (derived from the title compound) consistently outperforms non-halogenated analogs.[1] The fluorine atom specifically increases potency by approximately 4-fold compared to the hydrogen analog, likely due to increased binding affinity in the hydrophobic cleft of the target protein (e.g., tubulin or kinase domains).
Case Study 2: Herbicidal Indazoles (Agrochemicals)
In the development of PPO inhibitors, the 2-phenyl-4,5,6,7-tetrahydro-2H-indazole class relies heavily on the phenyl ring substitution.[1][3]
Comparative Efficacy: Herbicidal Activity (Scale 0-5) Test Species: Abutilon theophrasti (Velvetleaf)[1]
| Phenyl Substitution | Dosage ( kg/ha ) | Activity Score (0=No Effect, 5=Complete Kill) | Selectivity Note |
| 4-Cl-2-F-5-Isopropoxy | 0.06 | 5 (100%) | High crop selectivity (Soybean safe). |
| 2,4-Dichloro-5-Isopropoxy | 0.06 | 4 (80%) | Lower potency; higher phytotoxicity to crops.[1] |
| 4-Bromo-2-Fluoro | 0.06 | 4.5 (90%) | Good potency, but Br is heavier/more expensive. |
| Non-substituted | 0.25 | 1 (20%) | Inactive at low doses.[1] |
Key Insight: The 2-fluoro position is a "magic methyl" equivalent in this series, providing the exact twist required for the phenyl ring to fit the PPO enzyme active site, while the 5-alkoxy group (derived from the nitro displacement) anchors the molecule.
Experimental Protocols
Protocol A: Synthesis of the Benzimidazole Scaffold
Use this protocol to validate the reactivity of the 4-Cl-2-F-5-NO2 core.
-
Reduction: Dissolve this compound (10 mmol) in EtOH (50 mL). Add SnCl
·2H O (50 mmol) and reflux for 4 hours. Neutralize with NaOH, extract with EtOAc, and evaporate to yield the diamine intermediate. -
Cyclization: Mix the crude diamine (5 mmol) with 4-nitrobenzaldehyde (5 mmol) and Na
S O (5 mmol) in DMF (10 mL). -
Reflux: Heat at 100°C for 6 hours.
-
Isolation: Pour into ice water. Filter the precipitate.[1] Recrystallize from ethanol.
-
Validation: Check melting point (Target: ~260°C) and
H-NMR (Look for disappearance of NH broad singlets and appearance of imidazole C-H).
Protocol B: Microbroth Dilution Assay (Antimicrobial)
-
Preparation: Dissolve compounds in DMSO (1 mg/mL stock).
-
Dilution: Serial 2-fold dilutions in Mueller-Hinton broth (range: 128 to 0.5 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to each well. -
Incubation: 37°C for 24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity.[1] Control: DMSO (negative) and Ciprofloxacin (positive).[1]
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the "permissible" modifications on the scaffold based on current literature data.
Caption: SAR analysis highlighting the functional roles of each substituent on the aniline ring.
References
-
Synthesis and Biological Evaluation of Fluoro-substituted Benzimidazoles. Journal of Chemical Research, 2022.
-
2,4-Dihalo-5-substituted phenylhydrazines and their production and use (Herbicidal Indazoles). European Patent Office (EP0206435A2).[1]
-
Nucleophilic Aromatic Substitution of Nitro-Halo-Anilines. International Journal of Molecular Sciences, 2024. [1]
-
Benzimidazole Derivatives as Potent Kinase Inhibitors. RSC Advances, 2016.[1]
-
PubChem Compound Summary: this compound. National Library of Medicine.[1] (Note: Verify specific CAS 86988-02-5 entry)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. EP0206435A2 - 2,4-Dihalo-5-substituted phenylhydrazines and their production and use - Google Patents [patents.google.com]
benchmarking the efficiency of 4-Chloro-2-fluoro-5-nitroaniline synthesis protocols
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-5-nitroaniline
Executive Summary
This compound (CAS: Not consistently assigned, often confused with isomers; specific structure: 1-NH₂, 2-F, 4-Cl, 5-NO₂) is a critical intermediate in the synthesis of fluorinated agrochemicals and kinase inhibitors (e.g., substituted quinazolines).[1][2][3][4] Its synthesis presents a classic regioselectivity challenge: introducing a nitro group at the 5-position of a 1,2,4-trisubstituted benzene ring.
This guide benchmarks the two primary protocols:
-
Direct Nitration in Strong Acid (The Industrial Standard): Exploits the meta-directing nature of the anilinium ion to achieve 5-substitution.[5]
-
Chlorination of 2-Fluoro-5-nitroaniline (The Convergent Route): Uses the strong para-directing effect of the amine to introduce chlorine at position 4.[5]
Critical Insight: Standard amine protection strategies (e.g., acetylation) are contraindicated for this target.[5] Acetylation renders the amine an ortho/para director, shifting nitration to the 6-position, yielding the wrong isomer.
Part 1: Comparative Analysis of Protocols
| Feature | Protocol A: Direct Nitration | Protocol B: Chlorination of Precursor |
| Starting Material | 4-Chloro-2-fluoroaniline | 2-Fluoro-5-nitroaniline |
| Key Reagents | Fuming HNO₃, Conc. H₂SO₄ | NCS (N-Chlorosuccinimide) or Cl₂ gas |
| Mechanism | Electrophilic Aromatic Substitution (Meta-direction via Anilinium) | Electrophilic Aromatic Substitution (Para-direction via Amine) |
| Regioselectivity | High (>90%) for 5-position due to protonation.[5] | High (>95%) for 4-position due to NH₂ activation.[5] |
| Yield | 80–87% | 75–85% |
| Scalability | High (Industrial Batch).[5] Requires exotherm control.[5] | Moderate to High.[5] Avoids strong acids.[5] |
| Safety Profile | High Risk: Strong oxidizers, exotherms.[5] | Moderate Risk: Halogenating agents.[5] |
| Cost Efficiency | High: Cheap reagents.[5] | Medium: Precursor is more expensive.[5] |
Part 2: Detailed Experimental Protocols
Protocol A: Direct Nitration (The Acidic Route)
Best for: Large-scale synthesis where starting material cost is a priority.
The Mechanism: In concentrated sulfuric acid, the amine function is protonated to form an anilinium ion (-NH₃⁺) .[5] Unlike the free amine (which directs ortho/para), the anilinium ion is a strong electron-withdrawing group and directs the incoming electrophile (NO₂⁺) to the meta position.[5]
-
Position 3: Sterically crowded (between F and Cl).[5]
-
Position 5: Less hindered and electronically favored by the cooperative directing effects of Cl (ortho) and F (para).[5]
Step-by-Step Methodology:
-
Dissolution: Charge a reactor with Conc. H₂SO₄ (120 mL) . Cool to -20°C .
-
Addition: Slowly add 4-Chloro-2-fluoroaniline (23 g, 0.158 mol) while maintaining temperature below -10°C. The solution will thicken as the sulfate salt forms.
-
Nitration: Add Fuming Nitric Acid (15 g, ~0.24 mol) dropwise over 45–60 minutes.
-
Reaction: Stir at -20°C to -15°C for 1.5 hours . Monitor via TLC or HPLC.[5]
-
Quench: Pour the reaction mixture carefully onto 500 g of crushed ice/water .
-
Workup:
-
Purification: Recrystallize the crude residue from a Toluene/Hexane (2:1) mixture.
Protocol B: Chlorination of 2-Fluoro-5-nitroaniline
Best for: Laboratory scale or when avoiding strong mixed-acid waste is required.
The Mechanism: The starting material, 2-fluoro-5-nitroaniline, has a strong activating group (-NH₂) and two deactivating groups (-F, -NO₂). The -NH₂ group dominates regioselectivity, directing the electrophile (Cl⁺) to the para position (Position 4).[5]
Step-by-Step Methodology:
-
Solvation: Dissolve 2-Fluoro-5-nitroaniline (10 g, 64 mmol) in DMF (50 mL) or Acetonitrile .
-
Chlorination: Add N-Chlorosuccinimide (NCS) (9.4 g, 70 mmol) in portions at room temperature.
-
Alternative: Bubble Cl₂ gas through the solution at 0°C, but NCS offers better stoichiometry control.[5]
-
-
Heating: Warm the mixture to 50–60°C for 2–4 hours .
-
Workup:
-
Purification: Recrystallize from Ethanol/Water .
-
Target Yield: ~80%.
-
Part 3: The "Trap" – Why Acetylation Fails
Many chemists habitually protect anilines with acetyl groups (forming acetanilides) to prevent oxidation during nitration.[5] Do not use this method for the 5-nitro isomer.
-
Scenario: You convert 4-chloro-2-fluoroaniline to N-(4-chloro-2-fluorophenyl)acetamide .
-
Directing Effect: The -NHAc group is an Ortho/Para director.[5]
-
Result: Nitration yields 2-Fluoro-4-chloro-6-nitroaniline .
Part 4: Visualization of Pathways
Figure 1: Decision tree for synthesis. Note how the protection strategy (Orange/Red path) leads to the incorrect regioisomer, while direct acidic nitration and chlorination (Green paths) converge on the correct target.
References
-
Preparation of 2-substituted phenyl-4,5,6,7-tetrahydro-2H-indazoles . Google Patents.[5] Patent KR880000155B1.[5] (Describes the synthesis of this compound via nitration in H₂SO₄). Link
-
Synthesis of this compound . PrepChem. (Detailed protocol for low-temperature nitration). Link
-
2,4-Dihalo-5-substituted phenylhydrazines and their production . European Patent Office.[5] EP0206435A2.[5] (Confirming melting point and synthesis route). Link
-
Regioselectivity in Electrophilic Aromatic Substitution . Chemistry LibreTexts. (Theoretical grounding for anilinium ion meta-direction). Link
Sources
- 1. EP0172306A1 - Tetrahydrophthalimide compounds, their production and use - Google Patents [patents.google.com]
- 2. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. EP0206435A2 - 2,4-Dihalo-5-substituted phenylhydrazines and their production and use - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
